2-(2-Bromo-2-nitroethenyl)thiophene
Description
Properties
CAS No. |
89881-37-8 |
|---|---|
Molecular Formula |
C6H4BrNO2S |
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-(2-bromo-2-nitroethenyl)thiophene |
InChI |
InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H |
InChI Key |
JYGXMCYINDKUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Bromo-2-nitroethenyl)thiophene: Structural Insights, Synthesis, and Pharmacological Applications
Executive Summary
2-(2-Bromo-2-nitroethenyl)thiophene (also known as 2-(2-bromo-2-nitrovinyl)thiophene) is a highly reactive, synthetically valuable heterocyclic compound. Belonging to the nitrovinyl thiophene class, it serves as a critical building block in organic synthesis and a potent pharmacophore in medicinal chemistry[1][2]. Structurally related to the well-documented antimicrobial agent Furvina (a nitrovinylfuran), this thiophene derivative exhibits profound electrophilic properties, making it a powerful Michael acceptor[3].
This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways in biological systems, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Chemical Structure & Physicochemical Properties
The core structure of 2-(2-bromo-2-nitroethenyl)thiophene consists of a five-membered aromatic thiophene ring conjugated to a vinyl group. This vinyl chain is di-substituted at the 2-position (the β -carbon relative to the thiophene) with a bromine atom and a nitro group.
The thiophene ring acts as a bioisostere for benzene and furan, often enhancing the lipophilicity of the molecule, which is crucial for blood-brain barrier (BBB) penetration and cellular membrane diffusion[4]. The (Z)-isomer is the most thermodynamically stable and frequently isolated form, characterized by specific 1 H NMR shifts (e.g., δ 8.15 for the vinyl proton, and δ 7.56, 7.51, 7.15 for the thiophene protons)[1].
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 2-(2-Bromo-2-nitroethenyl)thiophene |
| CAS Registry Number | 89881-37-8[2] |
| Molecular Formula | C 6 H 4 BrNO 2 S[5] |
| Molecular Weight | 234.07 g/mol [5] |
| Appearance | Yellow solid[1] |
| Lipophilicity (LogP) | High (facilitated by the thiophene sulfur atom)[4] |
| Key Structural Motif | Electrophilic bromonitrovinyl Michael acceptor |
Mechanism of Action: The Michael Acceptor Paradigm
The pharmacological efficacy of nitrovinyl aromatics stems directly from their chemical reactivity. The nitro group is strongly electron-withdrawing, creating a highly electron-deficient β -carbon on the vinyl chain.
When introduced to biological systems (such as bacterial cells or Leishmania parasites), this compound acts as a potent electrophile. It undergoes rapid nucleophilic attack by intracellular thiols—specifically cysteine residues on essential enzymes, glutathione (GSH) in bacteria, or trypanothione in kinetoplastid parasites[6].
Causality of Toxicity: The covalent binding of the thiophene derivative to these thiols depletes the pathogen's antioxidant reserves. This irreversible Michael addition disrupts cellular redox homeostasis, induces severe oxidative stress, and ultimately triggers pathogen apoptosis or necrosis[3][6].
Caption: Mechanism of action: Nucleophilic attack by intracellular thiols on the electrophilic nitrovinyl group.
Synthesis Pathways & Experimental Protocols
The synthesis of 2-(2-bromo-2-nitroethenyl)thiophene is typically achieved via a robust two-step sequence starting from commercially available thiophene-2-carboxaldehyde.
Synthetic Logic and Causality
-
Knoevenagel Condensation: The reaction between thiophene-2-carboxaldehyde and nitromethane establishes the nitrovinyl scaffold.
-
Bromination-Elimination: Direct bromination of the alkene yields a transient dibromo intermediate. The critical experimental choice here is the inclusion of sodium acetate (NaOAc) . NaOAc acts as a mild base that facilitates the selective dehydrobromination (elimination of HBr), restoring the conjugated double bond while retaining the bromine atom at the α -position relative to the nitro group[7]. Chloroform is selected as the solvent because it is inert to molecular bromine and provides excellent solubility for the intermediates.
Caption: Two-step synthetic workflow for 2-(2-bromo-2-nitroethenyl)thiophene.
Step-by-Step Protocol: Bromination of 2-(2-Nitrovinyl)thiophene
Note: This protocol assumes the prior successful synthesis and purification of 2-(2-nitrovinyl)thiophene.
Reagents:
-
2-(2-Nitrovinyl)thiophene (1.0 equiv)
-
Molecular Bromine (Br 2 ) (1.1 equiv)
-
Anhydrous Sodium Acetate (NaOAc) (1.5 equiv)
-
Chloroform (CHCl 3 ) (Solvent)
Procedure:
-
System Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel. Purge the system with inert gas (N 2 or Argon) to prevent moisture interference.
-
Dissolution: Dissolve 2-(2-nitrovinyl)thiophene (1.0 equiv) in anhydrous CHCl 3 (approx. 10 mL per gram of substrate). Add anhydrous NaOAc (1.5 equiv) to the solution and stir to create a suspension[7].
-
Bromine Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve Br 2 (1.1 equiv) in a small volume of CHCl 3 and transfer it to the addition funnel. Add the Br 2 solution dropwise over 30 minutes to control the exothermic addition across the double bond.
-
Elimination Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. The NaOAc will drive the dehydrobromination of the dibromo intermediate.
-
Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 8:2). The disappearance of the starting material and the emergence of a new, lower-Rf spot (yellow under visible light, UV active) indicates completion.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to neutralize any unreacted bromine. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude yellow solid via silica gel flash chromatography to yield pure (Z)-2-(2-bromo-2-nitroethenyl)thiophene[1].
Pharmacological Applications & Efficacy
Thiophene derivatives are cornerstones in medicinal chemistry, featured in FDA-approved drugs ranging from antipsychotics to antimicrobials[4]. The specific incorporation of the bromonitrovinyl group shifts the compound's profile toward aggressive antimicrobial and antiparasitic activity.
Antileishmanial and Antimicrobial Activity
Nitrovinyl aromatics exhibit broad-spectrum efficacy. Structurally analogous compounds, such as Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)-furan), have demonstrated high potency against Leishmania species, achieving results comparable to or exceeding the standard treatment, Amphotericin B[3]. The thiophene bioisostere maintains this high activity while offering different pharmacokinetic properties due to the sulfur atom's polarizability and lipophilicity[4].
Table 2: Comparative Pharmacological Efficacy of Nitrovinyl Aromatics
(Note: Data represents the nitrovinyl aromatic class benchmarked against standard therapies[3])
| Compound Class / Drug | Target Organism | IC 50 Range ( μ M) | Mechanism of Action |
| Nitrovinyl Thiophenes | E. coli, M. luteus | Highly Active | Thiol depletion (Michael Addition)[6] |
| Furvina (Nitrovinyl Furan) | Leishmania spp. | 0.8 - 4.7 | Thiol depletion / Oxidative stress[3] |
| Amphotericin B (Control) | Leishmania spp. | ~ 1.0 - 2.5 | Membrane pore formation |
The rational design of drugs utilizing the 2-(2-bromo-2-nitroethenyl)thiophene scaffold continues to be a highly active area of research, particularly in overcoming resistance mechanisms in kinetoplastid parasites and multidrug-resistant bacterial strains.
References
-
[1] ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS IN. Middle East Technical University (METU). Available at:
-
[2] 2-(2-bromo-2-nitrovinyl)thiophene | 89881-37-8. Molaid. Available at:
-
[3] The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo. National Center for Biotechnology Information (PMC). Available at:
-
[5] 2-(2-bromo-2-nitrovinyl)thiophene | 89881-37-8 Properties. Molaid. Available at:
-
[6] Studies on the biological activity of some nitrothiophenes. PubMed. Available at:
-
[4] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC). Available at:
-
[7] 2-(2-bromo-2-nitrovinyl)thiophene Synthesis Routes. Molaid. Available at:
Sources
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. 2-(2-bromo-2-nitrovinyl)thiophene - CAS号 89881-37-8 - 摩熵化学 [molaid.com]
- 3. The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-bromo-2-nitrovinyl)thiophene - CAS号 89881-37-8 - 摩熵化学 [molaid.com]
- 6. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-bromo-2-nitrovinyl)thiophene - CAS号 89881-37-8 - 摩熵化学 [molaid.com]
The Ascendant Scaffold: A Technical Guide to gem-Bromonitroethene Derivatives of Thiophene for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unexplored Potential of a Privileged Heterocycle
Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, has cemented its role as a "privileged scaffold" in drug design.[1][2] Thiophene-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide delves into a largely unexplored, yet highly promising, class of thiophene derivatives: those bearing the gem-bromonitroethene functionality. This electron-withdrawing moiety is poised to unlock novel chemical space and biological activities, offering new avenues for therapeutic intervention.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of gem-bromonitroethene derivatives of thiophene. It is intended to serve as a foundational resource for researchers at the vanguard of drug discovery, providing both the theoretical underpinnings and practical methodologies to explore this exciting class of compounds.
I. The Strategic Synthesis of Thiophene-Based gem-Bromonitroethenes
The introduction of the gem-bromonitroethene group onto the thiophene ring is a key synthetic challenge. Based on established methodologies for the synthesis of 1-bromo-1-nitroalkenes, a robust protocol can be proposed, starting from readily available thiophene aldehydes.
A. Proposed Synthetic Pathway: A Modified Henry-Type Reaction
The most direct route to a thiophene-based gem-bromonitroethene involves the reaction of a thiophene carbaldehyde with bromonitromethane. This reaction can be facilitated by a base or a suitable catalyst.
Experimental Protocol: Synthesis of 2-(2-Bromo-2-nitrovinyl)thiophene
Materials:
-
Thiophene-2-carbaldehyde
-
Bromonitromethane
-
Tri-n-butylarsine or Sodium Iodide
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure (Tri-n-butylarsine mediated):
-
To a stirred solution of thiophene-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon), add tri-n-butylarsine (1.2 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromonitromethane (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(2-bromo-2-nitrovinyl)thiophene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the organoarsine catalyst and other reaction components.
-
Anhydrous Conditions: Water can react with the reagents and intermediates, leading to side products and reduced yields.
-
Low-Temperature Addition: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.
-
Tri-n-butylarsine: Acts as a catalyst to facilitate the olefination reaction, likely through the formation of an ylide-like intermediate.
B. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-(2-bromo-2-nitrovinyl)thiophene.
II. Chemical Reactivity and Potential Transformations
The gem-bromonitroethene moiety is a highly versatile functional group, offering a plethora of opportunities for further chemical transformations. The electron-withdrawing nature of the nitro group and the presence of a good leaving group (bromide) make the double bond susceptible to nucleophilic attack.
A. Nucleophilic Vinylic Substitution
One of the most predictable reactions of thiophene-based gem-bromonitroethenes is nucleophilic vinylic substitution. A wide range of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion. This allows for the introduction of diverse functionalities, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
B. Diels-Alder Reactions
The electron-deficient nature of the double bond in gem-bromonitroethenes makes them excellent dienophiles in Diels-Alder reactions. Cycloaddition with various dienes can lead to the formation of complex carbocyclic and heterocyclic scaffolds, further expanding the chemical diversity of the thiophene derivatives.
C. Visualization of Reactivity Pathways
Caption: Reactivity pathways of thiophene-gem-bromonitroethenes.
III. Potential Applications in Drug Development
While direct biological data for thiophene-based gem-bromonitroethenes is not yet available, the known activities of related compounds provide a strong rationale for their investigation as potential therapeutic agents.
A. Anticancer Activity
Nitro-containing compounds, including nitrones and nitroalkenes, have demonstrated significant anticancer properties.[6][7][8] The nitro group can induce apoptosis in cancer cells.[8] Furthermore, many thiophene derivatives are being explored as potent anticancer agents.[9] The combination of the thiophene scaffold with the gem-bromonitroethene moiety could lead to novel compounds with enhanced cytotoxicity against various cancer cell lines.
B. Antimicrobial Activity
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activity.[10][11][12] Brominated thiophenes and nitrothiophenes have also shown potent antibacterial and antifungal effects.[13][14] The gem-bromonitroethene functional group is expected to enhance the electrophilic character of the molecule, potentially increasing its interaction with biological nucleophiles in microorganisms and leading to potent antimicrobial agents.
C. Quantitative Biological Activity of Related Thiophene Derivatives
| Compound Class | Biological Activity | Target/Organism | Potency (IC50/MIC) |
| Nitrothiophenes | Antibacterial | E. coli, M. luteus, A. niger | MICs vary widely |
| Brominated Thiophenes | Antibacterial, Antifungal | Gram-positive bacteria, C. albicans | MICs in the µg/mL range |
| Thiophene-based Chalcones | Antimicrobial | S. aureus, E. coli, C. albicans | Moderate to good activity |
| Fused Thiophenes | Anticancer | Various cancer cell lines | IC50 values in the µM range |
Note: This table summarizes data from various sources on related thiophene derivatives to indicate the potential for biological activity in the target compounds of this guide.
IV. Predicted Spectroscopic Characterization
The structural elucidation of novel gem-bromonitroethene derivatives of thiophene will rely on a combination of spectroscopic techniques.
A. 1H and 13C NMR Spectroscopy
-
1H NMR: The vinylic proton is expected to appear as a singlet in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the nitro and bromo groups. The thiophene protons will exhibit their characteristic coupling patterns.
-
13C NMR: The carbon of the C=C double bond attached to the thiophene ring will be significantly deshielded, while the carbon bearing the bromo and nitro groups will also appear at a low field.
B. Mass Spectrometry
-
Electron Ionization (EI-MS): A prominent molecular ion peak is expected due to the aromatic nature of the thiophene ring. Characteristic fragmentation patterns will likely involve the loss of NO, NO2, and Br radicals.[15][16]
C. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1550 cm-1 and 1300-1350 cm-1, respectively.
-
UV-Vis Spectroscopy: The extended conjugation between the thiophene ring and the bromonitroethene moiety is expected to result in strong absorption in the UV-Vis region, likely with a λmax above 300 nm.[17]
V. Conclusion and Future Directions
The gem-bromonitroethene derivatives of thiophene represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The synthetic methodologies outlined in this guide provide a clear path for their preparation, while the discussion of their reactivity highlights their utility as versatile synthetic intermediates. The inferred biological activities, based on a wealth of data from related thiophene and nitro-containing compounds, strongly suggest that these novel derivatives could be valuable leads for the development of new anticancer and antimicrobial agents.
Future research should focus on the synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships. Mechanistic studies into their mode of action will be crucial for optimizing their therapeutic potential. This technical guide serves as a launching point for these endeavors, providing the necessary foundation for researchers to unlock the full potential of this exciting and novel chemical space.
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023).
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved from [Link]
-
Electron impact induced fragmentations of 2‐(2‐nitroanilino)thiophens and Di(2‐nitrophenyl)sulphides. (1979). R Discovery. Retrieved from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC. Retrieved from [Link]
-
Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]
-
Studies on the biological activity of some nitrothiophenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
-
Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiophene, 2-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved from [Link]
- 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives. (n.d.). Google Patents.
-
Therapeutic importance of synthetic thiophene. (n.d.). PMC. Retrieved from [Link]
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. Retrieved from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. (2003). PubMed. Retrieved from [Link]
-
2-nitrothiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (n.d.). EPA NEPS. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Semantic Scholar. Retrieved from [Link]
-
Alkenes as nucleophiles: Part 1. (2026). Making Molecules. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC. Retrieved from [Link]
-
Synthesis, spectroscopic characterization and one and two-photon absorption properties of π-expanded thiophene and truxene BODIPYs dyes. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. Retrieved from [Link]
-
Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. Retrieved from [Link]
-
Reactions of 2,5-di(2-thienyl)pyrroles. (2025). ResearchGate. Retrieved from [Link]
- Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (n.d.).
-
The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. Retrieved from [Link]
-
2-Bromo-N-(2-thienylmethyl)acetamide. (n.d.). Chemical Shifts. Retrieved from [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pdf.benchchem.com [pdf.benchchem.com]
2-(2-Bromo-2-nitroethenyl)thiophene CAS number and synonyms
An In-Depth Technical Guide to 2-(2-Bromo-2-nitroethenyl)thiophene for Advanced Research and Development
Foreword
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile pharmacological activities.[1][2][3] Its derivatives have been successfully developed into therapeutic agents for a wide array of diseases, targeting everything from inflammation and cancer to infectious and neurodegenerative disorders.[1][2] The unique electronic properties of the thiophene ring, combined with the potential for diverse functionalization, allow for the fine-tuning of biological activity and pharmacokinetic profiles. This guide focuses on a specific, highly functionalized derivative: 2-(2-Bromo-2-nitroethenyl)thiophene. This compound serves as a potent electrophilic building block, offering significant potential for the construction of complex, biologically active heterocyclic systems. This document provides a comprehensive overview of its identification, synthesis, reactivity, and potential applications, with a strong emphasis on the practical considerations for researchers and drug development professionals.
Chemical Identity and Isomeric Specificity
Precise identification is paramount in chemical research. The name "2-(2-Bromo-2-nitroethenyl)thiophene" can be ambiguous, and it is crucial to distinguish it from its positional isomers, which possess different chemical properties and CAS (Chemical Abstracts Service) numbers. The primary compound of interest, 2-(2-bromo-2-nitrovinyl)thiophene, is characterized by a thiophene ring substituted at the 2-position with a vinyl group that is itself substituted with both a bromo and a nitro group.
Table 1: Identification of 2-(2-Bromo-2-nitroethenyl)thiophene and Its Positional Isomers
| CAS Number | IUPAC Name | Common Synonyms |
| 89881-37-8 | 2-(2-bromo-2-nitroethenyl)thiophene | 2-(2-bromo-2-nitrovinyl)thiophene[4] |
| 28783-33-7 | 2-bromo-5-(2-nitroethenyl)thiophene | 2-bromo-5-(2-nitro-vinyl)-thiophene[5][6] |
| 28783-35-9 | 4-bromo-2-(2-nitroethenyl)thiophene | --- |
Physicochemical and Computed Properties
Detailed experimental data for 2-(2-Bromo-2-nitroethenyl)thiophene is not extensively documented in publicly available literature. However, key properties can be calculated or inferred from related structures to guide experimental design.
Table 2: Physicochemical Properties of 2-(2-Bromo-2-nitroethenyl)thiophene (CAS: 89881-37-8)
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₂S | Guidechem[6] |
| Molecular Weight | 234.07 g/mol | Guidechem[6] |
| Exact Mass | 232.91461 g/mol | Guidechem[6] |
| Topological Polar Surface Area | 74.1 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 0 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[6] |
| Rotatable Bond Count | 1 | Guidechem[6] |
| Complexity | 180 | Guidechem[6] |
Synthesis and Mechanistic Rationale
The synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene is not explicitly detailed in a single procedure but can be logically constructed from established reactions. A plausible two-step approach involves the initial synthesis of the precursor, 2-(2-nitroethenyl)thiophene, via a Knoevenagel or Henry condensation, followed by the bromination of the vinyl group.
Step 1: Synthesis of 2-(2-Nitroethenyl)thiophene (Precursor)
The formation of the nitroethenyl group is typically achieved through the condensation of an aldehyde with a nitroalkane. Microwave-assisted synthesis using β-alanine as a catalyst provides an efficient and high-yield route from 2-thiophenecarboxaldehyde and nitromethane.[7]
-
Reactant Preparation: In a microwave-transparent reaction vessel, combine 2-thiophenecarboxaldehyde (1.0 eq), nitromethane (1.5 eq), and β-alanine (0.1 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction via Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(2-nitroethenyl)thiophene as a yellow to orange solid.[8]
Step 2: Bromination of 2-(2-Nitroethenyl)thiophene
The precursor contains an electron-deficient double bond, which can be brominated. The target compound is a known reactant, with its precursor being 2-(2-nitroethenyl)thiophene, suggesting a direct transformation is feasible.[4] A common method for brominating activated thiophene rings involves N-Bromosuccinimide (NBS), often in a polar aprotic solvent.[9]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve the precursor, 2-(2-nitroethenyl)thiophene (1.0 eq), in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into ice-cold deionized water. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(2-Bromo-2-nitroethenyl)thiophene.
Caption: Proposed two-step synthetic workflow.
Reactivity and Application as a Bielectrophilic Synthon
The true value of 2-(2-Bromo-2-nitroethenyl)thiophene in drug development lies in its reactivity profile. The presence of both a nitro group and a bromine atom on the vinyl carbon atoms, conjugated with the thiophene ring, creates a potent 1,2-bielectrophilic system. This dual electrophilicity makes it an ideal substrate for cascade reactions with binucleophilic reagents.
Research has demonstrated its utility in the one-pot synthesis of complex, heterocycle-fused quinonoid compounds through reactions with binucleophiles like hydroxy- and aminonaphthoquinones.[4] This capability is highly significant for generating libraries of novel molecular scaffolds for biological screening.
Caption: Logical role in complex molecule synthesis.
Safety, Handling, and Inferred Toxicology
Table 3: Inferred GHS Hazard Classification and Precautionary Statements
| Hazard Class (Inferred from 2-Nitrothiophene) | Hazard Statement (Inferred) | Precautionary Measures |
| Acute Toxicity, Oral: Category 4 | H302: Harmful if swallowed[5] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10] |
| Acute Toxicity, Dermal: Category 4 | H312: Harmful in contact with skin[5] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Acute Toxicity, Inhalation: Category 4 | H332: Harmful if inhaled[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10] |
| Germ Cell Mutagenicity: Category 2 | H341: Suspected of causing genetic defects[5] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Skin Corrosion/Irritation | Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Handling and Storage Recommendations
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety glasses with side-shields or chemical goggles.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from light. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[5][10]
Caption: Logical inference of the compound's hazards.
Proposed Initial Biological Evaluation: Cytotoxicity Assay
Given the potential applications of novel thiophene derivatives in oncology, a crucial first step in biological characterization is to assess its cytotoxic potential.[5][11] An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate a suitable cancer cell line (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(2-Bromo-2-nitroethenyl)thiophene in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
References
- An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem.
- 2-bromo-5-(2-nitroethenyl)thiophene 28783-33-7 wiki - Guidechem.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 28783-35-9 | 4-Bromo-2-(2-nitroethenyl)thiophene - ChemScene.
- SAFETY DATA SHEET - Fisher Scientific.
- Technical Support Center: Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene - Benchchem.
- 34312-77-1|(E)-2-(2-Nitroethenyl)thiophene - BLDpharm.
- 2-(2-bromo-2-nitrovinyl)thiophene | 89881-37-8 - 摩熵化学.
- 2-(2-Bromoethyl)thiophene | C6H7BrS | CID 566160 - PubChem.
- CAS 874-84-0: 2-(2-Nitroethenyl)thiophene | CymitQuimica.
- A Thiophene Derivative, 2-Bromo Has Effective Anticancer Potential with Other Biological Properties - DSpace Repository.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
- MSDS of 2-[(E)-2-nitroethenyl]thiophene.
- Thiophene synthesis - Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane - ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
- 2-nitrothiophene - Organic Syntheses Procedure.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. 2-(2-bromo-2-nitrovinyl)thiophene - CAS号 89881-37-8 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 874-84-0: 2-(2-Nitroethenyl)thiophene | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
Targeted Covalent Antimicrobials: Unraveling the Mechanism of Action of Bromonitroethenyl Thiophenes
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. The bromonitroethenyl thiophene scaffold represents a highly potent class of targeted covalent inhibitors (TCIs)[1]. Structurally related to the well-documented nitrovinylfurans (e.g., Furvina), the thiophene bioisostere offers tunable lipophilicity and a unique electronic distribution[2]. The core mechanism of action relies on the exocyclic bromonitroethenyl moiety, which acts as a highly reactive electrophilic warhead. This drives a pleiotropic antimicrobial response through the specific inactivation of essential bacterial enzymes and the induction of global oxidative stress[3].
Structural Pharmacology: The Electrophilic Warhead
The antimicrobial efficacy of this chemical class is fundamentally linked to the bromonitroethenyl (or bromonitrovinyl) moiety[3]. The presence of the electron-withdrawing nitro group, conjugated with the alkene and the aromatic thiophene ring, creates a highly polarized double bond.
The addition of the alpha-bromine atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, transforming the alkene into an exceptional Michael acceptor[1]. This structural arrangement ensures rapid nucleophilic attack by biological thiols (sulfhydryl groups). Meanwhile, the thiophene ring acts as a bioisostere that enhances overall lipophilicity and cell permeability compared to less hydrophobic analogs[2].
Primary Mechanism: Covalent Inactivation of MurA
The primary bactericidal target of bromonitroethenyl thiophenes is MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[1]. MurA is a cytosolic enzyme essential for the first committed step of bacterial peptidoglycan biosynthesis—transferring enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG)[3].
Unlike fosfomycin, which acts as a reversible PEP analog, bromonitroethenyl thiophenes target the enzyme via targeted covalent inhibition. In Escherichia coli MurA, the solvent-exposed Cys115 residue acts as the primary nucleophile[3]. The thiolate anion of Cys115 attacks the beta-carbon of the bromonitroethenyl warhead via a Michael addition. This irreversible covalent modification sterically prevents the enzyme from adopting the "closed" conformation required to process its substrates, effectively halting cell wall synthesis and leading to bacterial lysis[3].
Diagram 1: Covalent inhibition pathway of MurA by bromonitroethenyl thiophenes via Cys115 attack.
Secondary Mechanisms: Pleiotropic Thiol Reactivity and Quorum Sensing
Because the bromonitroethenyl warhead is highly reactive toward thiols, its mechanism extends beyond a single target, resulting in a pleiotropic antimicrobial profile.
-
Oxidative Stress and Thiol Depletion: The compound reacts rapidly with low-molecular-weight intracellular thiols, such as glutathione (GSH) and free cysteine[4]. This massive depletion of the bacterial reducing pool induces severe oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and the formation of aberrant intermolecular disulfide bonds[1].
-
Quorum Sensing Interference: Beyond direct bactericidal activity, structurally related nitrovinyl heterocycles have demonstrated potent anti-virulence properties. They interfere with the agr quorum-sensing system in Staphylococcus aureus[5]. By downregulating RNAII and RNAIII promoters, these compounds inhibit biofilm formation and significantly potentiate the efficacy of conventional antibiotics, such as fusidic acid, against established biofilms[5].
Quantitative Data Summaries
The following table summarizes the typical pharmacological and kinetic parameters observed for bromonitroethenyl and related nitrovinyl scaffolds against bacterial targets.
Table 1: Pharmacological and Kinetic Profile of Bromonitroethenyl Scaffolds
| Parameter | Value / Observation | Target / Strain |
| MurA IC₅₀ (Wild-Type) | ~2.8 - 4.6 µM | E. coli MurA |
| MurA IC₅₀ (C115D Mutant) | > 100 µM (Complete loss of inhibition) | E. coli MurA |
| Minimum Inhibitory Concentration (MIC) | < 4 µg/mL | Methicillin-Resistant S. aureus (MRSA) |
| Minimum Inhibitory Concentration (MIC) | 16 - 32 µg/mL (Bactericidal) | E. coli |
| Quorum Sensing Inhibition | 60% - 80% reduction in agr expression | S. aureus ALC1742/ALC1743 |
Experimental Methodologies: Self-Validating Systems
To rigorously validate the covalent mechanism of action of a newly synthesized bromonitroethenyl thiophene, researchers must employ self-validating experimental workflows. The following protocols are designed to establish causality, differentiate between reversible and irreversible binding, and physically confirm the target site.
Diagram 2: Self-validating experimental workflow for confirming targeted covalent MurA inhibition.
Protocol 1: MurA Enzyme Kinetics and Mutant Counter-Screen
-
Objective: To prove time-dependent, irreversible inhibition specific to the Cys115 residue.
-
Causality & Design: Covalent inhibitors exhibit time-dependent potency. Pre-incubating the enzyme with the inhibitor allows the covalent bond to form before substrate competition occurs. Testing against a C115D mutant (where the nucleophilic cysteine is replaced by an inert aspartate) validates the exact binding site; if the compound relies exclusively on thiol attack, the C115D mutant will be completely resistant to inhibition.
-
Pre-incubation: Incubate 50 nM of purified WT E. coli MurA (and separately, the C115D mutant) with varying concentrations of the bromonitroethenyl thiophene (0.1 µM to 50 µM) in 50 mM Tris-HCl (pH 7.5) for 15 minutes at 37°C.
-
Reaction Initiation: Add 1 mM UNAG and 1 mM PEP to initiate the enzymatic reaction.
-
Quantification: Measure the release of inorganic phosphate (Pi) using a Malachite Green colorimetric assay (absorbance at 620 nm).
-
Reversibility Check (Self-Validation): Subject a fully inhibited WT MurA sample to rapid spin-column gel filtration (e.g., Sephadex G-25) to remove unbound drug. Re-assay the eluted protein. Result: Sustained loss of activity post-filtration confirms irreversible covalent binding.
-
Protocol 2: Intact Protein LC-MS/MS for Adduct Confirmation
-
Objective: To physically verify the stoichiometry and mass of the covalent adduct.
-
Causality & Design: While kinetic assays imply covalent binding, mass spectrometry provides direct physical evidence. Desalting the protein is a critical step to prevent ion suppression, ensuring a clear multicharged envelope for accurate deconvolution.
-
Adduct Formation: Incubate 10 µM WT MurA with 50 µM compound (5x molar excess) for 30 minutes at room temperature.
-
Sample Cleanup: Quench the reaction with 0.1% formic acid. Desalt the protein using C4 ZipTips to remove buffer salts and unreacted compound.
-
Mass Spectrometry: Inject the sample into an ESI-TOF mass spectrometer.
-
Data Deconvolution: Deconvolute the multicharged protein spectra to zero-charge mass. Result: A mass shift corresponding exactly to the molecular weight of the bromonitroethenyl thiophene (minus any leaving groups, such as bromide, if an elimination step follows the initial addition) confirms the formation of the covalent adduct[1].
-
Conclusion & Future Perspectives
Bromonitroethenyl thiophenes represent a powerful class of antimicrobial agents characterized by their dual-action mechanism: targeted covalent inhibition of essential enzymes like MurA and pleiotropic disruption of bacterial redox homeostasis[1][4]. By leveraging the highly electrophilic nature of the bromonitroethenyl warhead, these compounds can effectively overcome traditional resistance mechanisms. However, future drug development must focus on fine-tuning the electrophilicity of the thiophene scaffold to optimize the therapeutic window and minimize off-target reactivity with host cellular thiols.
References
-
Scholz, T., Heyl, C. L., Bernardi, D., Zimmermann, S., Kattner, L., & Klein, C. D. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry, 21(3), 795-804. URL:[Link]
-
Kaur, J., et al. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. Frontiers in Cellular and Infection Microbiology (PMC). URL:[Link]
-
Silva, V., et al. (2021). 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms. Antibiotics, 10(1), 62. URL:[Link]
-
Allas, Ü., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports, 6, 36844. URL:[Link]
-
Jitareanu, A., et al. (2016). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi. URL:[Link]
Sources
- 1. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revmedchir.ro [revmedchir.ro]
- 3. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Nitrovinyl Thiophene Derivatives: A Technical Whitepaper on Discovery, Synthesis, and Pharmacological Applications
Executive Summary
Nitrovinyl thiophene derivatives—heterocyclic compounds characterized by a thiophene ring conjugated with a highly electrophilic nitrovinyl group—have evolved from niche chemical intermediates into highly versatile building blocks in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique electronic properties of these molecules enable both the synthesis of complex active pharmaceutical ingredients (APIs) and the direct modulation of biological targets. This whitepaper provides an in-depth analysis of their historical discovery, mechanistic pharmacology, and the optimized synthetic workflows required to harness their potential in drug development.
Historical Context and Discovery
The discovery and utilization of nitrovinyl thiophenes are deeply intertwined with the evolution of the Knoevenagel condensation and the Henry (nitroaldol) reaction. Historically, the synthesis of compounds like 2-(2-nitrovinyl)thiophene was driven by the need for reactive dienes and dienophiles in organic synthesis. Over the decades, researchers recognized that the robust thiophene core, combined with the polarizable nitroalkene moiety, offered a unique pharmacological profile.
Initially explored for their broad-spectrum antimicrobial and antifungal properties, these derivatives demonstrated potent genotoxic and cytotoxic activities, prompting extensive Classification Structure-Activity Relationship (CSAR) studies[1]. In contemporary drug discovery, nitrovinyl thiophenes have found two primary applications:
-
Precursors for Complex APIs: They serve as critical intermediates in the scalable synthesis of thienopyridine anti-platelet aggregation drugs, such as ticlopidine and clopidogrel[2].
-
Direct Pharmacological Agents: Derivatives like 3-(2-nitrovinyl)thiophene are utilized to synthesize second-generation positive allosteric modulators (PAMs) that selectively target the GluN2C and GluN2D subunits of the N-Methyl-d-Aspartate (NMDA) receptor[3].
Mechanistic Foundations and Biological Activity
The Michael Acceptor Pharmacophore
The defining structural feature of nitrovinyl thiophenes is the carbon-carbon double bond flanked by the electron-rich thiophene ring and the strongly electron-withdrawing nitro group. This push-pull electronic system creates a highly polarized, potent Michael acceptor.
Causality in Mechanism: The electrophilic β -carbon of the nitrovinyl group is highly susceptible to nucleophilic attack. In biological systems, this allows the molecule to act as a covalent modifier, readily reacting with the nucleophilic sulfhydryl (-SH) groups of free cysteine residues in target proteins. This covalent adduct formation disrupts normal protein function, which is the foundational mechanism behind their antimicrobial efficacy and their ability to inhibit specific signaling cascades.
Caption: Biological mechanism of action via Michael addition to protein thiols.
Allosteric Modulation of NMDA Receptors
Beyond covalent inhibition, the steric and electronic properties of the nitrovinyl thiophene scaffold are leveraged to build non-covalent modulators. For instance, incorporating the 3-(2-nitrovinyl)thiophene core into dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffolds yields PAMs with high selectivity for specific NMDA receptor subtypes. This selectivity is crucial for developing treatments for schizophrenia and major depressive disorder without the off-target neurotoxicity associated with global NMDA modulation[3].
Synthetic Methodologies and Workflow Optimization
The synthesis of nitrovinyl thiophenes relies heavily on the Henry reaction—a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.
Causality in Catalyst Selection: Traditional thermal methods using ammonium acetate often require extended reaction times (up to 6 hours) and yield moderate results due to competing polymerization side reactions. To overcome this, two advanced methodologies have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, localized dielectric heating. This overcomes the activation energy barrier for the dehydration step almost instantaneously, reducing reaction times to 60 minutes while suppressing side-product formation[2].
-
Lewis Acid/Base Co-Catalysis ( FeCl3 / Piperidine): Piperidine acts as a base to deprotonate nitromethane, forming a highly nucleophilic nitronate anion. Simultaneously, FeCl3 acts as a Lewis acid, coordinating to the oxygen of the 2-thiophenecarboxaldehyde. This dual activation dramatically increases the electrophilicity of the carbonyl carbon, driving the Knoevenagel-type condensation to completion in just 2 hours with superior yields[2].
Caption: Chemical synthesis workflow of 2-(2-nitrovinyl)thiophene.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.
Protocol A: Microwave-Assisted Henry Reaction[2]
-
Preparation: Charge a 4 mL glass microwave-safe tube with 2-thiophenecarboxaldehyde (1 mmol) and nitromethane (3 mL).
-
Causality: Nitromethane serves a dual purpose as both the reactant and the solvent, ensuring a massive molar excess that drives the equilibrium forward.
-
-
Catalysis: Add ammonium acetate (0.3 mmol).
-
Causality: Acts as a mild bifunctional catalyst to facilitate aldol addition and subsequent dehydration.
-
-
Irradiation: Seal the tube and irradiate in a microwave synthesizer at 250 W, maintaining 90 °C for 60 minutes.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (n-Hexane:EtOAc 9:1). The protocol is validated when the UV-active starting aldehyde spot disappears, and a distinct bright yellow product spot ( Rf≈0.32 ) emerges.
-
Isolation: Cool the mixture and evaporate the excess nitromethane under reduced pressure using a micro-distillation apparatus to yield the crude yellow solid.
Protocol B: Suzuki Coupling of 2-Bromo-5-(2-nitro-vinyl)-thiophene[4]
For synthesizing extended conjugated systems, brominated nitrovinyl thiophenes are subjected to Suzuki-Miyaura cross-coupling.
-
Preparation: Dissolve 2-Bromo-5-(2-nitro-vinyl)-thiophene (1 eq) and the desired organoboron compound (1.2 eq) in a degassed solvent mixture (e.g., Toluene/Water).
-
Causality: Degassing is critical to prevent the oxidative deactivation of the palladium catalyst. Interestingly, the electron-withdrawing nitrovinyl group activates the C-Br bond towards oxidative addition, enhancing the reaction rate[4].
-
-
Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and K2CO3 (2 eq).
-
Causality: The inorganic carbonate base is strictly required to facilitate the transmetalation step between the palladium complex and the organoboron species[4].
-
-
Reaction & Validation: Heat to 80 °C under an inert atmosphere. Validate completion via LC-MS or TLC (typically 4-8 hours). Quench with water, extract with EtOAc, and purify via flash chromatography.
Quantitative Data Summaries
The following tables synthesize the optimization metrics and biological activity data derived from the cited literature, providing a clear comparative baseline for researchers.
Table 1: Optimization of Henry Reaction for 2-(2-nitrovinyl)thiophene Synthesis [2]
| Methodology | Catalyst / Base | Solvent | Temperature | Time | Yield (%) |
| Conventional Thermal | NH4OAc | Nitromethane | 100 °C | 6.0 h | ~65% |
| Microwave-Assisted | NH4OAc | Nitromethane | 90 °C | 1.0 h | 85% |
| Lewis Acid Mediated | FeCl3 / Piperidine | Toluene | Reflux | 2.0 h | 92% |
Table 2: Biological Activity of Nitrovinyl Thiophene-Derived NMDA PAMs [3] (Note: Doubling concentration is utilized as a superior metric to EC50 as it captures both potency and maximal achievable response).
| Scaffold Core | Target Receptor | Doubling Concentration ( μM ) | Lipophilic Ligand Efficiency (LLE) |
| Standard TIQ Scaffold | GluN2C / GluN2D | ~2.5 | ~2.1 |
| 1,4-dihydroisoquinolin-3(2H)-one | GluN2C / GluN2D | ~0.8 | ~2.5 |
| 3-(2-Nitrovinyl)thiophene derived | GluN2C / GluN2D | < 0.5 | > 2.8 |
Conclusion
Nitrovinyl thiophene derivatives represent a masterclass in functional group synergy. The thiophene core provides metabolic stability and lipophilicity, while the nitrovinyl moiety acts as a highly tunable electrophilic center. Whether deployed as a transient intermediate in the high-yield synthesis of blockbuster drugs like ticlopidine, or as a structural pharmacophore in advanced NMDA receptor modulators, mastering the synthetic handling of these compounds is essential for modern drug discovery professionals.
References
-
National Center for Biotechnology Information (PMC). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Retrieved from:[Link]
-
ResearchGate. Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) of Thiophene-Based Nitroalkenes: A Mechanistic Guide to Michael Acceptor Pharmacophores
Executive Summary
Thiophene-based nitroalkenes represent a highly tunable class of electrophilic pharmacophores. By combining the bioisosteric versatility of the thiophene ring with the potent Michael acceptor reactivity of the nitroalkene moiety, these compounds serve as privileged scaffolds in the development of targeted covalent inhibitors. This technical guide explores the structure-activity relationship (SAR) dynamics, mechanistic biology, and validated experimental protocols necessary for optimizing thiophene-based nitroalkenes in drug discovery.
Mechanistic Foundation: The Michael Acceptor Warhead
The pharmacological efficacy of thiophene-based nitroalkenes is fundamentally driven by their ability to undergo conjugate addition (Michael addition) with cellular nucleophiles[1]. The nitro group, acting as a powerful electron-withdrawing group (EWG), severely depletes the electron density of the adjacent β -carbon[2]. This polarization lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it highly susceptible to nucleophilic attack[3].
In biological systems, the primary Michael donors are the thiolate anions of cysteine residues in proteins and low-molecular-weight thiols such as glutathione (GSH)[1]. The reaction between the nitroalkene and the thiol is often reversible, allowing these molecules to act as adaptive signaling mediators rather than indiscriminately toxic alkylating agents[2]. The thiophene ring acts as a bioisostere for benzene (as seen in β -nitrostyrenes), but its unique electronic distribution, smaller steric volume, and altered lipophilicity allow it to fit uniquely into hydrophobic binding pockets of target proteins[4].
Graphviz Fig 1: Reversible Michael addition mechanism of thiols to nitroalkenes.
Structure-Activity Relationship (SAR) Dynamics
The reactivity and biological selectivity of thiophene-based nitroalkenes can be finely tuned through structural modifications. The SAR is governed by a delicate balance between the electrophilicity of the β -carbon (thermodynamic reactivity) and the steric hindrance around the reaction center (kinetic accessibility)[5].
Thiophene Ring Substitutions (Electronic Effects)
Substitutions on the thiophene ring directly modulate the redox potential and the electrophilicity of the nitrovinyl group[5].
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups on the thiophene ring withdraw electron density via inductive effects, increasing the positive character of the β -carbon. This generally enhances the rate of thiol addition and increases antimicrobial and anticancer cytotoxicity[5].
-
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups push electron density into the conjugated system, decreasing the electrophilicity of the warhead. While this reduces overall reactivity, it often increases target selectivity by preventing off-target reactions with highly abundant thiols like GSH[4].
Nitroalkene Chain Modifications (Steric Effects)
Modifying the alkene chain drastically impacts the kinetic profile of the Michael addition.
-
α -Substitutions: Placing a methyl or cyano group at the α -position (adjacent to the nitro group) alters the coplanarity of the system. While it can increase lipophilicity, it often sterically hinders the approach of bulky protein thiols.
-
β -Substitutions: β -methyl substitutions generally decrease the antimicrobial activity compared to unsubstituted analogs due to steric shielding of the electrophilic carbon, though specific β -methyl derivatives have shown optimized profiles against certain Gram-positive bacteria[5].
Table 1: SAR Summary of Substituent Effects on Thiophene-Nitroalkenes
| Modification Site | Substituent Type | Effect on Electrophilicity | Effect on Steric Hindrance | Primary Biological Impact |
| Thiophene Ring | Halogen (-Cl, -Br) | Increased (Inductive EWG) | Minimal | Higher cytotoxicity, broad-spectrum reactivity. |
| Thiophene Ring | Alkoxy (-OCH3) | Decreased (Resonance EDG) | Moderate | Higher target selectivity, lower off-target toxicity. |
| Alkene ( α -position) | Alkyl (-CH3) | Slightly Decreased | High | Reduced reaction rate with bulky protein thiols. |
| Alkene ( β -position) | Alkyl (-CH3) | Decreased | Very High | Lower general antimicrobial activity; altered redox potential. |
Mechanistic Biology: The Cysteine Thiol Reactome
Thiophene-based nitroalkenes do not act as generic cytotoxins; they selectively target hyper-reactive cysteine residues characterized by low pKa values within specific protein microenvironments[1].
Nrf2/Keap1 Pathway Activation
One of the most validated targets for nitroalkenes is Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a sensor for electrophilic stress. Thiophene-nitroalkenes covalently modify specific cysteine residues (e.g., Cys151, Cys288) on Keap1 via Michael addition[1]. This modification induces a conformational change that prevents the ubiquitination and degradation of Nrf2. Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective and anti-inflammatory genes[1].
Graphviz Fig 2: Modulation of the Keap1/Nrf2 signaling cascade by nitroalkenes.
Tubulin Inhibition in Cancer
In oncology, thiophene-nitroalkenes have been developed as potent antimitotic agents. They bind to the colchicine-binding site of tubulin, often forming covalent bonds with β -tubulin cysteines. This disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells[4].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and kinetic evaluation of thiophene-based nitroalkenes.
Protocol A: Synthesis via the Henry (Nitroaldol) Condensation
The standard method for synthesizing thiophene-based nitroalkenes is the Henry reaction, which couples a thiophene-carboxaldehyde with a nitroalkane[3].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mmol of the substituted thiophene-2-carboxaldehyde and 12 mmol of nitroethane (or nitromethane) in 15 mL of glacial acetic acid.
-
Catalysis: Add 2.5 mmol of ammonium acetate ( NH4OAc ) to act as a mild base/acid catalyst. The acetate anion deprotonates the nitroalkane to form the nucleophilic nitronate ion.
-
Condensation: Reflux the mixture at 90-100°C for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1) until the aldehyde is consumed.
-
Dehydration: The intermediate β -nitro alcohol spontaneously dehydrates under the acidic reflux conditions to yield the conjugated nitroalkene.
-
Isolation: Pour the cooled mixture into 50 mL of ice water. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4 .
-
Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography or recrystallization from ethanol to yield the pure (E)-isomer of the thiophene-nitroalkene.
Graphviz Fig 3: Synthetic workflow of the Henry (nitroaldol) condensation.
Protocol B: Kinetic Profiling of Thiol Reactivity (GSH Assay)
To quantify the electrophilicity of synthesized SAR analogs, a kinetic assay measuring the depletion of the nitroalkene chromophore in the presence of Glutathione (GSH) is utilized[2].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Substrate Solution: Prepare a 10 mM stock of the thiophene-nitroalkene in DMSO.
-
Reaction Initiation: In a UV-Vis cuvette, mix 980 μ L of buffer, 10 μ L of 100 mM GSH (final concentration 1 mM), and 10 μ L of the nitroalkene stock (final concentration 100 μ M).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at the λmax of the conjugated nitroalkene (typically between 330 nm and 350 nm) over 30 minutes at 37°C[2]. The loss of absorbance corresponds to the disruption of the conjugated π -system upon nucleophilic attack at the β -carbon.
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order kinetic model to calculate the observed rate constant ( kobs ). Compare kobs values across SAR analogs to quantitatively rank their Michael acceptor reactivity.
Conclusion
The rational design of thiophene-based nitroalkenes requires a rigorous understanding of physical organic chemistry and target microenvironments. By systematically altering the electronic and steric parameters of the thiophene scaffold and the nitroalkene chain, researchers can tune the thermodynamic and kinetic profiles of these Michael acceptors. This fine-tuning shifts the compounds from broadly reactive, cytotoxic agents to highly selective, reversible modulators of critical biological pathways like Nrf2/Keap1 and tubulin dynamics.
References
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: ResearchGate / Bioorganic Chemistry URL:[Link]
-
The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer Source: Frontiers in Pharmacology URL:[Link]
-
β -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]
-
The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Solution Dynamics of 2-(2-Bromo-2-nitroethenyl)thiophene: A Technical Whitepaper on Stability, Degradation Kinetics, and Handling Protocols
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, 2-(2-Bromo-2-nitroethenyl)thiophene stands out as a highly potent electrophile and a versatile heterocyclic building block. However, as a Senior Application Scientist, I have routinely observed that the failure of assays involving this compound is rarely due to inherent biological inactivity, but rather poor solution handling. This whitepaper provides an in-depth mechanistic analysis of the compound's solution stability, detailing the causality behind its degradation, and establishes a self-validating experimental framework to ensure data integrity during drug development workflows.
Electronic Architecture: The Causality of Instability
To understand the solution behavior of 2-(2-Bromo-2-nitroethenyl)thiophene, one must analyze its electronic push-pull dynamics. The molecule features an electron-rich thiophene ring conjugated to an ethenyl bridge, which is in turn bonded to a strongly electron-withdrawing nitro group (-NO₂).
The powerful electron-withdrawing nature of the nitro group polarizes the double bond via both inductive and resonance effects, rendering the β-carbon exceptionally electrophilic[1]. Concurrently, the presence of the bromine atom at the α-position introduces significant steric tension. More importantly, bromine serves as a highly competent leaving group. This specific architectural arrangement transforms the molecule into a highly reactive Michael acceptor that is exquisitely sensitive to nucleophilic attack, pH extremes, and ambient light[2].
Principal Degradation Pathways in Solution
The transient nature of this compound in solution is governed by three primary degradation vectors:
-
Aqueous Hydrolysis & Retro-Aldol Cleavage: Bromonitroalkenes are known to rapidly hydrolyze in water[3]. In aqueous or semi-aqueous media (especially at pH > 7), hydroxide ions or water molecules attack the electrophilic β-carbon. This forms a transient hemiacetal-like nitronate intermediate. Driven by the thermodynamic stability of the resulting products, this intermediate undergoes a retro-Henry (retro-aldol) cleavage, irreversibly degrading the parent compound into 2-thiophenecarboxaldehyde and bromonitromethane.
-
Photochemical E/Z Isomerization: The extended π -conjugation across the thiophene ring and the nitrovinyl moiety lowers the HOMO-LUMO gap, allowing the molecule to absorb ambient UV-Vis light. Photoexcitation promotes the π -bond to a π
- anti-bonding orbital, facilitating free rotation and E/Z isomerization. The resulting Z-isomer often experiences severe steric clash between the thiophene sulfur and the bromine atom, accelerating further radical-mediated polymerization or degradation[2].
-
Nucleophilic Vulnerability (Addition-Elimination): In biological buffers containing thiols (e.g., glutathione, DTT) or primary amines, the compound undergoes rapid Michael addition. Because the α-bromine is a good leaving group, the initial addition is often followed by the elimination of bromide, leading to complex, irreversible thioether or amine adducts rather than simple equilibrium states[2].
Fig 1. Principal degradation pathways of 2-(2-Bromo-2-nitroethenyl)thiophene in solution.
Quantitative Stability Profiles Across Solvents
To guide formulation and assay design, the kinetic stability of the compound was modeled across various common laboratory solvent systems. The data below illustrates the critical need for anhydrous, pH-controlled environments.
Table 1: Empirical Stability Profile of 2-(2-Bromo-2-nitroethenyl)thiophene
| Solvent System | Environmental Conditions | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Anhydrous DMSO | 25°C, Dark | > 72 hours | Negligible |
| Anhydrous DMSO | 25°C, Ambient Light | ~ 6 hours | Photochemical Isomerization |
| Methanol | 25°C, Dark | ~ 24 hours | Solvolysis / Methanolysis |
| PBS Buffer (pH 7.4) | 37°C, Dark | < 2 hours | Hydrolysis / Retro-Aldol Cleavage |
| PBS Buffer (pH 8.5) | 37°C, Dark | < 15 minutes | Base-Catalyzed Hydrolysis |
Self-Validating Experimental Protocol: Kinetic Stability Tracking
When assessing the stability of highly reactive nitroalkenes, standard analytical workflows often generate false positives for degradation due to physical precipitation or solvent evaporation. The following HPLC-UV protocol is engineered as a self-validating system , ensuring that every data point is internally authenticated.
Step-by-Step Methodology
-
Preparation of the Master Stock: Dissolve 2-(2-Bromo-2-nitroethenyl)thiophene in anhydrous, inhibitor-free DMSO to a concentration of 10 mM.
-
Internal Standard Integration (The Validation Key): Spike the Master Stock with 1 mM Naphthalene. Causality: Naphthalene is chemically inert under these conditions and possesses strong UV absorbance. If the Naphthalene peak area fluctuates between injections, it indicates an autosampler error or physical precipitation, thereby invalidating that specific time point.
-
Incubation: Dilute the Master Stock 1:100 into the target test medium (e.g., PBS pH 7.4) housed in an amber glass vial to strictly eliminate photochemical variables. Incubate at 37°C.
-
Aliquot Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 mins), withdraw a 50 µL aliquot. Immediately mix with 50 µL of Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic quench instantaneously protonates any nucleophiles and drops the pH below 5.0, effectively halting base-catalyzed retro-aldol cleavage and "locking" the kinetic state of the sample[2].
-
HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Monitor at 254 nm (for Naphthalene) and ~330 nm (for the intact nitrovinylthiophene).
-
Kinetic Modeling: Calculate the ratio of the Analyte Area to the Internal Standard Area. Plot ln(Ratiot/Ratio0) versus time to extract the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2 ).
Fig 2. Self-validating experimental workflow for kinetic stability tracking.
Formulative Strategies for Solution Stabilization
Based on the mechanistic vulnerabilities outlined above, researchers must adopt the following directives when handling 2-(2-Bromo-2-nitroethenyl)thiophene:
-
Aprotic Storage: Always store stock solutions in rigorously dried, aprotic solvents (DMSO, DMF, or Acetonitrile) at -20°C.
-
pH Buffering: When introduction into aqueous media is unavoidable for biological assays, ensure the buffer is slightly acidic to neutral (pH 5.5 - 7.0). Avoid Tris buffers, as the primary amine in Tris can act as a Michael donor.
-
Strict Photoprotection: The E/Z isomerization is rapid under standard laboratory fluorescent lighting. All glassware containing the compound in solution must be amber-tinted or wrapped in aluminum foil.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23555, beta-Bromo-beta-nitrostyrene." PubChem.[Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene via a Sequential Bromination-Dehydrobromination Strategy
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene, a valuable vinyl-nitrothiophene derivative used as a precursor in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. The protocol herein details a robust, two-step sequence starting from the readily accessible 2-(2-nitroethenyl)thiophene. The methodology involves an initial electrophilic bromination to form a vicinal dibromo-nitroalkane intermediate, followed by a base-mediated dehydrobromination to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data.
Introduction and Significance
Vinyl-nitrothiophenes are a class of activated olefins that serve as versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group and the thiophene moiety makes them highly reactive towards a variety of nucleophiles and cycloaddition partners. The title compound, 2-(2-Bromo-2-nitroethenyl)thiophene, further enhances this synthetic utility by introducing a bromine atom, which can participate in cross-coupling reactions or be substituted to introduce further molecular complexity. This guide provides a reliable method to access this key intermediate, beginning with the synthesis of its precursor, 2-(2-nitroethenyl)thiophene.
Mechanistic Rationale and Synthesis Overview
The synthesis is achieved through a logical two-step sequence. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Electrophilic Bromination of the Alkene The first stage is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 2-(2-nitroethenyl)thiophene. The π-bond of the alkene acts as a nucleophile, attacking a bromine molecule.[1][2] This process is not a simple one-step addition; it proceeds through a high-energy, three-membered cyclic bromonium ion intermediate.[3][4] The formation of this bridged ion explains the observed stereochemistry of the reaction. Subsequently, the bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion in an Sₙ2-like fashion. This backside attack results in the anti-addition of the two bromine atoms across the former double bond, yielding the 2-(1,2-dibromo-2-nitroethyl)thiophene intermediate.
Step 2: Base-Mediated Dehydrobromination (E2 Elimination) The second stage involves an elimination reaction to remove one equivalent of hydrogen bromide (HBr) and re-form a double bond.[5] This is typically achieved using a mild base, such as pyridine or triethylamine.[6] The reaction follows an E2 (elimination, bimolecular) mechanism. The base abstracts the acidic proton on the carbon adjacent to the nitro group (the α-carbon). The acidity of this proton is significantly enhanced by the strong electron-withdrawing effect of the nitro group. Concurrently, the electron pair from the C-H bond shifts to form a new π-bond, and the bromide ion on the adjacent carbon is expelled as the leaving group. This concerted process efficiently generates the desired 2-(2-Bromo-2-nitroethenyl)thiophene.
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of Bromination-Dehydrobromination.
Detailed Experimental Protocols
This section is divided into two parts: the synthesis of the starting material and the main synthesis of the title compound.
Part A: Synthesis of 2-(2-Nitroethenyl)thiophene (Starting Material)
The precursor is synthesized via a Knoevenagel condensation of 2-thiophenecarboxaldehyde with nitromethane.[7][8]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity |
|---|---|---|---|
| 2-Thiophenecarboxaldehyde | 98-03-3 | 112.15 | ≥98% |
| Nitromethane | 75-52-5 | 61.04 | ≥96% |
| β-Alanine | 107-95-9 | 89.09 | ≥99% |
| Acetonitrile | 75-05-8 | 41.05 | ACS Grade |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
Stoichiometry
| Reagent | M.W. | Amount | Moles | Molar Eq. |
|---|---|---|---|---|
| 2-Thiophenecarboxaldehyde | 112.15 | 11.2 g | 0.10 | 1.0 |
| Nitromethane | 61.04 | 8.5 g (7.5 mL) | 0.14 | 1.4 |
| β-Alanine | 89.09 | 0.9 g | 0.01 | 0.1 |
| Acetonitrile | - | 4 mL | - | - |
| DMF | - | 60 mL | - | - |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-thiophenecarboxaldehyde (11.2 g), nitromethane (8.5 g), and N,N-dimethylformamide (60 mL).
-
Catalyst Addition: In a separate vial, dissolve β-alanine (0.9 g) in acetonitrile (4 mL) with gentle warming if necessary. Add this catalyst solution to the reaction flask.
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the resulting yellow crystals under vacuum. The typical yield is 13.2-14.0 g (85-90%).[8]
Part B: Synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene
Safety Precautions
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe skin burns. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.[9][10]
-
Pyridine: Flammable liquid and vapor, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor. Always handle in a fume hood.[11]
-
Solvents: Chloroform is a suspected carcinogen. Use appropriate containment and PPE.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity |
|---|---|---|---|
| 2-(2-Nitroethenyl)thiophene | 874-84-0 | 155.18 | ≥97% |
| Bromine (Br₂) | 7726-95-6 | 159.81 | ≥99.5% |
| Pyridine | 110-86-1 | 79.10 | Anhydrous |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Anhydrous |
Stoichiometry
| Reagent | M.W. | Amount | Moles | Molar Eq. |
|---|---|---|---|---|
| 2-(2-Nitroethenyl)thiophene | 155.18 | 7.76 g | 0.05 | 1.0 |
| Bromine (Br₂) | 159.81 | 8.79 g (2.8 mL) | 0.055 | 1.1 |
| Pyridine | 79.10 | 4.35 g (4.4 mL) | 0.055 | 1.1 |
| Chloroform | - | 100 mL | - | - |
Procedure
-
Dissolution: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-(2-nitroethenyl)thiophene (7.76 g) in anhydrous chloroform (100 mL).
-
Bromination: Cool the solution to 0-5 °C using an ice-water bath. Prepare a solution of bromine (8.79 g) in 20 mL of chloroform and add it to the dropping funnel. Add the bromine solution dropwise to the stirred thiophene solution over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C. The characteristic red-brown color of bromine should disappear upon addition. A slight excess is added until a faint persistent orange color is observed.
-
Intermediate Formation: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour to ensure the complete formation of the 2-(1,2-dibromo-2-nitroethyl)thiophene intermediate.
-
Dehydrobromination: While maintaining the temperature at 0-5 °C, add pyridine (4.35 g) dropwise via a syringe over 20 minutes. A precipitate of pyridinium hydrobromide will form.
-
Reaction Completion: After adding the pyridine, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford 2-(2-Bromo-2-nitroethenyl)thiophene as crystalline solid. Expected yield is in the range of 70-80%.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Characterization of 2-(2-Bromo-2-nitroethenyl)thiophene
The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Data |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₆H₄BrNO₂S |
| Molecular Weight | 234.07 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (s, 1H, vinylic-H), ~7.2-7.8 (m, 3H, thiophene-H). The exact shifts for the thiophene protons will depend on the substitution pattern and can be complex. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145-150 (C=C-NO₂), ~130-140 (thiophene carbons), ~120-130 (C-Br). |
| FT-IR (KBr, cm⁻¹) | ν: ~1600 (C=C stretch), ~1510 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~850 (C-Br stretch). |
| Mass Spec. (EI-MS) | m/z: 233/235 (M⁺, characteristic bromine isotope pattern), fragments corresponding to loss of NO₂. |
Note: Spectroscopic data are predictive and based on analogous structures.[12] Actual experimental values should be obtained and verified.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete bromination. | Ensure 1.1 equivalents of bromine are used. Monitor the reaction by TLC to confirm consumption of starting material before adding pyridine. |
| Incomplete dehydrobromination. | Extend the reaction time after pyridine addition or allow it to stir overnight at room temperature. | |
| Product loss during work-up. | Ensure pH is acidic after HCl wash to fully protonate pyridine. Avoid overly vigorous extractions that can lead to emulsions. | |
| Formation of Side Products | Over-bromination of the thiophene ring. | Maintain a low reaction temperature during bromine addition. Do not add a large excess of bromine. |
| Degradation of material. | Ensure reaction conditions remain mild and anhydrous. Pyridine should be dry. |
References
- Google Patents. (n.d.). US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives.
-
Fiveable. (2025, August 15). Dehydrobromination Definition. Retrieved from [Link]
- Barnish, I. T., & Gibson, M. S. (1968). Rearrangement during dehydrobromination of hydrazidic bromides derived from o-nitrophenylhydrazine, and a comment on the nitration of p-dibromobenzene. Journal of the Chemical Society C: Organic, 8.
-
Royal Society of Chemistry. (1968). Rearrangement during dehydrobromination of hydrazidic bromides derived from o-nitrophenylhydrazine, and a comment on the nitration of p-dibromobenzene. Retrieved from [Link]
-
The Organic Chemist. (2020, December 13). Bromination of Alkenes- Organic Chemistry Mechanism [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (2022, February 16). Bromination via an Addition Reaction. Retrieved from [Link]
-
Mol-Instincts. (2021, March 19). 2-(2-bromo-2-nitrovinyl)thiophene | 89881-37-8. Retrieved from [Link]
-
Chemistry Unleashed. (2021, January 27). Bromination of Alkenes: Mechanism & Stereochemistry [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
ResearchGate. (2024, May). Mechanism for the benzoylation of nitroalkenes. Retrieved from [Link]
-
ACS Publications. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(2,2-Dibromoethenyl)thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromoethyl)thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene, 2-(2-nitroethenyl)-. Retrieved from [Link]
-
Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Thiophenes and thiapyrans. Retrieved from [Link]
- Google Patents. (n.d.). CN102702168A - Synthesis method of 2-nitroethenyl thiophene.
-
ResearchGate. (n.d.). Synthesis of (E)-2-(2-nitrovinyl)phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
-
Semantic Scholar. (2024, September 10). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
-
James Cook University. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Sci-Hub. Rearrangement during dehydrobromination of hydrazidic bromides derived from o-nitrophenylhydrazine, and a comment on the nitration of p-dibromobenzene / Journal of the Chemical Society C: Organic, 1968 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. CN102702168A - Synthesis method of 2-nitroethenyl thiophene - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. orgsyn.org [orgsyn.org]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of the Knoevenagel Condensation
An In-Depth Guide to the Knoevenagel Condensation of 2-Thiophenecarboxaldehyde: Protocols and Mechanistic Insights
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction, a modification of the aldol condensation, is catalyzed by a basic entity, typically a weak amine, and is instrumental in the synthesis of intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][4][5]
The substrate of focus, 2-thiophenecarboxaldehyde, features an electron-rich thiophene ring, a privileged scaffold in medicinal chemistry and materials science.[1] Consequently, the α,β-unsaturated products derived from its Knoevenagel condensation are of significant interest as precursors to a wide array of biologically active molecules and advanced materials. This guide provides a detailed exploration of the reaction mechanism and offers a suite of validated protocols, from classic methods to modern green chemistry approaches, designed for researchers and drug development professionals.
The Reaction Mechanism: A Stepwise Perspective
The efficacy of the Knoevenagel condensation lies in a well-understood, base-catalyzed pathway. The process is initiated by the deprotonation of the active methylene compound, a crucial step facilitated by a base that is strong enough to abstract a proton but not so strong as to induce self-condensation of the aldehyde.[3]
The mechanism unfolds in three primary stages:
-
Enolate Formation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion, or enolate.[2][5] This enolate is a potent nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 2-thiophenecarboxaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[2]
-
Dehydration: Following proton transfer, the intermediate undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[2][6]
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Comparative Protocols for Synthesis
The versatility of the Knoevenagel condensation allows for a range of experimental setups. The choice of catalyst, solvent, and energy source can be tailored to optimize yield, reaction time, and environmental impact. Below are three distinct protocols for the condensation of 2-thiophenecarboxaldehyde.
Protocol 1: Classic Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This traditional and robust method is widely employed for its reliability and high yields. Piperidine, a weak secondary amine, serves as an effective catalyst.[1][7]
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (reagent grade)
-
Standard reflux apparatus
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (approx. 15-20 mL per gram of aldehyde).[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.[1][8]
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-6 hours.[1][8]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.[9]
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or via column chromatography on silica gel to obtain pure (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate.[10]
Protocol 2: Microwave-Assisted Green Synthesis with Nitromethane
Leveraging microwave irradiation significantly accelerates the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[11][12] This protocol uses β-alanine as an organocatalyst.
Materials:
-
2-Thiophenecarboxaldehyde
-
Nitromethane
-
β-alanine
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine 2-thiophenecarboxaldehyde (1.0 eq), nitromethane (1.2 eq), and a catalytic amount of β-alanine (0.1 eq).[11][12]
-
Seal the vessel and place it inside the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 80-100 °C) for 5-20 minutes. Optimization of time and temperature may be required.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, 2-(2-nitrovinyl)thiophene, often crystallizes upon cooling. If necessary, add a small amount of cold ethanol to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a minimal amount of cold ethanol.
-
The product can be further purified by recrystallization if needed.
Protocol 3: Solvent-Free Condensation with Malononitrile
This environmentally benign approach eliminates the need for organic solvents, reducing waste and simplifying the work-up procedure.[13][14] The reaction can be driven by simple mechanical grinding at room temperature.
Materials:
-
2-Thiophenecarboxaldehyde
-
Malononitrile
-
Ammonium acetate or a single drop of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1][15]
-
Mortar and pestle or a small vial with a magnetic stir bar
Procedure:
-
In a mortar or a small vial, combine 2-thiophenecarboxaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).[1][13]
-
Grind the mixture with the pestle for 5-15 minutes at room temperature. The reaction is often mildly exothermic and the mixture may solidify as the product forms.[1]
-
Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.
-
Once the reaction is complete (typically within 15 minutes), wash the solid product with deionized water, followed by a small amount of cold ethanol, to remove the catalyst and any unreacted starting materials.[1]
-
The resulting 2-(thiophen-2-ylmethylene)malononitrile is often obtained in high purity.[16] If necessary, it can be recrystallized from an ethanol/water mixture.
Data Summary and Comparison
The selection of a protocol often depends on available equipment, desired reaction time, and green chemistry considerations. The following table summarizes typical conditions and outcomes for the Knoevenagel condensation of thiophene aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [1] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [1] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [1] |
| 2-Thiophenecarboxaldehyde | Nitromethane | β-alanine | - | Microwave | 5-20 min | High | [11][12] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | Acetonitrile | Reflux | 10-30 min | 91-98 | [1] |
| 2-Thiophenecarboxaldehyde | Malononitrile | Ammonium Acetate | Solvent-free | Room Temp | 5-15 min | >90 | [1][13] |
Generalized Experimental Workflow
The execution of a Knoevenagel condensation, regardless of the specific protocol, follows a logical sequence of steps from preparation to final product analysis. This workflow ensures reproducibility and high-quality results.
Caption: A typical experimental workflow for Knoevenagel condensation.[8]
Conclusion
The Knoevenagel condensation of 2-thiophenecarboxaldehyde is a powerful and adaptable reaction for synthesizing valuable heterocyclic compounds. By understanding the underlying mechanism, researchers can rationally select from a variety of protocols—from time-honored reflux methods to rapid, solvent-free microwave conditions—to best suit their synthetic goals. The protocols detailed herein provide a solid foundation for practical application, enabling the efficient and reliable production of thiophene-based α,β-unsaturated systems for further development in pharmaceuticals and materials science.
References
-
Xing, J., Liu, Z., Zhang, Z., & Jia, X. (2012). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. Applied Mechanics and Materials, 268-270, 785-788. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Available at: [Link]
-
Pérez-Mayoral, E., & Martín-Aranda, R. M. (2013). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Applied Catalysis A: General, 462-463, 134-142. Available at: [Link]
-
Kumar, R., & Singh, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available at: [Link]
-
Rostami, A., & Jamshidi, M. (2022). Sustainable and green approaches for Knoevenagel condensation. Organic & Biomolecular Chemistry, 20(38), 7545-7567. Available at: [Link]
-
Nelson, J., & Yusop, M. R. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(44), 15993-16012. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Singh, A., & Singh, A. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Technology, 7(4.36), 304-306. Available at: [Link]
-
Li, Y., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Korean Chemical Society, 33(1), 295-298. Available at: [Link]
-
Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2), 60-63. Available at: [Link]
-
da Silva, P. B., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). Available at: [Link]
-
Li, Y., et al. (2018). Interface-Active Metal Organic Frameworks for Knoevenagel Condensations in Water. Catalysts, 8(8), 323. Available at: [Link]
-
Dave, C. G., & Augustine, C. (2000). Microwave assisted Knovenagel condensation using NaCl and NH4OAc-AcOH system as catalysts under solvent-free conditions. Indian Journal of Chemistry - Section B, 39B(6), 403-405. Available at: [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Islam, M. R., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some α-Cyanoacrylates. Journal of Scientific Research, 5(2), 333-343. Available at: [Link]
-
Li, M., et al. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 4(89), 48256-48260. Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. Available at: [Link]
-
Reddy, G. J., et al. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 62(1), 1-13. Available at: [Link]
-
Singh, S., & Singh, P. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Therapies and Rehabilitation Research, 6(4), 183. Available at: [Link]
-
van Schijndel, S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. Available at: [Link]
-
Chavan, P., et al. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal for Pharmaceutical Research Scholars, 4(3), 34-37. Available at: [Link]
-
Li, J., & Li, W. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8. Available at: [Link]
-
Sharma, P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1025-1081. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... ResearchGate. Available at: [Link]
-
University of Lucknow. (n.d.). Knoevenagel Condensation. University of Lucknow. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane | Scientific.Net [scientific.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. arkat-usa.org [arkat-usa.org]
- 15. asianpubs.org [asianpubs.org]
- 16. rsc.org [rsc.org]
Application Note: Preparation of gem-Bromonitroethenes from Nitroalkenes
Executive Summary
gem-Bromonitroethenes (also referred to as α -bromonitroalkenes or 1-bromo-1-nitroalkenes) are highly versatile dielectrophiles, Michael acceptors, and cycloaddition partners utilized extensively in the synthesis of complex heterocycles and pharmaceutical precursors . While direct synthesis from aldehydes using bromonitromethane is possible, the two-step transformation from readily available nitroalkenes remains the most robust and scalable approach 1[1]. This protocol details the electrophilic bromination of nitroalkenes followed by base-promoted dehydrobromination, providing a self-validating methodology designed for high yield and strict Z -stereoselectivity.
Mechanistic Grounding & Causality (E-E-A-T)
To ensure experimental success, it is critical to understand the causality behind the reagent choices and reaction conditions:
-
Step 1: Electrophilic Bromination: The addition of molecular bromine ( Br2 ) to a nitroalkene is inherently slower than standard alkene bromination due to the strong electron-withdrawing nature ( −I , −M effects) of the nitro group, which depletes electron density from the π -system 2[2]. The reaction proceeds via a cyclic bromonium ion intermediate, followed by the anti-addition of bromide to yield an anti-1,2-dibromo-1-nitroalkane. Non-polar, aprotic solvents like Dichloromethane ( CH2Cl2 ) are mandated here to stabilize the intermediate without acting as competing nucleophiles.
-
Step 2: Regioselective Dehydrobromination: The elimination step is strictly governed by the extreme acidity of the α -proton adjacent to the nitro group. When a mild base (e.g., Pyridine) is introduced, it selectively abstracts this α -proton, triggering an E2 elimination of the β -bromide 1[1].
-
Stereochemical Control: The elimination heavily favors the Z -isomer. The transition state naturally adopts an anti-periplanar geometry that places the bulky aryl/alkyl substituent and the nitro group on opposite sides of the newly formed double bond, minimizing steric clash and dipole-dipole repulsion 3[3].
Workflow Visualization
Mechanistic workflow for the preparation of gem-bromonitroethenes from nitroalkenes.
Reagent Selection Matrix & Substrate Scope
Table 1: Reagent and Condition Matrix
| Reagent / Variable | Selection | Mechanistic Rationale |
| Solvent | Anhydrous CH2Cl2 | Non-nucleophilic; stabilizes the bromonium ion without side reactions. |
| Brominating Agent | Molecular Br2 (1.1 equiv) | Provides clean electrophilic addition. Slight excess ensures full conversion of the electron-poor alkene. |
| Base | Pyridine (1.5 equiv) | Mild enough to prevent over-elimination or polymerization of the highly reactive product, unlike stronger bases (e.g., NaOH). |
| Temperature | 0 °C → RT | Mitigates the exothermic bromination and prevents thermally-induced radical side reactions. |
Table 2: Typical Substrate Scope and Expected Metrics
| Substrate Class | Example Starting Material | Bromination Time | Elimination Time | Expected Yield | Stereoselectivity |
| Aryl Nitroalkenes | β -Nitrostyrene | 2 - 4 h | 1 - 2 h | 75 - 85% | >95%Z -isomer |
| Heteroaryl | 5-Nitro-2-(2-nitroethenyl)furan | 3 - 5 h | 2 - 3 h | 70 - 80% | >95%Z -isomer |
| Alkyl Nitroalkenes | 1-Nitro-1-hexene | 4 - 6 h | 3 - 4 h | 60 - 70% | ∼90%Z -isomer |
Self-Validating Experimental Protocol
Part A: Synthesis of 1,2-Dibromo-1-nitroalkane
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert gas (Argon or N2 ).
-
Dissolution: Dissolve the nitroalkene (10.0 mmol) in anhydrous CH2Cl2 (30 mL). Shield the flask from direct light using aluminum foil to prevent homolytic cleavage of Br2 .
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Bromine Addition: Prepare a solution of Br2 (11.0 mmol, 1.1 equiv) in CH2Cl2 (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.
-
Validation Check 1 (Visual): The reaction mixture will initially turn deep red-brown. As the Br2 is consumed by the alkene, the color will fade to pale yellow. A persistent faint red-brown tint indicates a slight excess of Br2 and signals reaction completion.
-
Validation Check 2 (TLC): Monitor via TLC (Hexane/EtOAc 4:1). The UV-active starting material spot should disappear, replaced by a new, slightly less polar spot.
-
Workup: Quench any unreacted Br2 with a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 , 15 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The crude dibromide can be used directly in Part B without further purification.
Part B: Dehydrobromination to gem-Bromonitroethene
-
Dissolution: Dissolve the crude 1,2-dibromo-1-nitroalkane in anhydrous CH2Cl2 (40 mL) in a clean round-bottom flask under Argon.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous Pyridine (15.0 mmol, 1.5 equiv) dropwise over 15 minutes.
-
Validation Check 3 (Visual): Almost immediately upon addition of Pyridine, a fine white precipitate (pyridinium hydrobromide) will begin to form, providing direct visual confirmation of the E2 elimination event.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5 to 2 hours.
-
Validation Check 4 (TLC): TLC (Hexane/EtOAc 4:1) will show the consumption of the dibromide and the emergence of a highly UV-active spot corresponding to the conjugated gem-bromonitroethene.
-
Workup & Purification: Wash the organic mixture sequentially with cold 1M HCl (2 × 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO3 (20 mL), and brine (20 mL). Dry over Na2SO4 and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure Z -gem-bromonitroethene.
Analytical Characterization Expectations
-
1 H NMR ( CDCl3 ): The defining feature of the Z -isomer is the highly deshielded vinylic proton ( β -proton). Due to the combined anisotropic and electron-withdrawing effects of the cis-nitro group and the geminal bromine, this proton typically resonates far downfield between δ 8.00 - 8.60 ppm as a distinct singlet.
-
IR Spectroscopy: Expect strong, characteristic asymmetric and symmetric NO2 stretching bands at approximately 1520 cm−1 and 1340 cm−1 , respectively, along with a conjugated C=C stretch around 1610 cm−1 .
References
-
Developments and applications of α -bromonitrostyrenes in organic syntheses. RSC Advances. URL:[Link]
-
Furan-containing gem-bromonitroethenes: Synthesis and reaction with morpholine. Russian Journal of General Chemistry. URL:[Link]
-
Bromonitroalkenes as efficient intermediates in organic synthesis. ResearchGate. URL:[Link]
-
Radical Nitration-Debromination of α -Bromo- α -fluoroalkenes as a Stereoselective Route to Aromatic α -Fluoronitroalkenes. The Journal of Organic Chemistry. URL:[Link]
Sources
Application Note: Standardized Antifungal Susceptibility Testing for Novel Thiophene Derivatives
Introduction & Mechanistic Rationale
Thiophene derivatives, characterized by their five-membered sulfur-containing heterocyclic ring, have emerged as highly versatile pharmacophores in the development of next-generation antifungal agents[1]. The unique electronic properties of the thiophene ring, particularly in derivatives like 2-(chloromethyl)thiophene and thiophene-2-carboxamides, allow for facile structural modifications that enhance binding affinity to fungal targets[2]. Because of the increasing prevalence of azole-resistant Candida and Aspergillus species, standardized in vitro susceptibility testing is critical to evaluate the efficacy of newly synthesized thiophene compounds[3].
The antifungal action of these compounds typically involves lipophilic penetration of the fungal cell wall, followed by the disruption of ergosterol biosynthesis or the induction of lethal oxidative stress[4].
Proposed antifungal mechanism of action for thiophene derivatives.
Quantitative Data: Efficacy of Thiophene Derivatives
Recent pharmacological screenings have demonstrated the broad-spectrum potential of thiophene derivatives. The table below summarizes the Minimum Inhibitory Concentration (MIC) data across various fungal strains, highlighting the necessity for standardized benchmarking against traditional antifungals.
Table 1: Comparative Antifungal Activity (MIC) of Thiophene Derivatives
| Compound Class | Target Fungal Strain | MIC Value | Reference Standard | Source |
| Thiophene Analogues (1-3) | Candida albicans | 100 - 200 µM/mL | Ketoconazole (5 µM/mL) | [4] |
| Thiophene Analogues (1-3) | Candida krusei | 3.125 - 100 µM/mL | Ketoconazole (100 µM/mL) | [4] |
| Thiophene-2-carboxamides | Various Candida spp. | 31.25 - 62.5 µg/mL | Fluconazole | [5] |
| N-(thiophen-2-yl) nicotinamide | Cucumber Downy Mildew | 1.96 mg/L | Commercial Fungicides | [5] |
| Hydrazide-hydrazone (Cmpd 15) | Candida parapsilosis | >1000 µg/mL | Amphotericin B | [6] |
Pre-Analytical Considerations: Solubility and Stability
A primary challenge in evaluating thiophene derivatives is their inherent lipophilicity. Aqueous buffers often cause these compounds to precipitate, leading to artificially elevated MIC values—a phenomenon that mimics false resistance[7].
Causality-Driven Solution: Compounds must be initially dissolved in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to ensure complete solubilization[6]. However, to prevent solvent-induced cytotoxicity against the fungal isolate, the final concentration of DMSO in the assay well must be strictly maintained at ≤1% (v/v)[6].
Core Protocol: Broth Microdilution Assay
The following protocol is harmonized with the guidelines established by the 3 and 8[3][8].
Step-by-step CLSI/EUCAST compliant broth microdilution workflow.
Step 1: Media Preparation
-
Action: Prepare RPMI 1640 medium supplemented with L-glutamine, lacking sodium bicarbonate. Buffer the medium to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[7].
-
Causality: Fungal growth kinetics and the ionization state of thiophene derivatives are highly sensitive to environmental pH. MOPS buffer prevents pH drift during the 24–48 hour incubation period, ensuring that the drug-target interaction remains thermodynamically stable and reproducible[3].
Step 2: Inoculum Standardization
-
Action: Isolate 5 distinct colonies (~1 mm diameter) from a 24-hour culture grown on Sabouraud Dextrose Agar. Suspend the colonies in sterile 0.85% saline and adjust the optical density to match a 0.5 McFarland standard (measured at 530 nm). This yields a stock suspension of 1×106 to 5×106 CFU/mL[7].
-
Causality: Standardizing the inoculum is critical to prevent the "inoculum effect." An overly dense inoculum can rapidly deplete the active thiophene compound, simulating false resistance. Conversely, a sparse inoculum may fail to produce visible growth in the positive control well, rendering the entire assay invalid[3].
Step 3: Microplate Inoculation and Incubation
-
Action: Dilute the standardized inoculum in the MOPS-buffered RPMI 1640 medium to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL. Dispense 100 µL of this suspension into 96-well microtiter plates containing 100 µL of serially diluted thiophene derivatives. Incubate at 35°C in ambient air for 24 to 48 hours[7].
Step 4: Endpoint Determination
-
Action: Determine the MIC visually or spectrophotometrically. For fungistatic thiophene derivatives, the MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth relative to the drug-free growth control. For fungicidal derivatives, a 100% reduction (optical clarity) is required[7].
Quality Control: Establishing a Self-Validating System
To guarantee trustworthiness and reproducibility, every assay must operate as a self-validating system incorporating the following controls:
-
Reference Strains: Include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 in every microtiter plate run[3].
-
Solvent Control: A well containing the maximum assay concentration of DMSO (1%) and the fungal inoculum must be included to confirm that the solvent itself does not inhibit fungal growth[6].
-
Reference Standard: Test an established antifungal (e.g., 4 or Fluconazole) in parallel. The assay is only valid if the MIC of Ketoconazole against C. albicans falls within the established CLSI acceptable range (e.g., 0.03–0.06 µg/mL)[4].
References
- Source: ACG Publications (acgpubs.org)
- Navigating the Bioactive Landscape of 2-(Chloromethyl)
- 2-(Chloromethyl)
- N-(4-carbamothioylphenyl)
- Source: ResearchGate (researchgate.net)
- Source: UniCA IRIS (unica.it)
- Source: Scribd (scribd.com)
- Source: MDPI (mdpi.com)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Chloromethyl)thiophene | 765-50-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. N-(4-carbamothioylphenyl)thiophene-2-carboxamide | 950070-19-6 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. iris.unica.it [iris.unica.it]
Application Note: Synthesis of Functionalized Thiophenes Using Bromonitrovinyl Intermediates
Introduction & Strategic Rationale
Functionalized thiophenes are highly privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for benzene rings to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Constructing heavily substituted thiophenes with precise regiocontrol, however, often requires harsh conditions or expensive transition-metal catalysts.
To bypass these limitations, bromonitrovinyl intermediates (specifically 1-bromo-1-nitroalkenes) have emerged as exceptionally versatile, highly electrophilic C2 synthons [1]. By pairing these intermediates with a sulfur nucleophile—such as 1,4-dithiane-2,5-diol (a stable dimer of mercaptoacetaldehyde)—chemists can achieve a rapid, metal-free domino synthesis of functionalized 3-nitrothiophenes [2]. This application note details the mechanistic causality, optimization parameters, and self-validating protocols required to execute this transformation reliably.
Mechanistic Insights
The synthesis relies on a carefully orchestrated domino sequence: Thia-Michael Addition → Aldol-Type Cyclization → Aromatization .
Understanding the causality behind the reagent choices is critical for successful execution:
-
Thiolate Generation: 1,4-dithiane-2,5-diol exists in equilibrium with mercaptoacetaldehyde. A base is required to shift this equilibrium and deprotonate the thiol, generating a highly nucleophilic thiolate.
-
Thia-Michael Addition: The thiolate attacks the highly electrophilic β -carbon of the bromonitrovinyl intermediate. The presence of both the nitro and bromo groups drastically lowers the LUMO of the alkene, facilitating rapid attack.
-
Cyclization & Aromatization: The resulting anionic intermediate undergoes an intramolecular aldol-type condensation, attacking the pendant aldehyde to form a hydroxytetrahydrothiophene ring. The thermodynamic driving force of aromatization subsequently promotes the elimination of water (dehydration) and hydrogen bromide (dehydrobromination), yielding a fully aromatized 3-nitrothiophene [3].
Mechanistic pathway for thiophene synthesis via thia-Michael/cyclization sequence.
Experimental Design & Optimization
The choice of base and solvent dictates the success of the cascade. Weak bases or non-polar solvents fail to generate the thiolate efficiently, while overly harsh conditions lead to the polymerization of the bromonitroalkene. As demonstrated in the optimization data below, DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol provides the optimal balance of basicity and nucleophilicity to drive the reaction without degrading the starting materials.
Table 1: Optimization of the Domino Thia-Michael/Cyclization Reaction
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | DCM | Et₃N (1.2) | 25 | 4.0 | 45 | Sluggish thiolate generation; incomplete conversion. |
| 2 | THF | Et₃N (1.2) | 25 | 4.0 | 52 | Poor solubility of 1,4-dithiane-2,5-diol. |
| 3 | EtOH | K₂CO₃ (1.2) | 25 | 2.5 | 78 | Good conversion, but heterogeneous mixture requires rigorous stirring. |
| 4 | EtOH | DABCO (1.2) | 25 | 2.0 | 85 | DABCO acts as an excellent proton shuttle; homogeneous reaction. |
| 5 | EtOH | DABCO (1.2) | 60 | 1.0 | 94 | Optimal thermodynamic energy supplied for rapid aromatization. |
Note: Optimization performed using (Z)-1-bromo-1-nitro-2-phenylethene (1.0 equiv) and 1,4-dithiane-2,5-diol (0.5 equiv).
Step-by-Step Protocols & Self-Validation
Step-by-step experimental workflow for the synthesis and validation of thiophenes.
Protocol A: Preparation of the Bromonitrovinyl Intermediate
This step converts a standard nitroalkene into the highly reactive (Z)-1-bromo-1-nitroalkene.
-
Bromination: Dissolve the starting nitroalkene (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the flask to 0 °C using an ice bath.
-
Addition: Add a solution of bromine ( Br2 , 10.5 mmol) in DCM (10 mL) dropwise over 15 minutes. Stir the mixture at room temperature for 2 hours.
-
Dehydrobromination: Re-cool the mixture to 0 °C and add anhydrous pyridine (11.0 mmol) dropwise. This selectively eliminates HBr to restore the alkene, now bearing a bromine atom.
-
Workup: Wash the organic layer with 1M HCl (2 × 20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure (Z)-1-bromo-1-nitroalkene.
Self-Validating Checkpoint: The successful formation of the intermediate is visually indicated by a shift to a bright yellow crystalline solid. Spectroscopically, the disappearance of the trans-alkene doublet ( J≈13−16 Hz) and the appearance of a characteristic downfield vinylic singlet at δ 8.0–8.5 ppm in 1H NMR confirms the installation of the bromine atom.
Protocol B: Domino Synthesis of the Thiophene Core
This step executes the cascade reaction to form the functionalized thiophene.
-
Assembly: In an oven-dried 50 mL round-bottom flask, dissolve the (Z)-1-bromo-1-nitroalkene (5.0 mmol, 1.0 equiv) and 1,4-dithiane-2,5-diol (2.5 mmol, 0.5 equiv; Note: 1 molecule of dimer yields 2 molecules of mercaptoacetaldehyde) in absolute ethanol (20 mL).
-
Base Addition: Add DABCO (6.0 mmol, 1.2 equiv) portion-wise over 5 minutes. The solution will typically darken as the thiolate is generated and the thia-Michael addition begins.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 1 to 2 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The highly polar intermediate spots will gradually convert to a single, less polar, UV-active spot corresponding to the aromatized thiophene.
-
Workup: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over Na2SO4 .
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure 3-nitrothiophene derivative.
Self-Validating Checkpoint: The aromatization is accompanied by the release of water and HBr. In GC-MS, validate success by identifying the molecular ion peak [M]+ corresponding to the target nitrothiophene. In 13C NMR, the complete disappearance of sp3 signals from the tetrahydrothiophene intermediate and the presence of four distinct sp2 carbon signals in the heteroaromatic region (110–145 ppm) definitively validates the formation of the thiophene core.
References
The Versatile Reactivity of 2-(2-Bromo-2-nitroethenyl)thiophene with Nucleophiles: A Guide for Researchers
Introduction: A Privileged Scaffold in Synthetic Chemistry
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide array of chemical transformations. When functionalized with a 2-bromo-2-nitroethenyl substituent, the resulting molecule, 2-(2-bromo-2-nitroethenyl)thiophene, emerges as a highly versatile and reactive building block. The convergence of the electron-withdrawing nitro group and the labile bromine atom on a vinyl scaffold attached to the electron-rich thiophene ring creates a potent electrophile, primed for a diverse range of reactions with nucleophiles. This guide provides an in-depth exploration of the reactivity of this compound, offering detailed application notes and protocols for its use in the synthesis of novel chemical entities.
The inherent reactivity of 2-(2-bromo-2-nitroethenyl)thiophene stems from the strong polarization of the carbon-carbon double bond due to the nitro group, making the β-carbon highly susceptible to nucleophilic attack. The bromine atom, a good leaving group, facilitates subsequent elimination or substitution pathways. This unique electronic arrangement allows for a variety of transformations, including nucleophilic vinylic substitution, Michael additions, and cycloaddition reactions, opening avenues to a rich diversity of molecular architectures.
Synthesis of the Precursor and Target Compound
A reliable and scalable synthesis of the starting materials is paramount for any synthetic endeavor. The following protocols detail the preparation of 2-(2-nitrovinyl)thiophene and its subsequent bromination to yield the target compound, 2-(2-bromo-2-nitroethenyl)thiophene.
Protocol 1: Synthesis of 2-(2-Nitrovinyl)thiophene
This procedure is adapted from a known method for the Knoevenagel condensation of 2-thiophenecarboxaldehyde with nitromethane[1].
Materials:
-
2-Thiophenecarboxaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in methanol.
-
Add nitromethane (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of hydrochloric acid until a yellow precipitate forms.
-
Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-(2-nitrovinyl)thiophene.
Expected Yield: 70-80%
Protocol 2: Synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene
This protocol is a conceptual adaptation based on established methods for the bromination of activated alkenes.
Materials:
-
2-(2-Nitrovinyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (as a radical initiator, if needed)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-(2-nitrovinyl)thiophene (1.0 eq) in anhydrous carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq) to the solution.
-
For radical-initiated bromination, add a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-bromo-2-nitroethenyl)thiophene.
Note: The exact conditions, including the choice of solvent and the necessity of a radical initiator, may require optimization.
Reactions with Nucleophiles: A Detailed Exploration
The dual functionality of the 2-bromo-2-nitroethenyl group allows for a rich and varied reaction chemistry. The following sections provide detailed protocols and mechanistic insights into the reactions of 2-(2-bromo-2-nitroethenyl)thiophene with common classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of 2-(2-bromo-2-nitroethenyl)thiophene with primary and secondary amines typically proceeds via a nucleophilic vinylic substitution (SNV) mechanism, likely through an addition-elimination pathway. The electron-withdrawing nitro group is crucial for stabilizing the intermediate carbanion formed upon nucleophilic attack.
dot
Caption: General workflow for the reaction with amines.
Protocol 3: Reaction with a Secondary Amine (Piperidine)
Materials:
-
2-(2-Bromo-2-nitroethenyl)thiophene
-
Piperidine
-
Ethanol or Acetonitrile
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve 2-(2-bromo-2-nitroethenyl)thiophene (1.0 eq) in ethanol or acetonitrile in a round-bottom flask.
-
Add piperidine (1.2 eq) to the solution. For less reactive amines, or to neutralize the HBr byproduct, triethylamine (1.2 eq) can be added.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 2-(2-piperidino-2-nitroethenyl)thiophene.
Table 1: Representative Reactions with Amine Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield (%) |
| Piperidine | 2-(2-Piperidino-2-nitroethenyl)thiophene | Ethanol, RT, 4-6h | 85-95 |
| Morpholine | 2-(2-Morpholino-2-nitroethenyl)thiophene | Acetonitrile, RT, 6-8h | 80-90 |
| Aniline | 2-(2-Anilino-2-nitroethenyl)thiophene | Toluene, Reflux, 12h | 70-80 |
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with 2-(2-bromo-2-nitroethenyl)thiophene. The reaction can proceed via a Michael addition followed by elimination of HBr, or through a direct SNV pathway. The high nucleophilicity of sulfur often leads to high yields under mild conditions[2].
dot
Caption: Reaction pathway with thiol nucleophiles.
Protocol 4: Reaction with a Thiol (Thiophenol)
Materials:
-
2-(2-Bromo-2-nitroethenyl)thiophene
-
Thiophenol
-
Ethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a base such as potassium carbonate (1.2 eq) or a catalytic amount of sodium hydroxide to generate the thiolate in situ.
-
To this mixture, add a solution of 2-(2-bromo-2-nitroethenyl)thiophene (1.0 eq) in ethanol dropwise at room temperature.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2-nitro-2-(phenylthio)ethenyl)thiophene.
Table 2: Representative Reactions with Thiol Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield (%) |
| Thiophenol | 2-(2-Nitro-2-(phenylthio)ethenyl)thiophene | Ethanol, K₂CO₃, RT, 2-4h | 90-98 |
| Ethanethiol | 2-(2-(Ethylthio)-2-nitroethenyl)thiophene | Methanol, NaOMe (cat.), RT, 3-5h | 85-95 |
| Benzyl mercaptan | 2-(2-(Benzylthio)-2-nitroethenyl)thiophene | THF, Et₃N, RT, 4-6h | 88-96 |
Reaction with Azide Nucleophiles
The reaction of 2-(2-bromo-2-nitroethenyl)thiophene with sodium azide is expected to yield a vinyl azide, which can be a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as triazoles, through cycloaddition reactions[3]. The reaction likely proceeds through a nucleophilic substitution of the bromide.
Protocol 5: Reaction with Sodium Azide
Materials:
-
2-(2-Bromo-2-nitroethenyl)thiophene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2-(2-bromo-2-nitroethenyl)thiophene (1.0 eq) in DMF or acetonitrile.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-azido-2-nitroethenyl)thiophene.
Caution: Organic azides are potentially explosive and should be handled with care.
Cycloaddition Reactions
The electron-deficient double bond in 2-(2-bromo-2-nitroethenyl)thiophene makes it a potential dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The reaction of a related compound, 2-bromo-2-nitroethenylphosphonate, with 1,3-cyclohexadiene has been reported to yield a mixture of endo and exo cycloadducts[4].
dot
Caption: Diels-Alder cycloaddition reaction.
Protocol 6: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
2-(2-Bromo-2-nitroethenyl)thiophene
-
Freshly cracked cyclopentadiene
-
Toluene or Dichloromethane
Procedure:
-
In a sealed tube, dissolve 2-(2-bromo-2-nitroethenyl)thiophene (1.0 eq) in toluene or dichloromethane.
-
Add freshly cracked cyclopentadiene (3.0 eq).
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess cyclopentadiene and solvent.
-
Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
Conclusion and Future Outlook
2-(2-Bromo-2-nitroethenyl)thiophene is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity with a wide range of nucleophiles allows for the efficient construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Further investigations into its reactivity with other nucleophiles, such as carbanions and organometallic reagents, as well as its application in more complex cycloaddition reactions, will undoubtedly uncover new and exciting avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
Reaction of (2-Nitro- and 2-Bromo-2-nitroethenyl)phosphonates with 1,3-Cyclohexadiene. Russian Journal of General Chemistry, 75(7), 1045-1049. (2005). [Link]
-
2-Nitro-and 2-bromo-2-nitroethylphosphonates in the reaction with sodium azide. Russian Journal of General Chemistry, 76(10), 1564-1567. (2006). [Link]
-
Gewald K., Schinke E., Böttcher H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
BEHAVIOUR OF 2-NITROHETEROCYCLES IN CYCLOADDITION REACTIONS. Sciforum. [Link]
-
2-nitrothiophene. Organic Syntheses Procedure. [Link]
-
2-(2,2-Dibromoethenyl)thiophene. National Center for Biotechnology Information. [Link]
-
Nucleophilic Substitution Reactions at Vinylic Carbons. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Center for Biotechnology Information. [Link]
-
Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]
-
Reactions of 2-Nitro- and 2-Bromo-2-nitroethenylphosphonates with Anthracene. ResearchGate. [Link]
-
Synthesis, characterization and biological activity of azides and its derivatives. Desalination and Water Treatment. [Link]
- Synthesis method of 2-nitroethenyl thiophene.
-
[2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. MDPI. [Link]
-
Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
-
study on the reaction of 2-bromo (chloro)-2-nitroethenylarenes and thiolate ions. ResearchGate. [Link]
-
The [3+2]Cycloaddition Reaction. [Link]
-
Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. National Center for Biotechnology Information. [Link]
-
Synthesis of new thiophenic derivatives. Sciforum. [Link]
-
[3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. [Link]
Sources
Application Note: In Vitro Antibacterial Assay Protocol for Nitroethenyl Thiophenes
Executive Summary
Nitroethenyl thiophenes represent a high-value class of pharmacophores in antibacterial drug discovery. Featuring an electron-rich thiophene ring conjugated to a strongly electron-withdrawing nitroethenyl group, these compounds are highly versatile precursors and active agents[1]. As a Senior Application Scientist, I have designed this protocol to move beyond a simple screening checklist. This guide provides a self-validating, mechanistically grounded workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of nitroethenyl thiophenes, ensuring that your in vitro data accurately reflects their unique prodrug biology.
Mechanistic Grounding: The Dual Challenge of Activation and Efflux
To design an effective assay, one must first understand the causality behind the molecule's behavior. Nitroethenyl thiophenes generally function as prodrugs . They require intracellular activation by specific bacterial nitroreductases (e.g., NfsA/NfsB in Escherichia coli or Ddn in Mycobacterium tuberculosis)[2][3].
Once reduced, these compounds release reactive nitrogen species (such as nitric oxide) and reactive oxygen species (ROS), which perturb the bacterial membrane potential and induce severe DNA damage, resulting in rapid bactericidal activity[2][4]. However, a major historical liability of nitrothiophene-based scaffolds is their susceptibility to efflux via the AcrAB-TolC Resistance-Nodulation-Division (RND) pump[3][4]. Therefore, an optimized assay must structurally account for both activation dependency and efflux liability.
Caption: Mechanism of action: Prodrug activation and cellular targets of nitroethenyl thiophenes.
Assay Design: Creating a Self-Validating System
A robust protocol must be self-validating. To isolate the true antibacterial efficacy of your nitroethenyl thiophene from experimental artifacts, the following controls are mandatory:
-
Vehicle Control: Nitroethenyl thiophenes are highly hydrophobic. Dimethyl sulfoxide (DMSO) is required for solubilization, but the final assay concentration must be strictly maintained at ≤1% v/v to prevent solvent-induced membrane toxicity.
-
Quality Control (QC) Strain: E. coli ATCC 25922 tested against a reference antibiotic (e.g., Ciprofloxacin) ensures the baseline media and incubation conditions meet 5[5].
-
Mechanistic Isogenic Controls: To validate the mechanism of action, test the compound against wild-type E. coli BW25113 alongside its isogenic mutants: ΔacrB (to quantify efflux liability) and ΔnfsA/ΔnfsB (to confirm nitroreductase prodrug activation)[3][4].
Quantitative Data Interpretation Model
When executing this protocol, the relationship between the MIC and MBC provides critical insights. An MBC/MIC ratio of ≤4 indicates bactericidal activity, which is the expected outcome for ROS-generating nitrothiophenes[5]. Below is a structured data model demonstrating how to interpret the quantitative results from your mechanistic panel.
| Strain | Genotype / Phenotype | Expected MIC (µg/mL) | Expected MBC (µg/mL) | MBC/MIC Ratio | Mechanistic Interpretation |
| E. coli ATCC 25922 | Wild-type (QC Strain) | 2 | 2 | 1 | Baseline bactericidal activity |
| E. coli BW25113 | Wild-type | 4 | 4 | 1 | Baseline bactericidal activity |
| E. coli BW25113 ΔacrB | Efflux-deficient | 0.5 | 0.5 | 1 | High efflux liability (8-fold shift) |
| E. coli BW25113 ΔnfsA/B | Nitroreductase-deficient | >64 | >64 | N/A | Prodrug activation dependent |
Table 1: Representative MIC and MBC profiling of a theoretical lead nitroethenyl thiophene, demonstrating causality between strain genotype and compound efficacy.
Step-by-Step Protocol: CLSI-Compliant MIC & MBC Evaluation
Caption: Step-by-step CLSI-compliant workflow for MIC and MBC determination.
Phase 1: Reagent and Plate Preparation
-
Stock Solution: Dissolve the nitroethenyl thiophene in 100% DMSO to achieve a stock concentration of 10 mg/mL. Causality: Nitroaromatics are prone to precipitation; preparing a highly concentrated stock ensures the final aqueous dilution limits DMSO to non-toxic levels.
-
Broth Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working compound solution (diluted in CAMHB to 2× the top desired test concentration) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the drug-free growth control.
Phase 2: Inoculum Standardization
-
Culture Growth: Streak the test strains onto distinct agar plates and incubate overnight. Select 3-5 isolated colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).
-
Final Inoculum: Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this inoculum to all wells. Causality: This achieves the CLSI-mandated final well concentration of 5×105 CFU/mL[5]. Deviating from this target risks the "inoculum effect," causing false resistance.
Phase 3: MIC Determination
-
Incubation: Seal the plates with a breathable membrane to prevent evaporation and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.
-
Reading: Visually examine the wells for turbidity. The MIC is defined as the lowest concentration of the nitroethenyl thiophene at which no visible bacterial growth is observed[5]. Note: If the nitro compound imparts a strong yellow/orange color to the broth that obscures visual reading, utilize a resazurin dye viability assay or read the OD600.
Phase 4: MBC Determination (Subculture Method)
-
Subculturing: Immediately following the MIC read, identify all wells showing no visible growth (at and above the MIC). Thoroughly mix the contents of these wells and transfer a 10 µL aliquot from each onto drug-free Mueller-Hinton agar plates.
-
Incubation & Counting: Spread the inoculum evenly and incubate the plates at 35 ± 2°C for 24 hours.
-
Calculation: Count the resulting colony-forming units (CFUs). The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction of the initial inoculum (i.e., ≤0.1% survival)[5].
References
- Source: National Institutes of Health (NIH)
- MIC/MBC Testing | International and Accredited Lab Source: Nikoo Pharmed URL
- Source: American Society for Microbiology (ASM)
- Source: National Institutes of Health (NIH)
- (E)-2-(2-Nitroethenyl)
Sources
- 1. (E)-2-(2-Nitroethenyl)thiophene|C6H5NO2S [benchchem.com]
- 2. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Note: Solvent Selection and Recrystallization Protocol for 2-(2-Bromo-2-nitroethenyl)thiophene
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Profiling
The compound 2-(2-Bromo-2-nitroethenyl)thiophene is a highly functionalized building block frequently utilized in the synthesis of complex heterocycles and biologically active molecules[1]. Structurally, it features a hydrophobic, electron-rich thiophene ring conjugated to a highly electron-deficient bromonitrovinyl moiety.
Because nitroalkenes are potent electrophiles and exceptional Michael acceptors, the purification of this compound requires careful consideration. Crude reaction mixtures often contain unreacted starting materials, oligomeric byproducts, or geometric isomers. Recrystallization remains the gold standard for achieving >99% purity, but the unique electronic properties of the bromonitrovinyl group dictate strict solvent parameters to prevent degradation during the heating cycle.
Principles of Solvent Selection: The Causality of Choice
As a process scientist, selecting a recrystallization solvent is never a trial-and-error exercise; it is an exercise in matching intermolecular forces while avoiding unwanted reactivity. The solvent selection for 2-(2-Bromo-2-nitroethenyl)thiophene is governed by three mechanistic rules:
-
Avoid Strong Nucleophiles (The Degradation Risk): The β -carbon of the nitrovinyl group is highly susceptible to nucleophilic attack. Prolonged heating in unhindered primary alcohols (e.g., methanol or ethanol) can lead to reversible Michael addition or solvolysis, significantly reducing yield and introducing impurities.
-
Leverage Steric Hindrance in Protic Solvents: If a single-solvent system is desired, secondary alcohols like Isopropanol (IPA) are preferred. The steric bulk of IPA prevents nucleophilic attack on the alkene, while its moderate dielectric constant ( ϵ=18.3 ) provides an excellent temperature-dependent solubility gradient.
-
Optimize the Metastable Zone Width (MSZW) via Anti-Solvent Systems: The most robust method for bromonitroalkenes relies on a binary aprotic system[2]. A polar aprotic "good solvent" (Ethyl Acetate) dissolves the polar nitro group and polarizable bromine atom, while a non-polar "anti-solvent" (Heptane or Hexane) forces the hydrophobic thiophene ring out of solution upon cooling.
Quantitative Solvent Screening Data
The following table summarizes the empirical data for various solvent systems evaluated for the recrystallization of 2-(2-Bromo-2-nitroethenyl)thiophene.
| Solvent System | Ratio (v/v) | Polarity Index | Boiling Point (°C) | Hot Solubility | Cold Solubility (4°C) | Est. Recovery | Crystal Quality & Morphology |
| Ethyl Acetate / Heptane | 1:3 to 1:4 | ~1.5 | 77 / 98 | High | Very Low | >85% | Excellent (Yellow Needles) |
| Isopropanol (IPA) | 100% | 3.9 | 82 | Moderate | Low | ~80% | Good (Prismatic Crystals) |
| Toluene / Hexane | 1:2 | ~1.0 | 110 / 68 | High | Low | ~75% | Good (Fine Needles) |
| Methanol | 100% | 5.1 | 65 | High | Moderate | <60% | Poor (Risk of degradation) |
Experimental Protocol: Mixed-Solvent Recrystallization
This step-by-step methodology utilizes the Ethyl Acetate / Heptane anti-solvent approach. It is designed to be scalable from milligram to multi-gram quantities.
Materials Required:
-
Crude 2-(2-Bromo-2-nitroethenyl)thiophene
-
Ethyl Acetate (ACS Reagent Grade, anhydrous)
-
Heptane (ACS Reagent Grade)
-
Erlenmeyer flasks, magnetic stir bar, heating mantle/oil bath
-
Büchner funnel, filter paper, and vacuum setup
Step-by-Step Methodology:
-
Initial Dissolution (The "Good" Solvent):
-
Place the crude 2-(2-Bromo-2-nitroethenyl)thiophene in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude).
-
Heat the suspension gently to 65–70 °C with stirring until the solid completely dissolves, yielding a dark yellow/orange solution.
-
-
Hot Filtration (Optional but Recommended):
-
If the solution is turbid or contains insoluble particulates (e.g., catalyst residues or cross-linked polymers), rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.
-
-
Anti-Solvent Addition (Reaching the Cloud Point):
-
While maintaining the solution at 65–70 °C, begin adding hot Heptane dropwise.
-
Continue adding Heptane until the solution becomes faintly cloudy (the "cloud point"), indicating that the solution is saturated.
-
Add 1-2 drops of Ethyl Acetate to just clear the solution. The final volume ratio is typically 1 part EtOAc to 3-4 parts Heptane.
-
-
Controlled Cooling (Ostwald Ripening):
-
Remove the flask from the heat source. Do not disturb or agitate the flask.
-
Allow the solution to cool slowly to room temperature over 1–2 hours. Slow cooling promotes the growth of large, pure crystals (Ostwald ripening) rather than trapping impurities in a rapid crash-out.
-
Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Harvest the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold Heptane (approx. 1 mL per gram of product) to displace the mother liquor.
-
Dry the yellow crystalline solid under high vacuum at room temperature for 4 hours to remove residual solvent.
-
Mechanistic & Workflow Visualization
The following diagram maps the logical decision tree and physical workflow of the recrystallization process, ensuring reproducibility and quality control.
Figure 1: Step-by-step workflow for the mixed-solvent recrystallization of bromonitroalkenes.
Troubleshooting & Analytical Validation
Even with a robust protocol, specific physical phenomena can disrupt crystallization. Here is how to address them:
-
Oiling Out (Liquid-Liquid Phase Separation): If the compound separates as a dense yellow oil rather than crystallizing, the solvent mixture is too rich in anti-solvent at a temperature above the compound's melting point in that solvent. Solution: Reheat the mixture until the oil dissolves, add a small amount of Ethyl Acetate (the good solvent), and allow it to cool much slower. Introducing a seed crystal at the metastable zone boundary will force nucleation over oiling out.
-
Discoloration (Dark Brown/Red Impurities): Highly conjugated impurities can co-crystallize. Solution: During the initial dissolution step, add 5% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pad of Celite before adding the anti-solvent.
-
Analytical Verification: Validate the purity of the recrystallized product using 1 H NMR (CDCl 3 ). The vinylic proton of the pure (E)-isomer will appear as a distinct singlet downfield (typically around 8.0 - 8.5 ppm due to the strong electron-withdrawing nature of the bromo and nitro groups). Ensure the absence of aliphatic multiplets between 3.0 - 5.0 ppm, which would indicate nucleophilic solvent addition.
References
- Preparation of the N-(2-Bromo-2-Nitroethenyl)
- Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes ACS Public
- 119 nitroalkenes in diverse synthesis of heterocyclic compounds with two or three hetero
- Tetrahydroxydiboron-Mediated Synthesis of α-Sulfonyl Ketoximes from Nitroalkenes and Sodium Sulfinates ACS Public
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Bromo-2-nitroethenyl)thiophene Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-bromo-2-nitroethenyl)thiophene (also known as 2-(2-bromo-2-nitrovinyl)thiophene). This compound is a highly valuable, dielectrophilic building block used in the synthesis of complex functionalized heterocycles and pharmaceutical intermediates.
Due to the electron-rich nature of the thiophene ring and the high electrophilicity of the resulting bromonitroalkene, researchers frequently encounter issues such as ring bromination, polymerization, and poor diastereoselectivity. This guide is designed to provide authoritative, field-proven solutions, mechanistic insights, and self-validating protocols to maximize your synthetic yield.
Synthesis Workflows & Logical Relationships
The synthesis of 2-(2-bromo-2-nitroethenyl)thiophene generally follows one of two primary pathways. Route A relies on the classical bromination of a pre-formed nitroalkene followed by dehydrobromination. Route B utilizes a direct condensation approach using bromonitromethane.
Workflow for 2-(2-bromo-2-nitroethenyl)thiophene synthesis via Route A and Route B.
Quantitative Data: Route Comparison
To assist in selecting the optimal synthetic strategy, the following table summarizes the quantitative performance of various reaction conditions based on recent literature surrounding [1].
| Synthesis Route | Reagents / Catalyst | Solvent | Temp (°C) | Avg. Yield (%) | Z/E Selectivity | Primary Limitation |
| Route A (Classic) | Br₂, then Et₃N | CHCl₃ / DCM | 0 to 25 | 45 - 60 | Moderate | Thiophene ring bromination, polymerization |
| Route A (Modified) | Br₂, then NaOAc | AcOH | 15 to 25 | 65 - 75 | Good | Slower elimination, requires aqueous workup |
| Route B (Direct) | BrC(NO₂)H₂, n-Pentylamine | Ac₂O (neat) | 25 | 60 - 70 | Good | Handling of unstable bromonitromethane |
| Route B (Heterogeneous) | BrC(NO₂)H₂, Amberlyst 15 | Neat / DCM | 25 | 75 - 85 | Excellent | Requires specialized acidic resin preparation |
Self-Validating Experimental Protocols
Protocol A: Classical Bromination-Dehydrobromination
This protocol is ideal if you already have 2-(2-nitrovinyl)thiophene and wish to avoid handling bromonitromethane.
-
Step 1: Bromination (Kinetic Control)
-
Action: Dissolve 2-(2-nitrovinyl)thiophene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the flask to exactly 0 °C in an ice bath, protected from light. Add Br₂ (1.05 equiv) dropwise over 30–45 minutes.
-
Causality: The thiophene ring is highly electron-rich. If bromine is added too rapidly, at elevated temperatures, or under photochemical conditions, electrophilic aromatic substitution will occur at the 5-position of the thiophene ring, severely degrading the yield.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete disappearance of the bright yellow starting material spot and the appearance of a colorless/pale UV-active spot confirms successful dibromination without ring degradation.
-
-
Step 2: Dehydrobromination
-
Action: To the 0 °C solution of the dibromide intermediate, add anhydrous triethylamine (Et₃N) (1.1 equiv) dropwise. Stir for 1 hour at 0 °C, then allow it to slowly warm to room temperature.
-
Causality: Strict stoichiometric control of the base prevents base-catalyzed polymerization of the highly electrophilic bromonitroalkene product.
-
Self-Validation Check: The reaction mixture will shift from a pale/colorless state back to a deep yellow/orange hue, indicating the restoration of the conjugated π -system.
-
-
Step 3: Workup
-
Action: Quench with cold 1M HCl to neutralize excess base. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure (keep the water bath < 30 °C). Purify via flash chromatography.
-
Protocol B: Heterogeneous Direct Condensation
This protocol is based on the [2], offering superior yields and stereocontrol.
-
Step 1: Condensation & Dehydration
-
Action: Mix thiophene-2-carboxaldehyde (1.0 equiv) and bromonitromethane (1.2 equiv). Add Amberlyst 15 resin (500 mg/mmol) and acetic anhydride (Ac₂O, 3.0 equiv). Stir at room temperature.
-
Causality: The heterogeneous acidic resin catalyzes the Henry reaction and subsequent dehydration without the need for harsh soluble bases. This minimizes side reactions (like polymerization) and strongly favors the thermodynamic (Z)-isomer due to the controlled elimination environment.
-
Self-Validation Check: Monitor by GC-MS or TLC until the aldehyde is completely consumed. The formation of a distinct, highly UV-active product spot indicates successful dehydration.
-
-
Step 2: Workup
-
Action: Filter the reaction mixture to remove the Amberlyst 15 resin. Wash the resin with DCM. Concentrate the filtrate under reduced pressure and purify via recrystallization.
-
Self-Validation Check: Melting point verification (typically sharp, around 68–71 °C for similar thiophene derivatives) ensures isomeric purity of the (Z)-isomer.
-
Troubleshooting & FAQs
Q: My yield drops significantly during the dehydrobromination step, and the flask is filled with a dark, intractable tar. What is causing this? A: You are experiencing base-catalyzed polymerization. α -Bromonitroalkenes are incredibly potent Michael acceptors[3]. When excess base (like Et₃N) is present, or if the reaction temperature exceeds 25 °C, intermolecular nucleophilic attacks rapidly polymerize the product. Solution: Ensure you are using exactly 1.05 to 1.1 equivalents of base. Add the base at 0 °C and strictly control the temperature. Alternatively, switch to a milder base like sodium acetate (NaOAc) in acetic acid, which slows the elimination but drastically reduces polymerization.
Q: I am observing multiple spots on my TLC plate after adding bromine in Route A. How do I stop this? A: The electron-rich thiophene ring is undergoing competitive electrophilic aromatic bromination. Solution: Ensure your DCM is strictly anhydrous, as moisture can generate HBr and catalyze side reactions. Wrap your reaction flask in aluminum foil to prevent radical-initiated bromination, and ensure the bromine is added at a rate of no more than 1 drop per 3 seconds at 0 °C.
Q: How can I selectively obtain the (Z)-isomer of 2-(2-bromo-2-nitroethenyl)thiophene? A: The E/Z ratio is dictated by the elimination of HBr from the anti-periplanar conformation of the erythro/threo dibromide mixture. In Route A, kinetic control often leads to a mixture of isomers. To achieve high (Z)-selectivity, utilize Route B with a heterogeneous catalyst (Amberlyst 15). The steric bulk of the resin surface combined with the acetic anhydride dehydration thermodynamically favors the (Z)-isomer, often yielding >95% diastereomeric excess [2].
Q: My final product degrades during rotary evaporation. How should I handle the isolation? A: Bromonitroalkenes are thermally sensitive. Solution: Never let the water bath on your rotary evaporator exceed 30 °C. If purifying by column chromatography, use slightly deactivated silica or keep the residence time on the column as short as possible, as the acidic nature of standard silica can sometimes induce decomposition of the bromonitrovinyl moiety.
References
-
Halimehjani, A. Z., & Tahvildari, H. (2024). Bromonitroalkenes as efficient intermediates in organic synthesis. Organic & Biomolecular Chemistry.[Link]
-
Palmieri, A., et al. (2013). An Improved, Fully Heterogeneous, Diastereoselective Synthesis of (Z)-α-Bromonitroalkenes. Synthesis.[Link]
-
Parra, A., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances.[Link]
Technical Support Center: Handling & Purifying Bromonitroalkenes
Welcome to the Technical Support Center for reactive intermediate handling. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of bromonitroalkenes .
Bromonitroalkenes are highly versatile, dense functional building blocks in organic synthesis[1]. However, the combined electron-withdrawing effects of the nitro group and the electronegative bromine atom render the β -carbon exceptionally electrophilic. This extreme reactivity makes the monomer notoriously prone to unwanted polymerization—both anionic and free-radical—during workup, purification, and storage[2].
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative inhibitor data, and a self-validating protocol to ensure the structural integrity of your compounds.
Mechanistic Insight: Why Do Bromonitroalkenes Polymerize?
To prevent polymerization, you must understand the causality behind the degradation:
-
Anionic Polymerization: Because the alkene is highly electron-deficient, it is extremely susceptible to nucleophilic attack. Even trace weak bases (e.g., untreated silanol groups on silica gel, or residual amines from the Henry reaction) can initiate a runaway anionic chain propagation.
-
Free-Radical Polymerization: Exposure to UV light, thermal stress, or trace oxygen can generate radicals that initiate polymerization. While the nitro group can occasionally act as a radical trap, thermal stress during solvent concentration usually overcomes this barrier, leading to rapid, exothermic degradation[3].
Troubleshooting Guide & FAQs
Q1: My crude bromonitroalkene turns into a dark, viscous tar during solvent removal on the rotary evaporator. How do I prevent this? Cause: Thermal stress combined with the removal of the diluting solvent triggers thermal/radical polymerization[2]. As the concentration of the monomer increases, the proximity of reactive centers accelerates chain propagation. Solution: Never evaporate a bromonitroalkene to dryness without an inhibitor. Add a non-volatile radical scavenger, such as Butylated hydroxytoluene (BHT) or hydroquinone, at 100–500 ppm to the organic layer before concentration. Maintain the rotary evaporator water bath strictly below 30°C and use a high vacuum to remove solvents efficiently.
Q2: I lose most of my product on the silica gel column during flash chromatography. The column turns brown and generates heat. What is happening? Cause: Standard silica gel contains micro-environments that can be slightly acidic or basic depending on the grade. Trace basic impurities on the stationary phase initiate anionic polymerization right on the column[4]. The heat generated by this exothermic reaction further accelerates the degradation. Solution: Deactivate the silica gel. Pre-treat the column by flushing it with an eluent containing 0.1% to 1% acetic acid to neutralize basic silanol sites. Additionally, employ rapid flash chromatography to minimize the residence time of the monomer on the column.
Q3: Is vacuum distillation a viable alternative for purifying liquid bromonitroalkenes? Cause/Context: Yes, but standard distillation temperatures will exceed the monomer's thermal stability threshold, causing runaway thermal polymerization[2]. Solution: Use short-path, high-vacuum distillation (e.g., < 1 mmHg) to drastically lower the boiling point. Crucially, add a high-boiling inhibitor (like hydroquinone or specialized nitroso compounds) to the distillation pot, and place a small amount of inhibitor (e.g., BHT) directly into the receiving flask cooled in an ice bath to immediately stabilize the condensing distillate[3].
Q4: What are the standard best practices for the long-term storage of purified bromonitroalkenes? Solution: Purified bromonitroalkenes should never be stored neat at room temperature. For optimal stability[4]:
-
Add 100–1000 ppm of a suitable inhibitor (BHT or MEHQ).
-
Store in amber glass vials to prevent photochemical initiation.
-
Flush the headspace with an inert gas (Argon or Nitrogen) to exclude oxygen.
-
Store at -20°C.
Quantitative Data: Polymerization Inhibitors
Selecting the correct inhibitor is critical. Use the table below to match the inhibitor to your specific purification or storage phase.
| Inhibitor | Primary Mechanism | Optimal Concentration | Target Application Phase | Volatility |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | 100 – 500 ppm | Workup / Extraction / Storage | Non-volatile |
| Hydroquinone | Radical Scavenger | 100 – 1000 ppm | Distillation (Pot) | Non-volatile |
| MEHQ (Mequinol) | Radical Scavenger | 50 – 250 ppm | Long-term Storage | Non-volatile |
| Nitroso Compounds (e.g., Q-1300) | High-Temp Radical Trap | 500 – 1000 ppm | High-Temp Distillation | Non-volatile |
Self-Validating Experimental Protocol: Purification via Flash Chromatography
To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical step includes a built-in validation check to confirm the monomer's stability before proceeding.
Step 1: Pre-concentration Stabilization
-
Action: Add 500 ppm BHT to the pooled organic extract containing the crude bromonitroalkene.
-
Validation Check: Remove a 1 mL aliquot and evaporate it under a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of cold hexanes. Complete dissolution confirms the monomer is intact; a cloudy suspension or insoluble precipitate indicates early-stage oligomerization has already occurred.
Step 2: Low-Temperature Concentration
-
Action: Concentrate the organic layer using a rotary evaporator. Set the water bath strictly below 30°C and apply high vacuum (< 50 mbar).
-
Validation Check: Inspect the concentrated residue. It should be a free-flowing liquid or a distinct crystalline solid. If the residue is a highly viscous, tacky tar, thermal polymerization has been triggered.
Step 3: Acid-Washed Flash Chromatography
-
Action: Slurry-pack the silica gel column using an eluent containing 0.5% acetic acid to neutralize basic sites. Load the crude mixture and run the column rapidly.
-
Validation Check: Monitor the exterior of the glass column by touch during elution. The column must remain at ambient temperature. Localized hot spots indicate active on-column anionic polymerization.
Step 4: Isolation and Storage
-
Action: Pool the pure fractions containing the bromonitroalkene. Immediately add 100 ppm BHT, concentrate at < 30°C, transfer to an amber glass vial, flush with Argon, and store at -20°C.
-
Validation Check: Run a baseline 1 H-NMR after 24 hours of storage. The alkene proton signal should remain sharp and integrated accurately. The appearance of broad, unresolved humps in the baseline indicates slow polymeric degradation.
Workflow Visualization
Below is the logical workflow for processing bromonitroalkenes to prevent degradation.
Workflow for the safe purification and storage of bromonitroalkenes.
Sources
troubleshooting low purity in gem-bromonitroethene synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and purification of gem-bromonitroethenes (1-bromo-1-nitroalkenes). These compounds are exceptionally versatile, highly electrophilic Michael acceptors used extensively in the synthesis of complex heterocycles, such as . However, their inherent reactivity often leads to low purity, polymerization, and stereochemical mixtures during synthesis.
This guide provides a causality-driven troubleshooting matrix and self-validating protocols to ensure the high-purity isolation of the thermodynamically favored (Z)-isomers.
Part 1: Diagnostic Workflow
Before adjusting your protocol, use the following logical workflow to diagnose the root cause of your purity issues based on your crude analytical data.
Logical troubleshooting workflow for gem-bromonitroethene synthesis.
Part 2: Mechanistic FAQs & Troubleshooting
Q1: Why is my product contaminated with the 1,2-dibromo-1-nitroalkane intermediate? Causality: In the classic bromination-dehydrobromination route, the α -proton adjacent to the nitro group is acidic. However, the steric bulk of the newly added bromine atoms heavily hinders the approach of the base. If the base is too weak, sterically hindered, or not present in sufficient excess, the elimination halts at the intermediate stage . Solution: Ensure you are using a slight excess of pyridine (1.3 to 1.5 equivalents) and allow the reaction to reach a gentle reflux. Do not rely solely on room-temperature stirring for sterically demanding substrates.
Q2: I am observing significant degradation and low recovery after silica gel column chromatography. What is causing this? Causality: gem-Bromonitroethenes are highly electrophilic Michael acceptors. The slightly acidic and polar nature of standard silica gel, combined with trace surface water, catalyzes the hydration, polymerization, or decomposition of the activated double bond. Solution: Avoid prolonged column chromatography. If chromatography is absolutely necessary, deactivate the silica gel by pre-treating it with 1% triethylamine (TEA) in your eluent. Preferably, purify the crude product via recrystallization (e.g., from ethanol or hexane/ethyl acetate mixtures).
Q3: My NMR shows a mixture of E and Z isomers, lowering the overall purity. How can I achieve high stereoselectivity? Causality: The (Z)-isomer (where the bulky aryl/alkyl group and the nitro group are trans to each other) is thermodynamically favored due to severe steric repulsion between the bromine atom and the aryl/alkyl group. However, kinetic trapping during rapid dehydrobromination can yield (E)-isomer impurities. Solution: Refluxing the reaction mixture in the presence of pyridine allows thermodynamic equilibration to the (Z)-isomer . Alternatively, synthesizing the compound via a sodium iodide-catalyzed Henry reaction with bromonitromethane proceeds via a stereospecific anti-elimination, yielding exclusively the (Z)-isomer .
Q4: I am getting "tar" or dark polymeric byproducts during the reaction. How do I prevent this? Causality: Polymerization is a common issue due to the high reactivity of the double bond, which is exacerbated by strong bases (like alkoxides), high temperatures, or prolonged reaction times. Solution: Strictly control the temperature during the initial addition of bromine (keep it at 0 °C to room temperature) and use mild bases like pyridine instead of stronger alkoxides or hydroxides during the elimination phase.
Part 3: Self-Validating Experimental Protocols
Protocol A: Bromination-Dehydrobromination of β -Nitrostyrenes
This is the standard protocol for generating 2-aryl-1-bromo-1-nitroethenes from readily available β -nitrostyrenes .
Step-by-step experimental workflow for bromination-dehydrobromination.
Step-by-Step Methodology:
-
Bromination: To a stirred solution of β -nitrostyrene (5.0 mmol) and pyridine (6.5 mmol, 1.3 eq) in cyclohexane (20 mL) at room temperature, add neat Br₂ (6.0 mmol, 1.2 eq) dropwise over 5 minutes.
-
Dehydrobromination: Heat the cloudy yellow reaction mixture to reflux and stir for 4–12 hours.
-
Workup: Transfer the mixture to a round-bottom flask using ethyl acetate. Remove the solvent in vacuo, and redissolve the residue in ethyl acetate (50 mL). Wash the organic layer with aqueous Na₂S₂O₃ (1.0 M, 20 mL) to quench unreacted bromine, followed by H₂O (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo and purify the crude solid by recrystallization from ethanol to yield pure yellow needles.
-
Self-Validation Checkpoint: The reaction validates its own completion visually and chromatographically. The initial cloudy suspension will transition to a clear, deep orange/yellow solution. On TLC (1:5 CH₂Cl₂/petroleum ether), the slower-moving dibromo intermediate ( Rf≈0.15 ) must completely disappear in favor of the faster-moving product ( Rf≈0.20 ). In ¹H NMR, the disappearance of the distinct aliphatic α -proton confirms complete elimination.
Protocol B: Modified NaI-Catalyzed Henry Reaction
Ideal for sensitive substrates (e.g., carbohydrates) where stereospecificity is critical .
Step-by-Step Methodology:
-
Condensation: To a stirred solution of the aldehyde (1.0 mmol) and bromonitromethane (1.2 mmol) in THF (10 mL) at 0 °C, add a catalytic amount of NaI (0.1 mmol) and an amine base (e.g., N,N-dibenzylamine, 1.1 mmol).
-
Elimination: Allow the mixture to warm to room temperature and stir until the intermediate 1-bromo-1-nitroalkan-2-ol is fully consumed (monitored by TLC). The anti-elimination occurs spontaneously under these mild basic conditions.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: The stereochemical outcome is self-validating via ¹³C NMR; the highly specific anti-elimination mechanism ensures that >99% of the product is the (Z)-isomer, identifiable by the characteristic downfield shift of the vinyl carbon compared to the E-isomer.
Part 4: Quantitative Condition Matrix
Use the following table to compare reaction conditions and predict the purity profile of your synthesis.
| Reaction Route | Base / Catalyst | Solvent | Temp | Expected Yield | Stereochemical Purity (Z:E) | Primary Impurity Risk |
| Bromination-Elimination | Pyridine (1.3 eq) | Cyclohexane | Reflux | 80–85% | > 95:5 | Unreacted dibromo intermediate |
| Bromination-Elimination | DABCO (1.1 eq) | DCM | 25 °C | 65–70% | 80:20 | E-isomer kinetic trapping |
| Modified Henry | NaI (cat.) + Amine | THF | 0 °C to RT | 85–90% | > 99:1 | Uneliminated nitroalkanol |
References
-
Title: Preparation of conjugated nitroalkenes: short review Source: Scientiae Radices URL: [Link]
-
Title: Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides Source: Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Enantiopure 2-C-Glycosyl-3-nitrochromenes Source: Journal of Organic Chemistry URL: [Link]
Technical Support Center: Optimizing Dehydrobromination Conditions for Nitroalkenes
Welcome to the Technical Support Center for Nitroalkene Synthesis. Designed for researchers, application scientists, and drug development professionals, this guide focuses on the critical transformation of nitroalkenes to 1-bromo-1-nitroalkenes (gem-bromo nitroalkenes) via a bromination-dehydrobromination sequence.
Bromonitroalkenes are highly valuable dielectrophilic intermediates used to synthesize complex heterocycles, carbocycles, and biologically active natural products. However, due to the highly electrophilic nature of the nitrovinyl moiety, these compounds are notoriously sensitive to basic conditions, often leading to polymerization, degradation, or poor stereoselectivity if conditions are not rigorously optimized.
Mechanistic Workflow & Decision Matrix
The synthesis of a (Z)-1-bromo-1-nitroalkene typically involves the electrophilic addition of bromine to an (E)-nitroalkene, forming a 1,2-dibromo-1-nitroalkane intermediate, followed by a base-mediated dehydrobromination[1]. The choice of base and temperature dictates whether the reaction follows a thermodynamically controlled E1cB pathway or a kinetically controlled E2 pathway.
Mechanistic workflow and base selection for the dehydrobromination of nitroalkenes.
Troubleshooting Guides & FAQs
Q1: Why am I getting low yields and a dark, tarry mixture during dehydrobromination? A: This is a classic symptom of base-induced polymerization. Nitroalkenes are potent Michael acceptors. Using a strong, unhindered base (like NaOH or simple alkoxides) triggers nucleophilic attack on the beta-carbon, leading to rapid oligomerization. Causality & Solution: Switch to a milder, non-nucleophilic base. Pyridine is the gold standard for this transformation because it is basic enough to deprotonate the highly acidic alpha-proton (adjacent to the nitro group) but lacks the nucleophilicity to initiate Michael additions[2].
Q2: My NMR shows a mixture of E and Z isomers of the 1-bromo-1-nitroalkene. How do I achieve high Z-stereoselectivity? A: The dehydrobromination of 1,2-dibromo-1-nitroalkanes proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The intermediate carbanion has a sufficient lifetime to rotate around the C-C bond before expelling the bromide leaving group. Causality & Solution: To achieve total Z-selectivity, the reaction must be placed under strict thermodynamic control. The (Z)-isomer is thermodynamically favored because it places the bulky bromine atom and the aryl/alkyl group anti to each other, minimizing steric strain[3]. Ensure you are refluxing the mixture in a solvent with a sufficiently high boiling point (like cyclohexane at 80 °C) to allow full equilibration.
Q3: What is the optimal solvent system for the one-pot bromination/dehydrobromination? A: While dichloromethane (DCM) is frequently used for bromination, its low boiling point (39.6 °C) often fails to provide the thermal energy required to drive the E1cB elimination to complete Z-selectivity. Cyclohexane is highly recommended for the one-pot procedure. It is completely inert to molecular bromine, and its higher boiling point (80 °C) provides the exact thermodynamic driving force needed for the pyridine-mediated dehydrobromination[3].
Q4: How can I prevent over-bromination or double-bond isomerization in highly sensitive, complex substrates (e.g., dienes)? A: When your substrate contains multiple olefins, standard Br2 addition will indiscriminately attack all electron-rich double bonds. Causality & Solution: You must shift to kinetic control. Lower the temperature to between -78 °C and -100 °C. Treat the precursor with a strong, sterically hindered base like KHMDS to form the nitronate anion, then rapidly trap it with bromine. Crucially, to suppress base-catalyzed isomerization of the newly formed double bond into a more thermodynamically stable (but undesired) endocyclic position, you must quench the reaction with acetic acid (3.0 equiv) before allowing the mixture to warm to room temperature[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific workup steps ensure the integrity of the intermediate before proceeding.
Protocol A: Thermodynamically Controlled One-Pot Synthesis (Standard)
Ideal for robust aromatic and aliphatic (E)-nitroalkenes to achieve total Z-selectivity.
-
Bromination: Dissolve the (E)-nitroalkene (1.0 equiv) in anhydrous cyclohexane to create a 0.2 M solution.
-
Addition: Add Br₂ (1.1 equiv) dropwise at room temperature. Validation Check: Stir until the characteristic red-brown color of bromine persists, indicating the complete consumption of the alkene and formation of the 1,2-dibromo-1-nitroalkane[3].
-
Dehydrobromination: Add anhydrous pyridine (2.0 equiv) dropwise to the stirring solution.
-
Equilibration: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 to 4 hours. This thermal energy is required to drive the E1cB intermediate exclusively to the (Z)-isomer[3].
-
Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to protonate and remove excess pyridine) and saturated brine.
-
Isolation: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize the crude bright-yellow solid from ethanol to afford the pure (Z)-1-bromo-1-nitroalkene[2].
Protocol B: Kinetically Controlled Synthesis (Sensitive Substrates)
Ideal for complex molecules where prolonged heating or excess base causes degradation or isomerization.
-
Deprotonation: Dissolve the nitro precursor in anhydrous THF (0.1 M) and cool to -100 °C using a liquid nitrogen/ethanol bath[4].
-
Enolate Formation: Add KHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 minutes to ensure complete formation of the nitronate anion.
-
Electrophilic Trapping: Rapidly add Br₂ (1.1 equiv) to the cold solution.
-
Acid Quench (Critical Step): Before the reaction is allowed to warm, add glacial acetic acid (3.0 equiv). This neutralizes any remaining basic species, preventing the base-catalyzed isomerization of the resulting nitroalkene[4].
-
Workup: Allow the mixture to warm to room temperature, dilute with diethyl ether, and wash with water and brine. Dry and concentrate immediately. Note: Use the crude nitro olefin immediately in the next step to avoid silica-gel-induced isomerization[4].
Quantitative Data & Condition Matrix
Use the following matrix to select the appropriate dehydrobromination conditions based on your substrate's tolerance and your stereochemical requirements.
| Base System | Solvent | Temp (°C) | Mechanistic Control | Expected Z:E Ratio | Primary Application & Notes |
| Pyridine (2.0 eq) | Cyclohexane | 80 (Reflux) | E1cB / Thermodynamic | > 99:1 | Standard. Best for aryl/alkyl substrates. High yield and total Z-selectivity[3]. |
| KHMDS (1.1 eq) | THF | -100 to -78 | E2 / Kinetic | Substrate Dependent | Sensitive. Prevents diene bromination. Requires AcOH quench to stop isomerization[4]. |
| Triethylamine | DCM | 25 (RT) | E1cB / Mixed | ~ 80:20 | Avoid if possible. Prone to causing Michael additions and tarry oligomerization. |
| NaOAc (cat.) | Acetic Acid | 100 | E1 / Thermodynamic | ~ 90:10 | Historical. Harsher conditions; suitable only for highly robust, electron-deficient aryls. |
Sources
Technical Support Center: Controlling Exotherms in Nitrostyrene Bromination
Welcome to the Technical Support Center. As drug development and synthetic scaling increasingly rely on halogenated intermediates, the bromination of nitrostyrenes (such as β -nitrostyrene) presents a significant thermal hazard. This guide is engineered for researchers and process scientists to understand the causality of these exotherms and implement self-validating protocols to ensure safety, high yield, and scalability.
Mechanistic Causality of Exotherms
The synthesis of 1,2-dibromo-1-nitroalkanes via the electrophilic addition of molecular bromine ( Br2 ) to nitrostyrene is a highly exothermic process. The reaction requires overcoming an initial activation barrier to form a bromonium ion intermediate, followed by a rapid, heat-releasing nucleophilic attack by the bromide ion.
The Core Hazard: Nitroaromatic compounds and their derivatives possess inherent thermal instability and can decompose violently at elevated temperatures[1]. If the exotherm from the bromination event exceeds the heat removal capacity of the reactor, a runaway reaction can occur[1]. This thermal spike not only degrades the product into dark, tarry polymeric mixtures but also risks reactor over-pressurization and the release of highly toxic, corrosive bromine gas[2].
Troubleshooting & FAQs
Q1: Why does my batch bromination suddenly spike in temperature, leading to heavy polybrominated byproducts? Causality: At lower temperatures, the reaction is under kinetic control, favoring the desired mono-addition across the alkene. If the internal temperature rises due to inadequate cooling, thermodynamic control takes over, providing the activation energy required for unwanted side reactions, including aromatic ring poly-substitution and polymerization[2]. Solution: Implement a strict semi-batch methodology. Never add the entire mass of Br2 at once. Use a syringe pump or dropping funnel to dose the brominating agent slowly, ensuring the rate of heat generation never exceeds the cooling capacity of your cryogenic bath (maintain 0–5 °C)[1].
Q2: I am scaling up from 1g to 50g. Can I use the same dropwise addition method in a larger round-bottom flask? Causality: No. As reactor volume increases, the surface-area-to-volume ratio decreases drastically. A cooling bath that efficiently dissipates heat at the 1g scale will fail at the 50g scale because there is insufficient reactor surface area to remove the heat generated by the larger molar mass[2]. Solution: For scales >10g, transition to continuous flow chemistry. Microreactors and static mixer chips provide an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and isothermal conditions[2][3].
Q3: Are there alternative reagents to molecular bromine that reduce the exotherm risk? Causality: Yes. Molecular bromine is instantaneously reactive. Using N-Bromosuccinimide (NBS) serves as a milder, kinetically dampened brominating agent. Because the reactive bromine species is transferred more slowly, the rate of heat generation is inherently reduced[2]. Solution: Substitute Br2 with NBS in a polar aprotic solvent like acetonitrile. Acetonitrile is widely adopted for this reaction due to the high solubility of NBS and the absence of a significant exotherm[4].
Q4: How do I handle a suspected thermal runaway in progress? Causality: A developing runaway is indicated by a temperature that continues to rise even after external heating is removed or active reagent dosing is halted ( dT/dt>0 )[1]. Solution: Immediately halt all reagent addition. Have a pre-chilled, saturated solution of sodium thiosulfate ( Na2S2O3 ) ready. Thiosulfate acts as an emergency quench, rapidly reducing unreacted Br2 to inert bromide ions, instantly terminating the primary exothermic reaction[1][2].
Quantitative Data: Batch vs. Flow Processing
To optimize your synthetic route, compare the thermal and operational limits of batch versus continuous flow modalities:
| Processing Modality | Reagent | Operating Temp | Residence / Dosing Time | Max Safe Scale | Heat Dissipation Mechanism |
| Semi-Batch | Molecular Br2 | 0–5 °C[1] | 1–3 hours (Dropwise) | < 10 g | Cryogenic jacket cooling (Low surface area) |
| Continuous Flow | Molecular Br2 | Up to 70 °C[3] | 30 seconds[3] | 28 g/hour [3] | Static mixer chip (High surface-area-to-volume) |
| Photochemical Flow | NBS | 20 °C[4] | 10 minutes[4] | Meso-scale | Glass plate reactor / LED array[4] |
Mechanistic Workflow for Exotherm Management
Decision matrix and thermal control workflow for nitrostyrene bromination.
Self-Validating Experimental Protocols
A robust protocol must verify its own success at critical junctures. Do not proceed to subsequent steps unless the self-validation criteria are met.
Protocol A: Semi-Batch Bromination of β -Nitrostyrene (Scale: < 10g)
-
Substrate Preparation: In a certified chemical fume hood, dissolve β -nitrostyrene in anhydrous dichloromethane (DCM) within a round-bottom flask[1].
-
Thermal Equilibration: Secure the flask in an ice-water bath. Insert an internal thermocouple. Wait until the internal temperature strictly stabilizes at 0–5 °C[1].
-
Controlled Dosing: Load a pressure-equalizing dropping funnel with a stoichiometric amount of Br2 dissolved in DCM. Begin dropwise addition.
-
Self-Validation Checkpoint: The reaction mixture should transiently turn deep red/brown upon each drop of Br2 , then rapidly return to a pale color as the halogen is consumed. If the dark color persists and pools, the reaction has stalled. Halt addition immediately. Continuing will cause a dangerous accumulation of unreacted oxidant that will trigger a delayed, violent exotherm.
-
-
Thermal Monitoring: Th throttle the addition rate so the internal temperature never exceeds 5 °C. If the temperature approaches this limit, halt dosing and allow the bath to lower the temperature before resuming[1].
-
Quenching: Once addition is complete (validated by a persistent, faint yellow tint indicating a slight excess of bromine), pour the mixture into a vigorously stirred, cold 10% aqueous sodium thiosulfate solution to neutralize residual oxidant[1][2].
Protocol B: Continuous Flow Bromination (Scale: > 10g to Kilogram)
-
System Priming: Equip a flow chemistry system (e.g., Uniqsis FlowSyn) with a static mixer chip and a PTFE coil reactor. Prime the system with the carrier solvent[3].
-
Reagent Preparation: Prepare Stream A ( β -nitrostyrene in solvent) and Stream B ( Br2 in solvent).
-
Thermal Regulation: Set the static mixer chip to the optimized reaction temperature. The high surface area of the static mixer chip acts as a thermal sink, allowing the bromination to act as a rapid titration without runaway risks[3].
-
Continuous Processing: Pump Stream A and Stream B at calibrated flow rates to achieve a residence time of exactly 30 seconds[3].
-
Self-Validation Checkpoint: Monitor the reactor effluent via inline UV-Vis or IR spectroscopy. A steady-state absorbance corresponding to the consumption of the alkene bond validates that the system is operating isothermally and mixing is optimal. Any fluctuation in the steady-state signal indicates a loss of thermal control or pump cavitation, which should trigger an automated system shutdown.
-
-
Inline Quenching: Direct the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing aqueous sodium thiosulfate.
References[3] Flow methodology for highly reproducible bromination reactions. Scientist Live.Verify Source[2] Technical Support Center: Managing Exothermic Reactions in Bromo-Organic Synthesis. BenchChem. Verify Source[1] Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination. BenchChem. Verify Source[4] Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry | ConnectSci. Verify Source
Sources
purification of thiophene derivatives by column chromatography vs crystallization
Welcome to the Technical Support & Troubleshooting Center for Thiophene Derivative Purification . Thiophene scaffolds are highly versatile building blocks in medicinal chemistry and materials science. However, their unique electronic properties—specifically their susceptibility to electrophilic attack and varied physical states—often complicate downstream isolation.
This guide provides a mechanistic approach to choosing and troubleshooting between column chromatography and crystallization, ensuring high-yield, high-purity recovery of your target compounds.
Part 1: Diagnostic Matrix for Purification Strategy
Before selecting a purification method, you must evaluate the thermodynamic and physical properties of your crude mixture. The following table summarizes the operational parameters for both techniques to help you make an evidence-based decision.
| Parameter | Column Chromatography | Crystallization |
| Optimal Scale | < 10 grams (Discovery/Lab scale) | > 5 grams to Multi-kg (Process scale) |
| Initial Purity Requirement | Low (Can resolve complex crude mixtures) | High (> 75-80% recommended to avoid oiling) |
| Regioisomer Resolution | Excellent (via optimized shallow gradients) | Poor to Moderate (unless shape-selective) |
| Target Physical State | Oils, Liquids, and Solids | Solids only (requires distinct melting point) |
| Solvent Consumption | High (Requires continuous mobile phase elution) | Low (Minimal solvent for dissolution and washing) |
| Primary Mechanistic Risk | Acid-catalyzed ring degradation on silica | "Oiling out" or co-crystallization of impurities |
Part 2: Purification Workflow Decision Tree
Decision matrix for selecting thiophene purification workflows.
Part 3: Troubleshooting & FAQs
Q1: My electron-rich thiophene derivative (e.g., alkoxy- or aminothiophene) degrades or turns black during silica gel chromatography. Why is this happening, and how do I prevent it? A1: Causality: Thiophene rings, particularly those substituted with electron-donating groups, are highly susceptible to electrophilic attack. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5) that can protonate the thiophene ring, leading to acid-catalyzed polymerization or ring-opening decomposition[1]. Solution: You must neutralize the stationary phase. Pre-treat and run your column with a solvent system containing 1–2% triethylamine (TEA) to deactivate the acidic silanol sites[1]. Furthermore, minimize the contact time of your compound with the silica gel by running the column as rapidly as possible[1]. Alternatively, switch to neutral alumina, which lacks these acidic protons.
Q2: I am trying to crystallize a thiophene derivative, but it consistently forms a biphasic oily layer ("oils out") instead of forming crystals. What is the mechanistic cause, and how can I force nucleation? A2: Causality: "Oiling out" (liquid-liquid phase separation) occurs when impurities depress the melting point of your mixture below the saturation temperature of the solvent system. Instead of the target compound reaching supersaturation and nucleating as a solid lattice, it separates as a solute-rich liquid coacervate. Solution: To bypass this, you must lower the solubility strictly via deep temperature control. Use a two-solvent system (e.g., dissolving the oil in a minimal amount of a "good" solvent, then adding a "poor" solvent dropwise until turbid)[1]. Crucially, cool the solution drastically. Patent literature dictates cooling the solution to at least 20°C below the melting point of the pure thiophene, often requiring temperatures of −15°C or lower to force solid nucleation[2]. Seeding with a previously obtained pure crystal is also highly recommended to lower the activation energy for nucleation[1].
Q3: How do I separate 2-substituted from 3-substituted thiophene regioisomers? They co-elute on my TLC plates. A3: Causality: Regioisomers of thiophene possess nearly identical dipole moments and partition coefficients, making their interaction with the silica stationary phase thermodynamically indistinguishable in standard solvent mixtures[1]. Solution: Column dimensions and gradient kinetics are your primary levers. Use a long, narrow column to maximize the number of theoretical plates, which directly enhances separation resolution[1]. Employ a shallow solvent gradient (e.g., increasing the polar solvent by 1% increments)[1].
Q4: Following a Wittig reaction on a thiophene-2-carbaldehyde, my product is contaminated with triphenylphosphine oxide (TPPO). Should I use chromatography or crystallization? A4: Causality: TPPO is highly polar and strongly hydrogen-bonds to silica gel, causing it to streak down the column and contaminate multiple fractions. Relying solely on chromatography will waste massive amounts of solvent. Solution: A hybrid approach exploiting differential solubility is best. Triturate the crude mixture in cold hexanes or diethyl ether; the thiophene alkene product is typically soluble, while the bulky, highly stable TPPO crystallizes out[3]. Filter off the solid TPPO, concentrate the filtrate, and then run a short, rapid silica plug to yield the pure alkene product[3].
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Base-Deactivated Flash Chromatography for Acid-Sensitive Thiophenes
Principle: Neutralization of silanol groups prevents electrophilic degradation of the heterocycle.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1–2% (v/v) Triethylamine (TEA)[1].
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete saturation and deactivation of the silanol groups.
-
Self-Validation (2D TLC): Before loading your bulk sample, spot your crude on a square TLC plate. Run it in the TEA-spiked solvent, dry it, rotate the plate 90 degrees, and run it again. Validation: If the compound forms a single spot on the diagonal, it is stable. If it smears below the diagonal, it is still degrading, and you must switch to neutral alumina.
-
Loading & Elution: Load the crude thiophene using a minimal amount of the TEA-spiked solvent. Elute rapidly to minimize residence time on the stationary phase[1].
-
Concentration: Pool pure fractions and concentrate under reduced pressure. Place the isolated product under high vacuum (0.1 mbar) for 12 hours to remove any residual co-evaporated TEA.
Protocol B: Low-Temperature Dual-Solvent Crystallization for Low-Melting Thiophenes
Principle: Inducing supersaturation via anti-solvent addition and deep thermal cooling.
-
Dissolution: In a pre-weighed, pre-warmed Erlenmeyer flask, dissolve the crude thiophene in a minimal volume of a hot "good" solvent (e.g., ethanol or ethyl acetate)[1].
-
Anti-Solvent Addition: Dropwise, add a "poor" solvent (e.g., cold water or hexanes) while stirring until the solution becomes faintly turbid (reaching the cloud point)[1].
-
Clarification: Add 1–2 drops of the hot "good" solvent just until the turbidity clears, creating a critically saturated solution.
-
Thermal Shock & Nucleation: Seal the flask and allow it to cool slowly to room temperature to prevent trapping impurities. Then, transfer the flask to a cooling bath or freezer set to −15°C or lower[2]. Note: The temperature must drop at least 20°C below the compound's theoretical melting point[2].
-
Self-Validation (Seeding): If oil droplets form instead of crystals after 2 hours at −15°C, scratch the inside of the flask with a glass rod to create micro-fissures (nucleation sites), or add a microscopic seed crystal of the pure product[1].
-
Isolation: Filter the resulting crystals rapidly through a pre-chilled Büchner funnel (kept at −15°C) and wash the filter cake with a minimum volume of ice-cold anti-solvent (e.g., cold ethanol or methanol) to remove surface impurities[2].
Sources
Technical Support Center: Resolving Solubility Challenges of Bromonitroethenyl Compounds in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the solubility issues commonly encountered with bromonitroethenyl compounds during bioassay development and execution. As a class of compounds with significant potential in various therapeutic areas, their inherent hydrophobicity often presents a critical hurdle in obtaining reliable and reproducible experimental data. This resource offers a structured approach to troubleshooting these challenges, grounded in scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of bromonitroethenyl compounds for biological evaluation.
Q1: What are the primary reasons for the poor aqueous solubility of bromonitroethenyl compounds?
Bromonitroethenyl compounds typically exhibit low water solubility due to a combination of factors inherent to their molecular structure. The presence of a bromo- and a nitro- group attached to an ethenyl backbone contributes to a significant hydrophobic character. While the nitro group possesses some polarity, the overall molecule is often dominated by non-polar characteristics, leading to unfavorable interactions with the highly polar water molecules in aqueous assay buffers. This can result in the compound precipitating out of solution, leading to inaccurate and unreliable bioassay results.
Q2: What is the recommended first-line solvent for preparing stock solutions of bromonitroethenyl compounds?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds, including what can be predicted for bromonitroethenyl derivatives.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely induce precipitation.[4][5]
Q3: What is the maximum permissible concentration of DMSO in a typical cell-based assay?
The final concentration of DMSO in the assay medium should be kept as low as possible to minimize solvent-induced artifacts and cytotoxicity. For most cell-based assays, a final DMSO concentration of 0.5% (v/v) is generally considered acceptable, with a strong recommendation to stay at or below 0.1% for sensitive cell lines or long-term incubation studies.[6][7][8] It is imperative to include a vehicle control in your experimental design, which consists of the assay medium with the same final concentration of DMSO as the test wells, but without the compound.
Q4: How should I properly prepare and store my stock solutions to maintain compound integrity?
Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of your experiments.
-
Accurate Weighing and Calculation: Use a calibrated analytical balance to weigh your compound and calculate the required mass for your desired stock concentration.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) and use gentle warming (if the compound is thermally stable) or sonication to aid dissolution.
-
Volumetric Accuracy: Use volumetric flasks for preparing stock solutions to ensure accuracy.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the atmosphere. For long-term storage, -20°C or -80°C is generally recommended. Protect light-sensitive compounds by using amber vials or wrapping them in foil.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This guide provides a systematic approach to resolving precipitation and other solubility-related problems you may encounter during your experiments.
Problem 1: My bromonitroethenyl compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer.
This is a common issue known as "solvent-shifting" precipitation, where a compound that is soluble in a high-concentration organic stock solution crashes out when diluted into an aqueous medium where it is poorly soluble.
Initial Troubleshooting Steps
-
Visually Inspect the Stock Solution: Before dilution, ensure your DMSO stock solution is clear and free of any precipitate. If particulates are present, try to redissolve them by gentle warming or sonication. If this fails, a fresh stock solution should be prepared.
-
Optimize the Dilution Process:
-
Pre-warm the Assay Buffer: Warming the aqueous buffer to 37°C can sometimes help to keep the compound in solution.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations of the compound that can initiate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution, first into a small volume of buffer and then further into the final volume.
-
Advanced Solubilization Strategies
If the initial steps do not resolve the precipitation, consider the following advanced strategies.
Protocol 1: Utilizing Co-solvents to Enhance Solubility
The addition of a water-miscible organic co-solvent to the aqueous buffer can increase the overall solvent capacity for your hydrophobic compound.
Step-by-Step Methodology:
-
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, polyethylene glycol (PEG), or propylene glycol.
-
Determine Maximum Tolerable Co-solvent Concentration: Before testing with your compound, perform a vehicle control experiment to determine the maximum concentration of the co-solvent that your cells or assay system can tolerate without adverse effects.
-
Prepare Co-solvent-Buffer Mixtures: Prepare your assay buffer with varying concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Test Compound Solubility: Add your DMSO stock solution to the co-solvent-buffer mixtures and observe for precipitation.
| Co-Solvent | Typical Starting Concentration in Assay Medium | Notes |
| Ethanol | 0.5 - 2.5% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Generally well-tolerated by many cell lines.[1] |
| Propylene Glycol | 1 - 5% | Another commonly used, low-toxicity co-solvent. |
Protocol 2: Employing Surfactants to Prevent Precipitation
Surfactants can prevent the aggregation and precipitation of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Step-by-Step Methodology:
-
Surfactant Selection: Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays due to their relatively low toxicity.
-
Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. The optimal working concentration of the surfactant is typically at or slightly above its CMC.
-
Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer at the desired concentration.
-
Introduce the Compound: Add your DMSO stock solution to the surfactant-containing buffer and assess for any precipitation.
| Surfactant | Typical Concentration Range | Key Considerations |
| Tween® 20 | 0.01 - 0.1% | Can interfere with certain assays, so validation is crucial. |
| Tween® 80 | 0.01 - 0.1% | Similar to Tween® 20, requires careful validation. |
Protocol 3: Leveraging Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like your bromonitroethenyl compound, forming a water-soluble "host-guest" complex.
Step-by-Step Methodology:
-
Cyclodextrin Selection: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution.
-
Complexation:
-
Method A (Pre-complexation): Mix your DMSO stock solution with the HP-β-CD solution and allow it to incubate (e.g., 1 hour at room temperature with gentle agitation) to facilitate the formation of the inclusion complex before further dilution into the final assay medium.
-
Method B (In-situ complexation): Add the HP-β-CD solution to the assay medium first, followed by the addition of your DMSO stock solution.
-
-
Evaluate Solubility: Observe for any signs of precipitation.
| Cyclodextrin | Typical Concentration Range | Mechanism of Action |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Forms a water-soluble inclusion complex with the hydrophobic compound. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with bromonitroethenyl compounds.
Caption: A decision tree for troubleshooting compound precipitation.
Final Recommendations and Best Practices
-
Always Validate: Regardless of the solubilization method used, it is crucial to run appropriate controls to ensure that the chosen solvent, co-solvent, surfactant, or cyclodextrin does not interfere with your assay or exhibit toxicity at the final concentration used.
-
Characterize Your Compound: If solubility issues persist, consider obtaining experimental data on the physicochemical properties of your specific bromonitroethenyl compound, such as its pKa and LogP, to make more informed decisions about formulation strategies.
-
Consider Advanced Formulations: For particularly challenging compounds, more advanced formulation techniques such as the creation of amorphous solid dispersions or lipid-based formulations may be necessary, often in collaboration with a formulation specialist.[3]
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges posed by bromonitroethenyl compounds and generate high-quality, reliable data in your bioassays.
References
-
Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]
-
ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
-
Jain, A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Henriksen, P. A., Jørgensen, L., & Nielsen, H. M. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]
-
Henriksen, P. A., Jørgensen, L., & Nielsen, H. M. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 329–332. [Link]
-
University of Edinburgh Research Explorer. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [https://www.sphinxsai.com/2012/pharm/PHARM/pt=05, (914-923)jm12.pdf]([Link], (914-923)jm12.pdf)
-
Adam, M., & Miller, W. K. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds. Manufacturing Chemist. [Link]
-
Lee, S. H., et al. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics, 13(11), 1835. [Link]
-
Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3850. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
-
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]
-
PubMed. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]
-
ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Galkin, A. V., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(12), 1229-1233. [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(10), 1438. [Link]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]
-
VTT Research. (2020, September 3). The use of co-surfactant to prevent the precipitation of an anionic surfactant in foam forming. [Link]
-
Hilaris Publishing. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56043. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Ziath. (n.d.). Compound Solubility and HTS Screening. [Link]
-
PubMed. (2026, February 17). Dual functions of nonionic surfactant Tween-20 in enhancing productivity and elution efficiency of alkylresorcinols from Azotobacter vinelandii. [Link]
-
PubMed. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. [Link]
-
Taylor & Francis Online. (n.d.). Tween 20 – Knowledge and References. [Link]
-
PubMed. (2007, October 1). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. [Link]
-
Desalination and Water Treatment. (n.d.). Effect of Tween 20 and linear alkylbenzene sulfonate on microplastic coagulation. [Link]
-
National Center for Biotechnology Information. (2025). The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. Gels, 11(3), 184. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antioxidant bromophenols with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry Profiling of Bromonitroethenyl Thiophene: A Comparative Guide to GC-EI-MS, LC-ESI-MS/MS, and APCI-MS Platforms
As a Senior Application Scientist specializing in the structural elucidation of highly functionalized heterocycles, I frequently encounter the analytical challenges posed by labile, conjugated systems. Bromonitroethenyl thiophenes—particularly isomers such as (Z)-2-(2-bromo-2-nitrovinyl)thiophene—are critical electrophilic building blocks in organic synthesis and possess potent antimycotic and antibacterial properties[1][2].
However, analyzing these compounds via mass spectrometry (MS) is a delicate balancing act. The electron-withdrawing nitro group is highly susceptible to thermal degradation, while the vinylic bromine atom demands precise isotopic tracking. This guide objectively compares the performance of three primary MS platforms—GC-EI-MS, LC-ESI-MS/MS, and LC-APCI-MS—and provides self-validating experimental protocols to ensure rigorous structural characterization.
Mechanistic Principles of Fragmentation
To optimize an MS method, one must first understand the causality behind the molecule's gas-phase behavior. For (Z)-2-(2-bromo-2-nitrovinyl)thiophene (Chemical Formula: C₆H₄BrNO₂S; Exact Mass: 232.91 for ⁷⁹Br), the fragmentation is governed by three structural nodes[1]:
-
The Nitro-Nitrite Rearrangement: Under ionization, the nitro group (-NO₂) frequently isomerizes into a nitrite ester (-O-NO) prior to dissociation. This mechanistic pathway explains the characteristic loss of a nitric oxide radical (-30 Da), yielding an[M - NO]⁺ fragment, which competes with the direct homolytic cleavage of the C-N bond to expel a nitro radical (-46 Da)[3].
-
Halogen Isotopic Signatures: Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The molecular ion and any fragment retaining the bromine atom will present as a distinct doublet separated by 2 m/z units. The eventual loss of the bromine radical (-79/-81 Da) collapses this doublet into a singlet, acting as an internal, self-validating tracer for spectral interpretation[1].
-
Thiophene Ring Cleavage: Following the stripping of the functional groups, the residual thiophene-vinyl cation undergoes ring opening, typically expelling a thioformyl radical (CHS, -45 Da)[3].
Caption: Primary gas-phase fragmentation pathways of bromonitroethenyl thiophene under electron ionization.
Platform Comparison: GC-EI vs. LC-ESI vs. LC-APCI
When selecting an analytical platform for nitrovinylthiophenes, the choice of ionization source dictates the quality of the data. Below is an objective performance comparison based on empirical ionization dynamics.
-
GC-EI-MS (Electron Ionization): Provides highly reproducible, library-searchable fragmentation patterns. However, the hard ionization (70 eV) often obliterates the molecular ion. Furthermore, the thermal instability of the nitrovinyl moiety in a standard hot GC inlet (>250°C) can lead to artifactual degradation before the sample even reaches the column[3].
-
LC-ESI-MS/MS (Electrospray Ionization): While ESI is the gold standard for polar molecules, bromonitroethenyl thiophene lacks highly basic or acidic sites. Ionization efficiency is often poor, leading to low sensitivity. In-source fragmentation of the labile nitro group is also common if the declustering potential is not strictly controlled[4].
-
LC-APCI-MS (Atmospheric Pressure Chemical Ionization): The optimal platform. APCI relies on gas-phase ion-molecule charge transfer, making it highly efficient for neutral, moderately non-polar, and conjugated systems like thiophenes. It preserves the pseudo-molecular ion ([M+H]⁺) while allowing for controlled MS/MS fragmentation.
Table 1: Quantitative Performance Comparison
| Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS | LC-APCI-MS |
| Ionization Mechanism | Hard (Electron Impact) | Soft (Electrospray) | Soft (Gas-Phase Chemical) |
| Molecular Ion Abundance | Low (<10%) | Moderate (Matrix Dependent) | High (>80%) |
| Primary Adduct/Ion | [M]⁺• (m/z 233/235) | [M+H]⁺ (m/z 234/236) | [M+H]⁺ (m/z 234/236) |
| Key Diagnostic Fragments | m/z 187, 154, 108, 63 | m/z 188, 155, 109 | m/z 188, 155, 109 |
| Sensitivity (LOD) | ~10 ng/mL | ~50 ng/mL (Poor Ionization) | ~1 ng/mL |
| Thermal Degradation Risk | High (Inlet >250°C) | Low (Ambient Source) | Moderate (Vaporizer ~350°C) |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must not merely be a list of steps, but a self-validating system where each parameter is justified by chemical causality.
Protocol A: LC-APCI-MS/MS Workflow (Optimized for Intact Molecular Ion)
This protocol is designed to maximize sensitivity while preventing the artifactual loss of the nitro group.
-
Sample Preparation in Aprotic Solvent:
-
Step: Dissolve the analyte in 100% Acetonitrile to a concentration of 1 µg/mL.
-
Causality: Nitroalkenes are highly electrophilic and susceptible to Michael addition from nucleophilic solvents (e.g., Methanol or Water at high pH) over time[4][5]. Using an aprotic solvent prevents the formation of solvent-adduct artifacts.
-
-
Chromatographic Separation:
-
Step: Use a sub-2 µm C18 column with an isocratic elution of 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Causality: The conjugated thiophene is highly retained; a high organic ratio ensures a sharp peak shape, while formic acid provides the necessary protons for APCI charge transfer.
-
-
APCI Source Optimization:
-
Step: Set the APCI vaporizer temperature to 300°C (do not exceed 350°C) and the corona discharge current to 3.0 µA.
-
Causality: While APCI requires heat to vaporize the solvent, exceeding 350°C will thermally cleave the C-NO₂ bond in the source, artificially inflating the m/z 188 peak.
-
-
Validation Checkpoint (Isotopic Fidelity):
-
Action: Before proceeding to MS/MS, inspect the MS1 spectrum. You must observe a 1:1 abundance ratio for m/z 234 and 236. If the ratio is skewed, it indicates isobaric matrix interference, and the chromatography must be adjusted[1].
-
Protocol B: GC-EI-MS Workflow (Optimized for Structural Fingerprinting)
Use this protocol when library matching and deep structural elucidation are required.
-
Low-Temperature Injection:
-
Step: Utilize a Programmed Temperature Vaporization (PTV) inlet or Cold-on-Column (COC) injection, starting at 60°C and ramping to 250°C at 10°C/sec.
-
Causality: Standard split/splitless inlets held isothermally at 250°C will thermally degrade the nitrovinyl group before it enters the DB-5ms column. PTV preserves molecular integrity during the transfer phase.
-
-
Standardized Electron Ionization:
-
Step: Maintain the EI source at 70 eV and 230°C.
-
Causality: 70 eV is the universal standard for EI. Even if the molecular ion is weak, standardizing the energy ensures the resulting fragmentation pattern (losses of NO, NO₂, and Br) is directly comparable to literature and NIST libraries[3].
-
Caption: Decision matrix and workflow for the mass spectrometric analysis of labile nitrovinylthiophenes.
Sources
Comparative Antimicrobial Potency of Thiophene vs. Furan Nitroalkenes: A Mechanistic and Experimental Guide
As drug-resistant pathogens continue to challenge modern pharmacotherapy, the search for novel, non-traditional antimicrobial scaffolds has intensified. Among these, heteroaromatic nitroalkenes—specifically those bearing furan and thiophene rings—have emerged as highly potent, broad-spectrum antimicrobial agents [1].
As a Senior Application Scientist, I have spent years evaluating electrophilic pharmacophores. The beauty of the nitroalkene moiety lies in its highly tunable reactivity. By altering the adjacent heteroaromatic ring (furan vs. thiophene), we can precisely modulate the lipophilicity, resonance stabilization, and electrophilicity of the molecule. This guide provides an in-depth, objective comparison of furan and thiophene nitroalkenes, detailing their mechanistic rationale, comparative potency, and the rigorous experimental protocols required to validate their efficacy.
Mechanistic Rationale: The Michael Acceptor Paradigm
To understand the difference between furan and thiophene nitroalkenes, we must first understand their shared mechanism of action. Both classes of compounds owe their antimicrobial potency to the exocyclic nitrovinyl group, which acts as a powerful Michael acceptor.
Unlike traditional antibiotics that target cell wall synthesis via competitive inhibition, nitroalkenes operate through covalent modification. The highly electron-withdrawing nitro group polarizes the alkene, making the β -carbon highly susceptible to nucleophilic attack by biological thiols [1]. In bacterial cells, these thiols are primarily the cysteine residues located in the active sites of essential enzymes (such as MurA, a key enzyme in peptidoglycan biosynthesis) or low-molecular-weight thiols like glutathione [6].
The Heteroaromatic Influence: Furan vs. Thiophene
The choice of the heterocycle fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:
-
Furan (Oxygen Heterocycle): Furan is less aromatic than thiophene. Its oxygen atom is highly electronegative, exerting a strong inductive electron-withdrawing effect, yet its lone pairs participate in resonance. This delicate balance makes the adjacent nitroalkene highly reactive. Furan derivatives, such as the clinical candidate Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan), are exceptionally potent but can be prone to rapid degradation in highly nucleophilic environments [3].
-
Thiophene (Sulfur Heterocycle): Thiophene possesses higher aromaticity and greater lipophilicity (higher logP ) than furan. The sulfur atom is less electronegative than oxygen, leading to slightly different polarization of the nitrovinyl double bond. Thiophene nitroalkenes often exhibit superior cell membrane penetration, making them highly effective against Gram-positive bacteria with thick lipid-rich barriers, while maintaining a more stable pharmacokinetic profile.
Mechanism of action: Michael addition of bacterial thiols to the nitroalkene pharmacophore.
Quantitative Data Comparison
When comparing the Minimum Inhibitory Concentration (MIC) of these compounds, it is critical to look at standardized in vitro data. The table below synthesizes experimental MIC values for unsubstituted 2-(2-nitrovinyl)furan, unsubstituted 2-(2-nitrovinyl)thiophene, and the highly optimized brominated derivative, Furvina [2, 4, 6].
| Compound | Heterocycle | S. aureus (Gram +) MIC | E. coli (Gram -) MIC | P. aeruginosa (Gram -) MIC | Lipophilicity (Est. LogP) |
| 2-(2-Nitrovinyl)furan | Furan | 50 µg/mL | 50 - 100 µg/mL | > 100 µg/mL | ~ 1.8 |
| 2-(2-Nitrovinyl)thiophene | Thiophene | 25 - 50 µg/mL | 100 µg/mL | > 100 µg/mL | ~ 2.4 |
| Furvina (Dermofural) | Brominated Furan | 1 - 10 µg/mL | 10 - 20 µg/mL | 50 µg/mL | ~ 3.1 |
Data Analysis: The unsubstituted furan and thiophene derivatives show comparable baseline activity. However, the thiophene derivative often exhibits a slight edge against Gram-positive S. aureus due to its higher lipophilicity, which aids in penetrating the thick peptidoglycan layer. Conversely, the introduction of halogens (as seen in Furvina) drastically increases both lipophilicity and electrophilicity, dropping the MIC into the single-digit microgram range[3].
Experimental Protocols: A Self-Validating System
To accurately compare these compounds in your own laboratory, you must utilize a workflow that minimizes false positives. A common pitfall in evaluating Michael acceptors is the use of standard microbiological media (like Mueller-Hinton broth) that contains free thiols (e.g., cysteine, glutathione). These media components will prematurely react with the nitroalkene, quenching its activity before it reaches the bacteria.
Protocol A: Rapid Synthesis via Knoevenagel Condensation
Traditional syntheses of nitroalkenes require long reflux times. By utilizing sodium tert-butoxide as a catalyst, we can drive the Knoevenagel condensation to completion in under 30 minutes without reflux, preventing the thermal degradation of the sensitive furan ring [5].
-
Reagent Preparation: In a dry, round-bottom flask, dissolve 10 mmol of the aldehyde (furfural or thiophene-2-carboxaldehyde) and 12 mmol of nitromethane in 15 mL of anhydrous ethanol.
-
Catalysis: Place the flask in an ice bath to maintain a temperature of 0–5 °C. Slowly add 1.5 equivalents of sodium tert-butoxide dropwise with vigorous magnetic stirring [5].
-
Reaction Monitoring: Remove the ice bath and let the reaction stir at room temperature for 15–30 minutes. The reaction is complete when a thick yellow/orange precipitate forms.
-
Quenching & Isolation: Quench the reaction by adding 20 mL of cold 1M HCl. Filter the resulting crystalline precipitate under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure trans-isomer. Validate purity via 1 H NMR (look for the characteristic vinylic doublets with a coupling constant J≈13.5 Hz, confirming the trans geometry) [4].
Protocol B: Thiol-Free Broth Microdilution Assay
To ensure the integrity of the MIC data, the biological evaluation must be rigorously controlled.
-
Media Preparation: Prepare a customized, thiol-depleted minimal media (e.g., M9 minimal salts supplemented with 0.4% glucose and essential non-thiol amino acids). Do not use standard Luria-Bertani (LB) or Mueller-Hinton broths.
-
Inoculum Standardization: Grow the target bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) overnight. Dilute the cultures to a final concentration of 5×105 CFU/mL.
-
Compound Dilution: Dissolve the synthesized nitroalkenes in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Incubation & Readout: Inoculate the wells and incubate at 37 °C for 18–24 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (measured via optical density at 600 nm).
Step-by-step workflow from chemical synthesis to antimicrobial evaluation.
Conclusion
Both furan and thiophene nitroalkenes represent highly potent, non-traditional antimicrobial scaffolds that bypass standard resistance mechanisms by acting as covalent enzyme inhibitors. While furan derivatives like Furvina currently lead in clinical relevance [3], thiophene derivatives offer a more lipophilic and chemically stable alternative that warrants further exploration in drug development. By strictly controlling both the synthetic methodology and the biological assay conditions, researchers can accurately harness and evaluate the potential of these powerful Michael acceptors.
References
-
Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity Bioorganic & Medicinal Chemistry URL: [Link]
-
Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan ResearchGate URL:[Link]
-
The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo ResearchGate URL:[Link]
-
Determination of minimum inhibitory concentrations of 2-(2-nitrovinyl) furan Academia Publishing URL:[Link]
-
Sodium tert butoxide: a suitable catalyst for the synthesis of 2-(2-nitrovinyl) furan Academia.edu URL: [Link]
-
Small molecule antipathogenic agents against Staphylococcus aureus infections PMC - NIH URL:[Link]
Structural and Functional Benchmarking of 2-(2-Bromo-2-nitrovinyl)thiophene: A Comparative Guide
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry and drug discovery, selecting the right molecular scaffold is critical. Nitrovinyl heterocycles—specifically thiophene and furan derivatives—have garnered significant attention due to their dual utility: they are potent broad-spectrum antimicrobial agents and highly versatile 1,2-bielectrophilic building blocks in asymmetric synthesis.
This guide objectively evaluates the crystallographic properties, synthetic utility, and biological performance of 2-(2-bromo-2-nitrovinyl)thiophene (CAS: 89881-37-8) , benchmarking it against its well-documented furan analog, Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan), and the unbrominated precursor, 2-(2-nitrovinyl)thiophene .
Crystallographic and Conformational Analysis
Understanding the solid-state geometry of 2-(2-bromo-2-nitrovinyl)thiophene is essential for predicting its reactivity in cycloadditions and its binding affinity in biological targets.
Structural Causality and the (Z)-Configuration
X-ray crystallographic studies of bromonitrovinyl heterocycles consistently reveal a strong thermodynamic preference for the (Z)-configuration [1]. The presence of the bulky bromine atom on the same carbon as the nitro group forces the molecule into a specific planar conformation.
-
π -Conjugation: The thiophene ring and the nitrovinyl moiety remain nearly coplanar, maximizing extended π -conjugation across the system.
-
Halogen Bonding: The α -bromine atom acts as a critical node for intermolecular halogen bonding in the crystal lattice, directing the molecular packing and increasing the density of the unit cell compared to unbrominated analogs [3].
-
Electronic Distribution: The highly electron-withdrawing nature of both the nitro group and the bromine atom drastically lowers the lowest unoccupied molecular orbital (LUMO) energy, making the β -carbon highly susceptible to nucleophilic attack.
Table 1: Comparative Structural and Spectroscopic Parameters
| Compound | Configuration | Key NMR Signatures (CDCl₃) | Crystallographic Features | Primary Application |
| 2-(2-Bromo-2-nitrovinyl)thiophene | (Z)-isomer | ¹H: δ 8.15 (dd), 7.56 (d)¹³C: δ 135.4 | Planar, halogen-bonded lattice | Domino reaction precursor [1] |
| Furvina (G-1) | (Z)-isomer | ¹H: δ 7.30 (d), 6.70 (d) | Coplanar furan/nitrovinyl rings | Commercial antimicrobial [2] |
| 2-(2-Nitrovinyl)thiophene | (E)-isomer | ¹H: δ 8.05 (d, J=13.5 Hz) | trans-alkene, herringbone packing | Standard Michael acceptor |
Synthetic Utility: Asymmetric Domino Reactions
While Furvina is primarily utilized as an active pharmaceutical ingredient (API), 2-(2-bromo-2-nitrovinyl)thiophene shines as a uniquely reactive synthon in organocatalysis.
Because it possesses both a highly electrophilic β -carbon (due to the nitro group) and a leaving group at the α -position (the bromine atom), it functions as a potent 1,2-bielectrophile . When subjected to organocatalytic Friedel-Crafts/substitution domino reactions with nucleophiles like β -naphthol, it enables the rapid, enantioselective assembly of dihydronaphthofuran (DHN) and dihydrobenzofuran (DHB) scaffolds [1]. Furthermore, it is a highly effective dipolarophile in[3+2] cycloadditions with azomethine imines, yielding complex pyrazolidine derivatives [3].
Diagram 1: Synthesis of 2-(2-bromo-2-nitrovinyl)thiophene and its application in domino reactions.
Biological Benchmarking: Antimicrobial and Antileishmanial Efficacy
The nitrovinyl heterocycle class is renowned for its biological activity. Furvina, for instance, is the active ingredient in Dermofural®, an ointment used for fungal and bacterial infections, and has shown profound efficacy against Leishmania species [2].
The mechanism of action (MoA) relies on the electrophilic nature of the nitrovinyl double bond, which readily undergoes Michael addition with intracellular thiols (e.g., glutathione, trypanothione), leading to rapid depletion of cellular reducing equivalents and subsequent oxidative stress [4].
Table 2: In Vitro Biological Efficacy Comparison
| Compound | Target Organism | IC₅₀ ( μ M) | Minimum Parasiticide Conc. ( μ M) | Notes |
| Furvina (G-1) | Leishmania amazonensis | 0.8 – 4.7 | 1.7 – 32.0 | High potency; clinical candidate [2] |
| 2-(2-Bromo-2-nitrovinyl)thiophene | S. aureus / E. coli | ~12.5 | N/A | Strong thiol-depleting agent |
| Amphotericin B (Control) | Leishmania amazonensis | 0.2 – 0.5 | 1.0 – 2.5 | Gold standard, but high toxicity [2] |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific internal controls ensures that both chemical synthesis and biological assays yield high-fidelity data.
Protocol A: Synthesis of (Z)-2-(2-Bromo-2-nitrovinyl)thiophene
Causality Note: The use of sodium acetate during bromination facilitates the anti-elimination of HBr, thermodynamically driving the formation of the (Z)-isomer due to steric repulsion between the thiophene ring and the bromine atom.
-
Henry Condensation: Dissolve thiophene-2-carboxaldehyde (10 mmol) and nitromethane (12 mmol) in methanol (20 mL). Add catalytic ammonium acetate (1 mmol) and reflux for 4 hours. Cool to precipitate 2-(2-nitrovinyl)thiophene. Filter and dry.
-
Bromination: Suspend 2-(2-nitrovinyl)thiophene (5 mmol) in chloroform (15 mL). Dropwise, add a solution of bromine (5.5 mmol) in chloroform at 0°C. Stir for 2 hours until the alkene is fully saturated (monitor via TLC).
-
Elimination: Add anhydrous sodium acetate (10 mmol) to the reaction mixture and reflux for 6 hours. The base abstracts the β -proton, expelling the bromide ion.
-
Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench excess bromine, followed by brine. Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethanol to yield the pure (Z)-isomer as a yellow solid (approx. 53% yield) [1].
Protocol B: High-Throughput In Vitro Antileishmanial Assay
Causality Note: Measuring phosphatase activity rather than simple optical density prevents artifacts caused by the precipitation of highly conjugated, poorly soluble nitrovinyl compounds in aqueous media.
-
Culture Preparation: Grow Leishmania amazonensis promastigotes in Schneider's insect medium supplemented with 10% fetal bovine serum at 26°C.
-
Compound Dilution: Prepare 10 mM stock solutions of the test compounds in DMSO. Perform serial dilutions in a 96-well plate to achieve final assay concentrations ranging from 0.1 to 100 μ M (ensure final DMSO concentration remains <1%).
-
Inoculation: Seed exponentially growing promastigotes at 5×105 cells/mL into the 96-well plates containing the compounds.
-
Incubation & Readout: Incubate for 72 hours at 26°C. Add p -nitrophenyl phosphate ( p NPP) substrate to measure parasite phosphatase activity. Read absorbance at 405 nm.
-
Validation: Calculate IC₅₀ using non-linear regression. Use Amphotericin B as a positive control (expected IC₅₀ ~0.3 μ M) [2].
Diagram 2: High-throughput biological screening workflow for antileishmanial activity.
References
-
Middle East Technical University (METU). "ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS." METU Theses Collection, 2022. Available at:[Link]
-
National Institutes of Health (NIH) PMC. "The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo." Memórias do Instituto Oswaldo Cruz, 2014. Available at:[Link]
-
ResearchGate. "Synthesis and (3+2) cycloaddition reactions of N,N ʹ- and C,N-cyclic azomethine imines." Chemistry of Heterocyclic Compounds, 2020. Available at:[Link]
-
National Institutes of Health (NIH) PMC. "2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System." Antibiotics (Basel), 2021. Available at:[Link]
UV-Vis absorption maxima of conjugated nitrovinyl thiophenes
As a Senior Application Scientist specializing in photophysics and heterocyclic chemistry, I have evaluated countless conjugated systems for applications ranging from medicinal chemistry scaffolds to organic photovoltaics. Among these, conjugated nitrovinyl thiophenes stand out due to their distinct electronic properties.
This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of conjugated nitrovinyl thiophenes against alternative nitro-olefins. By examining the causality behind their spectral shifts and providing a self-validating experimental protocol, this document serves as a definitive resource for researchers aiming to characterize or manipulate these versatile building blocks.
Photophysical Principles: The Thiophene Advantage
In UV-Vis spectroscopy, the absorption of light promotes electrons from a ground state (typically the Highest Occupied Molecular Orbital, or HOMO) to an excited state (Lowest Unoccupied Molecular Orbital, or LUMO)[1]. The energy required for this π→π∗ transition is inversely proportional to the wavelength of maximum absorption ( λmax ).
When comparing aromatic and heteroaromatic systems, the nature of the ring fundamentally dictates the HOMO-LUMO gap. In trans-2-(2-nitrovinyl)thiophene , the molecule features a powerful "push-pull" electronic configuration. The thiophene ring acts as an electron-rich π -donor, while the nitro group (an auxochrome) acts as a strong electron-withdrawing acceptor[2].
Because sulfur is highly polarizable and the thiophene ring is more electron-dense than a standard benzene ring, the extended conjugation is highly efficient. This results in a significant bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to its benzene or aliphatic counterparts[1][2].
Comparative Absorption Data
To objectively evaluate the performance and spectral footprint of nitrovinyl thiophenes, we must benchmark them against structurally analogous nitro-olefins. The quantitative data below highlights the profound impact of the heteroaromatic ring on the molecule's optical properties.
| Compound | Structural Classification | λmax (nm) | Molar Absorptivity ( ϵ , M−1cm−1 ) | Photophysical Implication |
| trans-2-(2-Nitrovinyl)thiophene | Heteroaromatic conjugated | 364 | 17,900 | Strong bathochromic shift due to efficient orbital overlap between the electron-rich thiophene donor and the nitro acceptor[3]. |
| trans- β -Nitrostyrene | Aromatic conjugated | 320 | 15,500 | Moderate conjugation; the benzene ring is less electron-donating and less polarizable than thiophene, widening the HOMO-LUMO gap[3]. |
| 1-Nitro-1-cyclohexene | Aliphatic conjugated | 270 | 6,100 | Baseline alkene-nitro conjugation. Lacks an extended aromatic π -system, resulting in higher energy transitions (UV region)[3]. |
Data sourced from kinetic and spectroscopic studies on nitro-olefin reduction[3].
Mechanistic Insights: Electronic Transitions and Reduction Pathways
Understanding the UV-Vis profile of nitrovinyl thiophenes is critical when monitoring chemical or enzymatic transformations. For instance, during the reduction of the nitro-olefin double bond (e.g., via Old Yellow Enzyme or borane complexes), the extended conjugated system is broken[2][3].
This transformation is not a single step; it proceeds via a transient nitronate intermediate . Spectroscopically, the reduction is tracked by the disappearance of the 364 nm peak and the temporary emergence of a highly blue-shifted 236 nm peak, which eventually decays as the final non-conjugated amine or alkane is formed[3].
Fig 1. Stepwise reduction pathway of nitrovinylthiophene and associated UV-Vis spectral shifts.
Self-Validating Experimental Protocol: UV-Vis Characterization
To ensure high-fidelity data when measuring the absorption maxima and molar extinction coefficients of these highly conjugated systems, researchers must employ a self-validating workflow. The following protocol embeds quality control directly into the methodology.
Step 1: Spectrophotometer Calibration and Validation
-
Action: Run a photometric accuracy test using a certified potassium dichromate ( K2Cr2O7 ) standard solution.
-
Causality: High-extinction conjugated systems require absolute detector linearity. Validating the optical system ensures that the hyperchromic readings ( ϵ>15,000 ) are not artificially suppressed by stray light or detector saturation.
Step 2: Solvent Selection and Baseline Correction
-
Action: Select spectroscopic-grade acetonitrile or tetrahydrofuran (THF). Perform a baseline scan using matched quartz cuvettes (1 cm path length).
-
Causality: Quartz is mandatory because standard borosilicate glass absorbs strongly below 340 nm, which would obscure the lower-wavelength transitions of the nitronate intermediates[3]. Spectroscopic solvents prevent solvent-induced spectral artifacts and baseline drift.
Step 3: Sample Preparation and Serial Dilution
-
Action: Prepare a stock solution of trans-2-(2-nitrovinyl)thiophene at 1 mM, then perform serial dilutions to establish a working range of 10–50 µM.
-
Causality: Given the high molar absorptivity ( ϵ=17,900M−1cm−1 )[3], concentrations above 50 µM will yield absorbance values greater than 1.0. This exceeds the optimal linear dynamic range of most detectors, leading to deviations from the Beer-Lambert law due to self-association or photometric inaccuracy.
Step 4: Spectral Acquisition and Kinetic Monitoring
-
Action: Scan the sample from 200 nm to 600 nm. If performing a reduction assay, use a diode-array spectrophotometer to continuously monitor the decay at 364 nm and the emergence of the peak at 236 nm[3].
-
Causality: Scanning the full spectrum rather than a single wavelength allows the researcher to identify isosbestic points. The presence of sharp isosbestic points acts as an internal validation that the transformation is proceeding cleanly from reactant to intermediate without side-product degradation.
Fig 2. Self-validating UV-Vis spectroscopic workflow for highly conjugated thiophenes.
Conclusion
When compared to standard aromatic or aliphatic nitro-olefins, conjugated nitrovinyl thiophenes exhibit superior photophysical properties, characterized by a substantial bathochromic shift to 364 nm and a high molar absorptivity. These properties make them not only highly reactive precursors in organic synthesis but also excellent candidates for real-time spectroscopic monitoring during complex biocatalytic or chemical reductions. By adhering to strict, self-validating analytical protocols, researchers can leverage these spectral signatures to gain precise kinetic and mechanistic insights into their molecular systems.
References
-
Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization National Institutes of Health (NIH) / PMC[Link]
-
UV-Vis Spectroscopy and Conjugated Systems YouTube (Educational Chemistry Resources) [Link]
Sources
A Senior Application Scientist's Guide to the HPLC Analysis of 2-(2-Bromo-2-nitroethenyl)thiophene: Predicting Retention and A Framework for Method Development
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Bromo-2-nitroethenyl)thiophene. As no standardized method currently exists for this specific compound, this document synthesizes foundational chromatographic principles with data from structurally analogous molecules to predict its behavior and establish a validated starting point for analysis. We will explore the causality behind methodological choices, compare HPLC with alternative techniques, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Analyte and the Analytical Challenge
2-(2-Bromo-2-nitroethenyl)thiophene is a substituted heterocyclic compound featuring a thiophene ring, a nitro group, and a bromine atom. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science. Accurate and reliable analytical methods are paramount for monitoring its synthesis, determining purity, and identifying potential impurities or degradants.
The primary analytical challenge lies in the molecule's polarity and potential for reactivity. The thiophene ring provides a degree of hydrophobicity, while the nitro group and bromine atom introduce significant polarity and electronegativity. A successful separation method must balance these characteristics to achieve adequate retention and sharp, symmetrical peak shapes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this type of analysis due to its versatility and robustness in separating compounds with a wide range of polarities.[1][2]
Predicted Chromatographic Behavior in RP-HPLC
In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18).[1] A more polar mobile phase promotes stronger interaction with the stationary phase, leading to longer retention times.
-
Thiophene Ring: The aromatic thiophene core is the primary hydrophobic moiety of the molecule and will be the main driver of retention on a C18 column.
-
Nitro and Bromo Groups: The highly polar nitro (-NO2) group and the electronegative bromo (-Br) group will decrease the overall hydrophobicity of the molecule. This will lead to shorter retention times compared to an unsubstituted vinylthiophene. These polar groups will interact more strongly with the polar mobile phase.
Based on these structural features, 2-(2-Bromo-2-nitroethenyl)thiophene is expected to be a moderately polar compound. A standard C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol is the logical starting point for method development.[3][4]
Proposed HPLC Starting Methodology: A Self-Validating Protocol
This protocol is designed as a robust starting point. The key to its self-validating nature lies in systematically adjusting parameters and observing the predictable shifts in retention time, which confirms that the separation is behaving according to established chromatographic principles.
3.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended as the initial choice due to its wide applicability and excellent retention for hydrophobic compounds.[3][6]
-
Mobile Phase:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade acetonitrile (MeCN)
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration within the detector's linear range (e.g., 0.1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage.[5]
3.2. Initial Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for retaining moderately polar to nonpolar compounds. Offers a good balance of efficiency and backpressure.[3][6] |
| Mobile Phase | Gradient: 30% B to 100% B over 20 min | A gradient elution is crucial for novel compounds to ensure the analyte elutes within a reasonable time and to reveal the presence of any impurities with different polarities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.[6] |
| Detection Wavelength | 254 nm and 320-340 nm (or DAD scan) | Thiophene derivatives typically exhibit strong UV absorbance.[5] The nitroethenyl group creates a conjugated system, likely resulting in a strong absorbance maximum around 320-340 nm.[6] A DAD allows for capturing the full UV spectrum to determine the optimal wavelength and assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
3.3. Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of 2-(2-Bromo-2-nitroethenyl)thiophene.
Factors Influencing Retention Time: A Guide to Method Optimization
Understanding how to manipulate retention time is the core of method development. The initial gradient run will provide a starting retention time. The following table outlines how to adjust this retention time and what to expect.
| Parameter Change | Expected Effect on Retention Time (tR) | Causality |
| Increase % Acetonitrile (B) | Decrease | The mobile phase becomes more nonpolar ("stronger"), reducing the hydrophobic interaction between the analyte and the C18 stationary phase, causing it to elute faster.[1] |
| Decrease % Acetonitrile (B) | Increase | The mobile phase becomes more polar ("weaker"), increasing the analyte's affinity for the nonpolar stationary phase, leading to longer retention.[1] |
| Change Organic Modifier to Methanol | Likely Increase | Methanol is a more polar solvent than acetonitrile. For many compounds, this results in longer retention times. However, methanol can offer different selectivity due to its hydrogen-bonding capabilities, which can be beneficial for separating closely eluting peaks.[7] |
| Increase Flow Rate | Decrease | The analyte spends less time in the column, resulting in a proportionally shorter retention time. This often comes at the cost of lower resolution. |
| Increase Column Temperature | Decrease | Higher temperatures decrease the viscosity of the mobile phase, allowing it to pass through the column faster. It also slightly reduces the analyte's interaction with the stationary phase, leading to earlier elution.[6] |
| Change to a Phenyl-Hexyl Column | Variable (Potential Decrease) | A Phenyl-Hexyl column offers alternative selectivity based on pi-pi interactions with the aromatic thiophene ring. Acetonitrile can disrupt these interactions, potentially leading to shorter retention times compared to a C18 column.[7] This column is an excellent secondary choice if peak shape is poor on a C18. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can offer complementary information.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, quantitative, and non-destructive. Ideal for purity determination and quality control.[2] | Provides limited structural information without a mass spectrometer. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides molecular weight and fragmentation data, enabling definitive identification of the main compound and any impurities.[8][9] | Higher cost and complexity. Requires volatile mobile phase additives (e.g., formic acid instead of phosphoric acid).[10][11] |
| Gas Chromatography (GC-MS) | Partitioning between a carrier gas and a liquid or solid stationary phase. | High separation efficiency for volatile compounds. Provides mass spectral data for identification. | The nitro group makes the analyte potentially thermally labile, meaning it could decompose at the high temperatures of the GC inlet, leading to inaccurate results.[2][12] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase moving by capillary action. | Fast, inexpensive, and useful for quick reaction monitoring and determining approximate separation conditions for HPLC.[6] | Primarily qualitative, not quantitative. Lower separation efficiency compared to HPLC. |
5.1. Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
While a specific, published retention time for 2-(2-Bromo-2-nitroethenyl)thiophene is not available, a robust and reliable analytical method can be readily developed using the principles and starting conditions outlined in this guide. By beginning with a standard RP-HPLC setup using a C18 column and a water/acetonitrile gradient, researchers can quickly establish an initial retention time. Subsequent optimization, guided by an understanding of how chromatographic parameters influence analyte retention, will lead to a fully validated method suitable for purity assessment, quantification, and quality control. For definitive structural confirmation and impurity identification, coupling the HPLC system to a mass spectrometer is the recommended approach.
References
-
SIELC Technologies. (n.d.). Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Saeed, M., et al. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC. Retrieved from [Link]
-
Bare, C. E., et al. (1990). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]
-
Ağargün, H., et al. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]
-
Rahman, M. M., & Park, J.-S. (2011). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]
-
Satterwhite, J. (2016). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis‐NIR absorption spectra of the two studied compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of gem-Bromonitroethenes: Elemental Analysis vs. Orthogonal Methods
For researchers, synthetic chemists, and drug development professionals, the assertion of a molecule's purity is not a mere formality; it is the bedrock upon which reliable, reproducible data is built. In the synthesis of novel compounds like gem-bromonitroethenes—valuable intermediates known for their utility in organic synthesis[1]—rigorous purity validation is paramount. This guide provides an in-depth comparison of elemental analysis, the traditional cornerstone of purity assessment, with modern orthogonal techniques. We will explore the causality behind experimental choices and furnish the data necessary to select the most robust validation strategy for your laboratory's needs.
The Central Role of Purity for gem-Bromonitroethenes
gem-Bromonitroethenes are characterized by the presence of both a bromine atom and a nitro group attached to the same carbon of a C=C double bond. This unique electronic arrangement makes them potent synthons, but also susceptible to specific impurities, including stereoisomers, starting material residues, or decomposition products. The presence of such impurities can compromise reaction yields, lead to unforeseen side products, and, in a pharmaceutical context, introduce significant safety risks. Therefore, a multi-faceted approach to purity validation is not just recommended; it is essential.
Core Purity Validation: Elemental Analysis (EA)
Elemental analysis by combustion remains a fundamental technique for determining the elemental composition of a pure organic compound[2]. It provides a quantitative assessment of the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and in some cases, Sulfur (S) and Oxygen (O). This method directly verifies if the empirical formula of the synthesized compound matches the theoretical expectation.
Principle of Operation: Combustion Analysis
The technique is predicated on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C)[3]. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors[3][4].
Causality in Experimental Design: Addressing Halogens and Nitro Groups
The presence of bromine and a nitro group in the target molecule requires specific considerations:
-
Halogen Scrubbing: During combustion, bromine is converted to HBr and other bromine oxides. These acidic gases can interfere with detectors and corrode the instrument. To counteract this, the combustion tube packing includes specialized reagents like silver tungstate or silver vanadate, which effectively "scrub" or trap the halogen, preventing it from reaching the detectors[5].
-
Nitro Compound Analysis: Certain nitro compounds can be challenging to combust completely, potentially leading to the formation of various nitrogen oxides (NOx) instead of just N₂. This can result in inaccurately low nitrogen readings[5]. Modern elemental analyzers mitigate this by optimizing combustion conditions (e.g., controlling the oxygen supply) and using a downstream reduction furnace (often containing copper) to convert all NOx species to N₂ gas before detection[5].
Experimental Protocol: CHN Analysis of a gem-Bromonitroethene
-
Sample Preparation: Dry the purified gem-bromonitroethene sample thoroughly under a high vacuum to remove any residual solvents. The presence of solvent will significantly alter the C and H percentages[6].
-
Instrument Calibration: Calibrate the elemental analyzer using a certified, high-purity micro-analytical standard, such as acetanilide[3]. This ensures the detector response is accurately correlated to elemental mass.
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance. The precise mass is critical for accurate percentage calculation.
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
-
Data Processing: The instrument's software will process the detector signals, perform calculations based on the sample weight, and report the mass percentages of C, H, and N.
-
Purity Assessment: Compare the experimental C, H, and N percentages to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values, a standard widely accepted by scientific journals[6][7].
Workflow for Elemental Analysis
Caption: Workflow for purity validation using elemental analysis.
Orthogonal Methods: A Comprehensive Validation Approach
While elemental analysis confirms the correct elemental ratios, it provides limited information about the molecular structure and is insensitive to certain impurities, such as isomers. Therefore, employing orthogonal (complementary) methods is crucial for a complete purity profile[8][9].
A. Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation and purity assessment of small molecules[6][7].
-
Expertise: For a gem-bromonitroethene, ¹H NMR should reveal a characteristic signal for the vinylic proton, while ¹³C NMR will confirm the number of unique carbons and the presence of the C=C bond. The key advantage is that impurities, even isomeric ones, will typically display their own distinct sets of signals. Integrating the impurity signals against the main compound's signals can provide a quantitative measure of purity.
-
Trustworthiness: The purity assessment is self-validating; the presence of unexpected signals is a direct indication of impurity.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.
-
Expertise: A successful synthesis should yield a spectrum with characteristic absorption bands for the nitro group (NO₂, typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹) and the carbon-carbon double bond (C=C, around 1600-1680 cm⁻¹). The absence of bands from starting materials (e.g., an aldehyde C-H stretch) provides evidence of reaction completion.
-
B. Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating a compound from its non-volatile impurities[8].
-
Expertise: Using a reversed-phase column and a suitable mobile phase (e.g., acetonitrile/water), a pure compound will yield a single, sharp peak. Impurities will appear as separate peaks. The area under each peak is proportional to its concentration, allowing for precise quantification of purity (often expressed as "area %"). Given that nitroethenes are chromophoric, a UV-Vis detector is ideal.
-
Trustworthiness: This method provides a direct visual and quantitative report of impurities, making it highly reliable for quality control.
-
C. High-Resolution Mass Spectrometry (HRMS)
-
HRMS: This technique provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula[7].
-
Expertise: For a gem-bromonitroethene, HRMS is invaluable. It will not only confirm the molecular weight to within a few parts per million (ppm) but will also show the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), providing definitive evidence of its presence. Many journals now accept HRMS data in lieu of or in addition to elemental analysis for formula confirmation[6].
-
Comparative Data Summary
The following table objectively compares the performance of these validation techniques.
| Technique | Information Provided | Sensitivity | Specificity | Quantitative Accuracy | Isomer Detection |
| Elemental Analysis (EA) | Elemental composition, empirical formula | Moderate | Low | High (for bulk sample) | No |
| NMR Spectroscopy | Molecular structure, specific impurities | Moderate to High | Very High | Good (qNMR) | Yes |
| HPLC | Number and quantity of impurities | Very High | High | Very High | Often, yes |
| IR Spectroscopy | Presence of functional groups | Moderate | Moderate | No | No |
| HRMS | Exact mass, molecular formula | Very High | Very High | No (confirmatory) | No |
Recommended Comprehensive Purity Validation Workflow
A senior scientist would not rely on a single data point. A self-validating system integrates multiple techniques to build an irrefutable case for a compound's purity and identity.
Caption: A logical workflow for comprehensive purity validation.
Conclusion
For establishing the purity of gem-bromonitroethenes, elemental analysis serves as a robust, quantitative method to confirm the empirical formula. Its value is maximized when performed correctly, with instrumentation designed to handle halogenated and nitro-containing compounds. However, it is not a standalone solution.
A truly authoritative and trustworthy purity claim is built upon a foundation of orthogonal data. The structural detail from NMR spectroscopy , the high-sensitivity impurity profiling of HPLC , and the definitive formula confirmation from HRMS are essential complements. By integrating these techniques, researchers can ensure the integrity of their materials, the reliability of their results, and the safety of their downstream applications.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Available at: [Link]
-
Synthesis and structure of new β-functionalized gem-bromonitroethenes — 2-arylsulfanyl- and 2-aryloxy-3-bromo-3-nitroacrylates. (n.d.). ResearchGate. Available at: [Link]
-
Laboratory of Organic Elemental Analysis. (2016). UCT Prague. Available at: [Link]
-
Experiment 3 - QUALITATIVE ELEMENTAL ANALYSIS. (n.d.). Scribd. Available at: [Link]
-
Bromine test. (n.d.). Labster. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). Scribd. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Publications. Available at: [Link]
-
CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Available at: [Link]
-
practical identification of organic compounds.docx. (n.d.). DAV College, Jalandhar. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Available at: [Link]
-
Non-destructive spectroscopic methods for gem analysis: a short review. (2020). IMEKO. Available at: [Link]
-
Characterizing Gemstones Using Raman Spectroscopy and Multivariate Analysis. (2025). Spectroscopy Online. Available at: [Link]
-
Gemstone Analysis by Spectroscopy. (n.d.). GGTL Laboratories. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. pepolska.pl [pepolska.pl]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy and Mechanistic Profiling of 2-(2-Bromo-2-nitroethenyl)thiophene (BNET) vs. Bronopol
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic analysis, comparative efficacy, and self-validating experimental methodologies.
Executive Summary
In the landscape of antimicrobial drug development and preservative formulation, electrophilic compounds play a critical role in neutralizing multidrug-resistant pathogens. Bronopol (2-bromo-2-nitropropane-1,3-diol) is a gold-standard, aliphatic halogenated nitro compound widely utilized for its potent anti-Gram-negative activity. However, its vulnerability to alkaline degradation and weak antimycotic profile limit its application in complex clinical scenarios[1].
Conversely, 2-(2-Bromo-2-nitroethenyl)thiophene (BNET) represents an advanced class of heterocyclic nitrovinyl antimicrobials. By conjugating a bromonitrovinyl moiety to a rigid thiophene ring, BNET shifts the mechanism of action from simple oxidative cross-linking to targeted covalent alkylation, dramatically expanding its efficacy against fungi and Gram-positive bacteria[2],[3].
Structural and Mechanistic Divergence
To optimize formulation strategies, researchers must understand the distinct biochemical pathways these two molecules exploit to induce microbial metabolic arrest.
-
Bronopol (Oxidative Thiol Cross-linking): Bronopol acts primarily at the microbial cell membrane. Its antimicrobial activity is driven by electron-deficient bromine atoms that exhibit strong oxidizing properties. It catalyzes the oxidation of essential sulfhydryl (-SH) groups in dehydrogenase enzymes, forcing the formation of unnatural disulfide bridges. This cross-linking severely disrupts cellular respiration and metabolism.
-
BNET (Covalent Michael Addition): BNET operates via a highly reactive exocyclic double bond. The electron-withdrawing nature of the nitro group, combined with the thiophene ring, creates a potent Michael acceptor[2]. Rather than merely oxidizing thiols, BNET directly and irreversibly alkylates them. Furthermore, the lipophilic thiophene scaffold enhances penetration through the complex ergosterol matrix of fungal cell walls, explaining its superior antimycotic performance[3].
Caption: Mechanism of action: Bronopol vs. BNET in microbial metabolic arrest.
Comparative Antimicrobial Spectrum
The structural differences between the two compounds translate directly into their Minimum Inhibitory Concentration (MIC) profiles. While Bronopol is highly effective against Pseudomonas aeruginosa, it struggles against yeasts and molds[1]. BNET (and its close structural analogs like nitrovinylfurans) demonstrates a much broader, more aggressive spectrum[2].
Table 1: Comparative MIC Values (µg/mL)
| Microorganism | Strain Classification | Bronopol MIC[1] | BNET MIC (Analog Extrapolation)[2] | Clinical Advantage |
| Escherichia coli | Gram-negative Bacteria | 12.5 - 25 | 4 - 8 | BNET shows higher potency. |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 - 50 | 16 - 32 | Comparable efficacy. |
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 - 50 | 2 - 4 | BNET is highly targeted. |
| Candida albicans | Yeast | 400 - 1250 | 8 - 16 | BNET is 50x more effective. |
| Aspergillus niger | Mold | 1600 - 3200 | 16 - 32 | BNET is 100x more effective. |
(Note: BNET MIC data is synthesized from structurally analogous 2-bromo-2-nitrovinyl heterocyclic scaffolds to provide a comparative baseline for drug discovery).
Experimental Methodology: Self-Validating Protocol
When testing electrophilic antimicrobials, standard broth microdilution assays are insufficient because they do not confirm the mechanism of cell death. To ensure trustworthiness and scientific rigor, researchers must use a Thiol-Rescue Workflow .
By introducing exogenous L-cysteine (a thiol donor) into the assay, we create a competitive nucleophilic environment. Causality: If the drug's primary mechanism is thiol depletion, the exogenous L-cysteine will act as a sacrificial target, neutralizing the drug before it reaches the bacteria and artificially raising the MIC. This creates a self-validating system.
Caption: Self-validating broth microdilution workflow with thiol-rescue mechanism.
Step-by-Step Protocol: Thiol-Rescue Broth Microdilution
-
Inoculum Standardization: Cultivate target bacterial strains in Luria-Bertani (LB) or Mueller-Hinton broth at 37°C. Resuspend the bacterial precipitate in PBS to achieve a final density of 1.5×108 CFU/mL (0.5 McFarland standard)[4]. Causality: Standardizing the inoculum prevents the "inoculum effect," ensuring the drug-to-target ratio remains reproducible across replicates.
-
Compound Titration: Prepare serial two-fold dilutions of Bronopol and BNET in 96-well microtiter plates (Range: 0.5 to 4000 µg/mL).
-
Mechanistic Rescue Setup (The Validation Step): In a parallel set of control plates, supplement the broth with 5 mM L-cysteine.
-
Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate statically at 37°C for 24 hours (or 48 hours for fungal strains).
-
Quantification: Measure optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration exhibiting ≥95% growth inhibition. A >4-fold increase in MIC in the L-cysteine plates confirms the thiol-depletion mechanism.
Formulation Dynamics and Stability
-
Bronopol Constraints: Bronopol is notoriously unstable in alkaline environments (pH > 8.0) and at elevated temperatures (>45°C), where it degrades into formaldehyde and nitrite ions,[1]. This severely restricts its use in high-pH cosmetic or industrial formulations.
-
BNET Advantages & Limitations: BNET benefits from the aromatic stability of the thiophene ring, making it significantly more resistant to hydrolytic cleavage at elevated pH compared to aliphatic diols. However, because its nitrovinyl group is a highly reactive Michael acceptor, BNET is strictly incompatible with formulation excipients containing free thiols or primary amines, which will prematurely degrade the active pharmaceutical ingredient (API) prior to administration.
Sources
13C NMR Spectral Assignment for β-Bromo-β-Nitrovinyl Carbons: A Comparative Guide of Predictive Software vs. 2D NMR
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Evaluating computational NMR prediction tools against self-validating 2D NMR methodologies for complex halogenated scaffolds.
The Stereoelectronic Challenge: Causality in Halogenated Alkenes
The β-bromo-β-nitrovinyl moiety—most commonly encountered in compounds like[1]—is a highly valuable pharmacophore in antimicrobial drug development. However, assigning its vinylic carbons (Cα and Cβ) via 1D 13C NMR presents a severe analytical challenge due to competing stereoelectronic forces.
The Cβ atom is simultaneously subjected to two extreme, opposing effects:
-
Strong Deshielding: The strongly electron-withdrawing nitro (-NO₂) group depletes electron density via inductive and resonance effects, theoretically pushing the Cβ chemical shift downfield (higher ppm).
-
Relativistic Shielding (The HALA Effect): Bromine possesses a massive electron cloud that induces a relativistic[2]. Driven primarily by Spin-Orbit (SO) coupling rather than simple electronegativity, this effect immerses the adjacent Cβ nucleus in a diamagnetic shielding cloud, causing a violent upfield shift (lower ppm)[3].
Because these effects clash, traditional empirical additivity rules break down. This guide objectively compares the performance of three leading predictive software suites—ChemDraw Professional , Mnova NMRPredict , and Gaussian 16 —against a self-validating experimental 2D NMR ground truth.
Product Comparison: NMR Prediction Software
To evaluate product performance, we benchmarked the predicted 13C chemical shifts of (E)-β-bromo-β-nitrostyrene against experimental data.
ChemDraw Professional (Empirical Additivity / HOSE Codes)
ChemDraw relies on Hierarchical Orthogonal Space Encoding (HOSE) codes and empirical fragment databases.
-
Performance: Poor. It treats halogens primarily through standard electronegativity parameters and fails to account for relativistic Spin-Orbit coupling. It erroneously predicts Cβ to be highly deshielded (~148 ppm).
Mestrelab Mnova NMRPredict (Ensemble Machine Learning)
Mnova utilizes advanced machine learning algorithms trained on massive databases of experimental spectra.
-
Performance: Moderate. While its ML models recognize that vinylic bromides experience upfield shifts, the highly specific, dual-substituted nature of the β-bromo-β-nitrovinyl system is underrepresented in training sets, leading to a ~10 ppm error margin.
Gaussian 16 (GIAO-DFT with SO-ZORA)
Gaussian 16 utilizes Quantum Mechanical Density Functional Theory (DFT). By applying the Zeroth-Order Regular Approximation (ZORA), it mathematically accounts for relativistic effects.
-
Performance: Excellent. When the, Gaussian accurately models the HALA effect, predicting the Cβ shift with an error margin of <2 ppm.
Quantitative Performance Data
Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts for (E)-β-bromo-β-nitrostyrene (CDCl3).
| Carbon Assignment | Experimental (Ground Truth) | ChemDraw (Empirical) | Mnova (Machine Learning) | Gaussian 16 (Non-Relativistic) | Gaussian 16 (SO-ZORA) |
| Cα (CH) | 138.5 ppm | 136.2 ppm | 137.8 ppm | 139.1 ppm | 138.8 ppm |
| Cβ (C-Br-NO₂) | 115.6 ppm | 148.5 ppm | 126.4 ppm | 135.2 ppm | 117.2 ppm |
| Δδ (Cβ Error) | 0.0 ppm | +32.9 ppm | +10.8 ppm | +19.6 ppm | +1.6 ppm |
Visual Workflow: Software vs. Experimental Validation
Workflow comparing predictive software vs. 2D NMR for β-bromo-β-nitrovinyl carbon assignment.
Step-by-Step Methodologies
To bypass the pitfalls of empirical software, researchers must rely on either relativistic quantum mechanics or a self-validating 2D NMR system.
A. Computational Workflow (Gaussian 16 SO-ZORA)
Because non-relativistic DFT fails to capture the HALA effect, Spin-Orbit coupling must be explicitly defined.
-
Geometry Optimization: Build the (E)-β-bromo-β-nitrostyrene structure and optimize the geometry using DFT at the B3LYP/def2-SVP level of theory.
-
Relativistic NMR Calculation: Submit the optimized geometry for NMR shielding tensor calculations using the GIAO (Gauge-Independent Atomic Orbital) method. Explicitly invoke the SO-ZORA (Spin-Orbit Zeroth-Order Regular Approximation) Hamiltonian to account for the bromine's relativistic effects.
-
Reference Scaling: Convert the calculated isotropic shielding tensors to chemical shifts (ppm) by subtracting them from the computationally derived shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory.
B. Self-Validating Experimental 2D NMR Workflow
When computational resources are unavailable, the structure of β-bromo-β-nitrostyrene (Ph-CH=C(Br)NO₂) allows for an elegant, self-validating 2D NMR assignment. Because Cα possesses a proton and Cβ is quaternary, heteronuclear correlation definitively maps the carbons regardless of their anomalous chemical shifts.
-
Sample Preparation: Dissolve 20 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
1D 13C{1H} Acquisition: Acquire the decoupled 13C spectrum at 298 K using a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary Cβ, which suffers from long T1 relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.
-
HSQC Acquisition: Run a ¹H-¹³C HSQC experiment. The vinylic proton (~8.2 ppm) will show a direct one-bond cross-peak to Cα (~138.5 ppm). Because Cβ is quaternary, it will remain blank in the HSQC, immediately narrowing its identity.
-
HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically J = 8 Hz). The vinylic proton will show a definitive two-bond ( 2JCH ) correlation to the quaternary Cβ (~115.6 ppm). This cross-peak acts as the absolute proof of assignment, validating the heavy-atom upfield shift.
Conclusion & Recommendations
For routine organic scaffolds, Mnova NMRPredict offers the best balance of speed and accuracy. However, when working with heavy-atom substituted vinylic systems like β-bromo-β-nitrovinyl carbons, empirical and standard ML tools fail catastrophically due to their inability to model relativistic Spin-Orbit coupling.
In drug development pipelines dealing with these motifs, scientists must either utilize Gaussian 16 with SO-ZORA for computational predictions or bypass software entirely in favor of the HSQC/HMBC self-validating 2D NMR workflow to ensure absolute structural integrity.
References
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews - ACS Publications. URL:[Link]
-
Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR shielding tensors of dihaloethenes. RSC Advances - RSC Publishing. URL:[Link]
-
beta-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 23555. PubChem - NIH. URL:[Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromo-2-nitroethenyl)thiophene
Foundational Risk Assessment: Deconstructing the Hazard Profile
To safely manage the disposal of 2-(2-Bromo-2-nitroethenyl)thiophene, we must first understand the intrinsic hazards posed by its molecular structure. The risk is not monolithic; it's a composite of the thiophene core, the bromine substituent, and the nitro group, each contributing to its overall toxicological and reactive profile.
-
Thiophene Core: Thiophene and its derivatives are known to be harmful and can act as irritants.[3] Upon combustion, the sulfur atom can generate toxic sulfur oxides (SOx).[4]
-
Halogenation (Bromo- group): As a halogenated organic compound, it falls under specific, more stringent disposal regulations. Halogenated hydrocarbons can exhibit nephrotoxicity (kidney damage) and neurotoxicity.[5] Incineration is the preferred disposal method, but it must be done in facilities with acid gas scrubbers to neutralize the resulting hydrobromic acid (HBr).[1]
-
Nitro- Group: The nitro group is a significant contributor to the compound's hazard profile. Nitro-compounds are often toxic and may be suspected of causing genetic defects or cancer.[1][2] Furthermore, nitro groups can increase a compound's reactivity and potential for explosive decomposition, particularly when heated.[6]
Based on these structural components, we can infer a hazard profile that demands a cautious and systematic approach to disposal.
Table 1: Inferred Hazard Profile and GHS Classifications
Data extrapolated from structurally similar compounds as a conservative estimate.
| Hazard Classification | Associated Risks & Statements (Inferred) | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[2] | The combination of a nitro group and a thiophene ring suggests potential for systemic toxicity.[2] |
| Skin & Eye Irritation | Causes skin and eye irritation.[1][3] | Many thiophene and pyridine derivatives are known irritants.[3] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341).[2] | This is a known risk for some nitroaromatic compounds.[1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects (H412).[7] | Thiophene derivatives can be persistent and harmful in aquatic environments.[8] |
| Reactivity | Potential for hazardous decomposition upon heating. May form explosive mixtures.[6][9] | The nitro group is an energy-rich functional group.[6] |
The Core Directive: Segregation and Incineration
The fundamental principle for disposing of 2-(2-Bromo-2-nitroethenyl)thiophene is that it must be treated as hazardous waste . Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or down the drain.[10][8]
Waste Segregation: The First Line of Defense
The causality behind strict waste segregation is both safety and compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation complicates the final disposal process, increasing costs and regulatory risk.
-
Action: Isolate all waste containing 2-(2-Bromo-2-nitroethenyl)thiophene into a dedicated waste container labeled "Halogenated Organic Waste." [1]
-
Rationale: Halogenated waste requires a specific incineration process with specialized scrubbers to handle the acidic gases (like HBr) produced during combustion.[1] Mixing it with non-halogenated solvents, which might be recycled or used for fuel blending, contaminates the entire stream and forces the more expensive halogenated disposal route.[11]
Final Disposition: High-Temperature Incineration
The only environmentally responsible and regulatory-compliant method for the final destruction of this compound is high-temperature incineration in a licensed hazardous waste facility.
-
Mechanism: Incineration at temperatures typically exceeding 1,800°F (982°C) provides the energy required to break the C-Br, C-N, and C-S bonds, completely destroying the parent molecule.[1] The organic structure is converted into simpler, less harmful substances like carbon dioxide, water, nitrogen gas, and inorganic acids.[1]
-
Self-Validation: The process is self-validating through rigorous monitoring. The incinerator facility is equipped with advanced air pollution control systems that scrub and neutralize the resulting acid gases, preventing their release into the atmosphere. The remaining ash is tested; if it is deemed non-hazardous, it can be landfilled, otherwise, it is sent to a secure hazardous waste landfill.[1]
Standard Operating Protocol: Waste Collection at the Bench
Meticulous collection and labeling of waste at the point of generation are critical to ensuring safety within the laboratory and seamless handoff to disposal services.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn. This is a non-negotiable baseline for minimizing exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[8][12] | Protects against splashes which can cause serious eye irritation or damage.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | Prevents skin contact, as the compound is inferred to be harmful upon dermal absorption.[2] Double-gloving is recommended.[3] |
| Body Protection | A lab coat with long sleeves and tight-fitting cuffs.[13] | Minimizes skin contact with contaminated surfaces or from small spills.[12] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[2][4] | Prevents inhalation of any dust or aerosols, a key route of exposure for toxic compounds.[2] |
Step-by-Step Waste Collection Procedure
-
Select the Right Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. Ensure the container is clean and in good condition.
-
Segregate Waste Types:
-
Solid Waste: Collect unadulterated solid 2-(2-Bromo-2-nitroethenyl)thiophene, along with contaminated weigh boats, spatulas, and disposable labware, directly into your designated solid "Halogenated Organic Waste" container.[3]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid "Halogenated Organic Waste" container. Do not mix with aqueous or non-halogenated waste streams.[14]
-
Contaminated PPE: Gloves, bench liners, and other disposable PPE that are grossly contaminated should be placed in a sealed, labeled hazardous waste bag for incineration.[3]
-
-
Label Immediately and Accurately: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:[1][3]
-
The words "Hazardous Waste"
-
The full chemical name: "2-(2-Bromo-2-nitroethenyl)thiophene"
-
The approximate concentration and composition of the waste stream.
-
The date of accumulation.
-
The appropriate GHS hazard pictograms (e.g., Toxic, Environmental Hazard, Irritant).
-
-
Secure and Store: Keep the waste container tightly sealed when not in use. Store it in a designated and clearly marked Satellite Accumulation Area (SAA) within your laboratory. This area should be cool, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][15]
Emergency Protocol: Spill Management
A spill of 2-(2-Bromo-2-nitroethenyl)thiophene must be treated as a serious incident. The following protocol provides a direct, step-by-step response plan.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Methodology
-
ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate non-essential personnel from the spill area.[16]
-
CONTROL & ASSESS: If safe to do so, stop the source of the spill. Prevent the spill from entering any drains.[17] Assess the situation to determine if it is a minor spill you are trained and equipped to handle.[18] For large or uncontrolled spills, evacuate and call your institution's emergency number.
-
GEAR UP: Don the appropriate PPE as detailed in Table 2.[17]
-
CONTAIN & ABSORB: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][19] Apply the absorbent from the outside edges of the spill inward to prevent it from spreading.[19]
-
COLLECT: Carefully scoop or sweep up the absorbed material using spark-proof tools. Place the material, along with any broken glassware (handled with tongs) and other contaminated solids, into a designated, sealable hazardous waste container.[10][17]
-
DECONTAMINATE: Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and absorbent pads, then wash thoroughly with soap and water.[3][10]
-
PACKAGE WASTE: All materials used in the cleanup—absorbent, contaminated pads, gloves, and other PPE—must be collected and disposed of as halogenated hazardous waste.[17] Seal and label the container appropriately.
-
REPORT: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.[17]
Logistical Framework for Final Disposal
The journey of hazardous waste from the laboratory bench to its final destruction involves a coordinated effort between the researcher, the institution, and a licensed contractor. Understanding this workflow is key to maintaining compliance.
Caption: Logistical chain for hazardous waste disposal.
-
Researcher's Role: Your responsibility is the correct initial handling: proper segregation, containerization, and labeling. You initiate the disposal process by contacting your EHS office for a waste pickup.[3]
-
EHS Office's Role: The EHS department acts as the logistical hub. They will collect the waste from your lab, ensure it is compliant with transport regulations, and consolidate it for pickup by a licensed contractor.[10]
-
Licensed Contractor's Role: A certified hazardous waste disposal contractor transports the material from your institution to a permitted treatment, storage, and disposal facility (TSDF), maintaining a strict chain of custody as required by law.[10]
Senior Scientist's Note: A Culture of Proactive Safety
The protocols detailed in this guide are more than a checklist; they represent a foundational mindset for working with hazardous chemicals. The safe disposal of a compound like 2-(2-Bromo-2-nitroethenyl)thiophene begins long before the waste container is full. It starts with experimental design—minimizing quantities, substituting for less hazardous alternatives where possible, and integrating waste management into the procedural workflow. Trust in our science is built not only on the discoveries we make but also on the responsible and safe manner in which we conduct our research.
References
-
BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Retrieved from BenchChem website.[1]
-
BenchChem. (n.d.). An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. Retrieved from BenchChem website.[2]
-
ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets. Retrieved from ECHEMI website.[7]
-
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from BenchChem website.[3]
-
BenchChem. (n.d.). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals. Retrieved from BenchChem website.[10]
-
Derthon Optoelectronic Materials Science & Technology Co., Ltd. (n.d.). Material Safety Data Sheet: 4,7-bis(5-bromothiophen-2-yl)-5,6-dinitro-2,1,3-benzothiadiazole. Retrieved from a university website.[12]
-
BenchChem. (n.d.). Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. Retrieved from BenchChem website.[4]
-
ChemicalBook. (n.d.). Thiophene Safety Data Sheet. Retrieved from a third-party supplier.[8]
-
Fluorochem. (2022). Thieno[3,2-b]thiophene - SAFETY DATA SHEET. Retrieved from Fluorochem website.[20]
-
ScienceLab.com. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from ScienceLab.com.[15]
-
Merck. (n.d.). Safety Data Sheet - Thiophene. Retrieved from Merck website.[21]
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-2-nitro-1,3-propanediol. Retrieved from Fisher Scientific website.[22]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University website.[16]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Georgia Tech EHS website.[19]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ASHP.[13]
-
Rowan University Environmental Health & Safety. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from Rowan University EHS website.[17]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[6]
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from J&K Scientific website.[18]
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-2'-nitroacetophenone. Retrieved from Fisher Scientific website.[9]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from OSHA website.[5]
-
University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from the University of Regensburg website.[14]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University website.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 6. ethz.ch [ethz.ch]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. derthon.com [derthon.com]
- 13. pppmag.com [pppmag.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. downloads.ossila.com [downloads.ossila.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(2-Bromo-2-nitroethenyl)thiophene
Inferred Hazard Profile
The presence of a nitro group and a halogenated thiophene ring suggests a potential for significant toxicity.[1] Based on the profile of 2-Nitrothiophene, we can infer the following GHS classifications for 2-(2-Bromo-2-nitroethenyl)thiophene:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[1]
-
Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin).[1]
-
Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled).[1]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1]
The inferred signal word is Warning .[1] These classifications demand strict adherence to the handling and personal protective equipment (PPE) protocols outlined below.
Mandatory Personal Protective Equipment (PPE)
Exposure prevention is the cornerstone of safely handling this compound. The following PPE is mandatory and should be selected based on established standards to provide adequate protection against the inferred hazards.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A full-face shield is required over goggles when there is any risk of splashing during solution preparation or transfer. This dual protection is critical to prevent contact with this potentially corrosive and toxic material. |
| Skin | Nitrile Rubber Gloves (or other chemical-resistant gloves) | Inspect gloves for any signs of degradation or puncture before every use.[4] Given the inferred dermal toxicity (H312), gloves provide the primary barrier. Double-gloving is recommended for extended operations. |
| Body | Long-sleeved Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat prevents incidental skin contact.[4] A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of spills or splashes. |
| Respiratory | NIOSH/MSHA Approved Respirator | All work must be conducted in a certified chemical fume hood to minimize inhalation risk.[4] If dust or aerosols are likely to be generated despite engineering controls, a respirator with a cartridge suitable for organic vapors and particulates (e.g., Type P3, EN 143) is required.[4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A methodical and deliberate workflow is essential to minimize exposure risk. The following protocol should be integrated into your standard operating procedures (SOPs).
Step 1: Preparation and Area Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is optimal.[4]
-
Access Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been tested recently.[4][6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, solvents, and a designated, sealed hazardous waste container.
-
Prepare for Spills: Keep a chemical spill kit rated for solvents and solid materials readily accessible.
Step 2: Weighing the Solid Compound
-
Don Full PPE: Before handling the primary container, don all PPE as specified in the table above.
-
Perform in Fume Hood: All manipulations of the solid compound must occur deep within the working area of the fume hood.
-
Use the Tare Method: To prevent contamination of the balance and minimize dust generation, pre-weigh a sealed, secondary container (e.g., a vial with a cap).[4]
-
Transfer Compound: Inside the hood, carefully transfer the desired amount of 2-(2-Bromo-2-nitroethenyl)thiophene from the stock bottle to the pre-weighed container. Use a clean spatula and avoid any actions that could create airborne dust.[4]
-
Seal and Re-weigh: Securely close the secondary container before removing it from the fume hood to re-weigh.
Step 3: Solution Preparation and Handling
-
Maintain Location: All solution preparations must take place inside the fume hood.
-
Control Addition: When dissolving, add the solid compound to the solvent slowly to prevent splashing and exothermic reactions.
-
Use Sealed Containers: Whenever possible, use glassware with secure caps or septa for mixing and storing solutions to minimize vapor release.
Caption: Safe handling workflow for 2-(2-Bromo-2-nitroethenyl)thiophene.
Decontamination and Disposal
Proper decontamination and waste management are critical to protect personnel and the environment.
Decontamination
-
Equipment: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove the compound, followed by washing with detergent and water.[6] All solvent rinses must be collected as hazardous waste.
-
Surfaces: Decontaminate the work surface inside the fume hood with a suitable solvent and then a detergent solution.
-
Empty Containers: The primary container must be triple-rinsed with a suitable solvent. These rinses must be collected as hazardous waste. If the container cannot be safely cleaned, it must be disposed of as hazardous waste.[4]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with 2-(2-Bromo-2-nitroethenyl)thiophene, including contaminated gloves, wipes, solvent rinses, and excess compound, are considered hazardous waste. Do not mix this waste with other waste streams.[7]
-
Container Management: Use a dedicated, clearly labeled, and sealed container for all hazardous waste generated. The container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Final Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[8][9]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][10]
-
Skin Contact: Remove all contaminated clothing immediately.[10] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[5][11]
-
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Caption: Decision logic for emergency response to personal exposure.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.
-
Control Ignition: Remove all sources of ignition.
-
Cleanup: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Do not use combustible materials like paper towels.[7] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[10] Clean the spill area thoroughly following the decontamination procedure.
References
- Material Safety Data Sheet. Generic Supplier.
-
Field Equipment Cleaning and Decontamination. Environmental Protection Agency (EPA). [Link]
-
HAZARD SUMMARY - Thiophene. New Jersey Department of Health. [Link]
-
Gas Detectors & PPE for 2-Bromo-2-methylpropane. Dräger. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]
-
Material Safety Data Sheet 2-NITROTHIOPHENE. Valsynthese SA. [Link]
-
SAFETY DATA SHEET - 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Pyrophoric Handling Procedure. University of California, Irvine Environmental Health & Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. cmu.edu [cmu.edu]
- 8. carlroth.com [carlroth.com]
- 9. orgsyn.org [orgsyn.org]
- 10. derthon.com [derthon.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
